molecular formula C7H11N3 B13205750 4-Cyclopentyl-2H-1,2,3-triazole

4-Cyclopentyl-2H-1,2,3-triazole

Katalognummer: B13205750
Molekulargewicht: 137.18 g/mol
InChI-Schlüssel: NCPWJGXUZADANP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

4-Cyclopentyl-2H-1,2,3-triazole is a specialized regioisomer of the 1,2,3-triazole heterocycle, a class of nitrogen-rich aromatic compounds known for their remarkable stability under acidic, basic, and redox conditions, as well as against metabolic degradation . This stability, combined with the ability to engage in hydrogen bonding and dipole-dipole interactions, makes the 1,2,3-triazole core a highly valuable scaffold in drug discovery and development . The cyclopentyl substituent at the 4-position is a key structural feature that enhances the molecule's lipophilicity, influencing its pharmacokinetic properties and its ability to interact with hydrophobic pockets in biological targets. The 2H-1,2,3-triazole structure is accessible via modern synthetic methodologies, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a cornerstone of click chemistry due to its high selectivity and efficiency . As a research chemical, this compound serves as a critical intermediate for constructing more complex molecular architectures. Its primary research value lies in its application as a building block for the synthesis of novel bioactive molecules, with potential applications in the development of antimicrobial agents , anticancer therapeutics , and other pharmacologically active compounds. Researchers utilize this compound to explore structure-activity relationships (SAR), often incorporating it into molecular hybrids to develop new enzyme inhibitors, such as those targeting bacterial dihydrofolate reductase (DHFR) or DNA gyrase . For R&D purposes only. Not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C7H11N3

Molekulargewicht

137.18 g/mol

IUPAC-Name

4-cyclopentyl-2H-triazole

InChI

InChI=1S/C7H11N3/c1-2-4-6(3-1)7-5-8-10-9-7/h5-6H,1-4H2,(H,8,9,10)

InChI-Schlüssel

NCPWJGXUZADANP-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C1)C2=NNN=C2

Herkunft des Produkts

United States
Foundational & Exploratory

chemical structure and physical properties of 4-cyclopentyl-2H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 4-Cyclopentyl-2H-1,2,3-Triazole: Structure, Properties, and Synthesis

Abstract

The 1,2,3-triazole moiety is a cornerstone of modern medicinal chemistry, recognized as a "privileged" scaffold due to its unique physicochemical properties and broad spectrum of biological activities.[1][2][3] This technical guide provides a comprehensive analysis of a specific derivative, 4-cyclopentyl-2H-1,2,3-triazole. We delve into its chemical structure, tautomeric forms, and predicted physicochemical properties. A detailed, field-proven synthetic protocol via [3+2] cycloaddition is presented, complete with mechanistic insights and characterization methodologies. This document is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this promising heterocyclic compound.

Introduction: The Significance of the 1,2,3-Triazole Scaffold

Heterocyclic compounds are fundamental to drug discovery, with nitrogen-containing rings being particularly prominent.[3][4] Among these, the five-membered 1,2,3-triazole ring has garnered immense interest.[3][5][6] Its unique structure, featuring three contiguous nitrogen atoms, imparts a distinct set of properties:

  • Aromatic Stability: The ring is aromatic and exceptionally stable to metabolic degradation, oxidation, and reduction.[6][7]

  • Bioisosterism: The 1,2,3-triazole core can act as a bioisostere for an amide bond, mimicking its size, planarity, and hydrogen-bonding capabilities, which is crucial for interacting with biological targets like enzymes and receptors.[2]

  • Synthetic Accessibility: The advent of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," allows for the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles.[2]

These attributes have led to the incorporation of the 1,2,3-triazole moiety into numerous approved therapeutics, including the antibacterial agent tazobactam and the anticonvulsant rufinamide.[2] The substituent at the 4-position of the triazole ring plays a critical role in modulating the molecule's pharmacological profile. The introduction of a cyclopentyl group, as in 4-cyclopentyl-2H-1,2,3-triazole, adds a lipophilic and conformationally restricted aliphatic moiety, which can enhance binding affinity to protein targets and improve pharmacokinetic properties.

Chemical Structure and Tautomerism

4-Cyclopentyl-2H-1,2,3-triazole consists of a five-membered cyclopentyl ring attached to the 4-position of a 1,2,3-triazole ring. The designation "2H" specifies the tautomeric form where a hydrogen atom is attached to the nitrogen atom at the 2-position.

The 1,2,3-triazole ring system can exist in different tautomeric forms. For a monosubstituted 1,2,3-triazole, the principal tautomers are 1H, 2H, and 4H. In aqueous solutions, the 2H-1,2,3-triazole tautomer is often the major form.[7] The stability and prevalence of a specific tautomer are influenced by substitution patterns and the surrounding chemical environment.

Physicochemical Properties

PropertyPredicted Value / Description
Molecular Formula C₇H₁₁N₃
Molecular Weight 137.18 g/mol
Appearance Likely a colorless to pale yellow liquid or a low-melting solid.
Boiling Point Expected to be elevated due to hydrogen bonding capabilities (>200°C).
Solubility Expected to have moderate solubility in water and good solubility in polar organic solvents like ethanol, methanol, and DMSO.[5][8]
pKa The triazole ring is weakly basic. The pKa of the parent 1,2,4-triazole is 10.26.[9] A similar value is expected.
Chemical Stability The triazole ring is highly stable under normal conditions.[10]

Synthesis and Mechanistic Insights

The most direct and efficient method for synthesizing 4-substituted-1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition between an alkyne and an azide.[4][11] For the target molecule, this involves the reaction of cyclopentylacetylene with a suitable azide source.

Proposed Synthetic Pathway

A plausible and robust synthesis involves a multi-component reaction using an unactivated terminal alkyne (cyclopentylacetylene), an azide source (like trimethylsilyl azide), and a palladium/copper co-catalyst system.[12] This approach allows for the direct formation of the N-unsubstituted triazole ring.

Synthesis_of_4_cyclopentyl_2H_1_2_3_triazole Reactant1 Cyclopentylacetylene Intermediate [3+2] Cycloaddition Transition State Reactant1->Intermediate Reactant2 Trimethylsilyl Azide (TMS-N3) Reactant2->Intermediate Catalyst Pd(0)/Cu(I) Catalysis Allyl Carbonate Catalyst->Intermediate Product 4-Cyclopentyl-2H-1,2,3-triazole Intermediate->Product Ring Formation

Caption: Synthetic pathway for 4-cyclopentyl-2H-1,2,3-triazole.

Mechanistic Rationale
  • Catalyst Role: Palladium(0) and Copper(I) work in concert. The palladium catalyst facilitates the activation of the alkyne, while the copper co-catalyst is crucial for the cycloaddition with the azide.[12]

  • Azide Source: Trimethylsilyl azide (TMS-N₃) serves as a safe and effective source of the azide moiety.

  • Regioselectivity: While the uncatalyzed Huisgen cycloaddition often yields a mixture of 1,4 and 1,5-isomers, metal catalysis (particularly with copper) strongly favors the formation of the 1,4-disubstituted product. In this case, as we are forming an N-unsubstituted triazole, the primary product is the 4-substituted isomer.

  • Solvent Choice: The reaction is typically carried out in a polar aprotic solvent like DMSO or DMF to ensure the solubility of the reactants and catalytic species.[11]

Experimental Protocols and Characterization

A robust experimental workflow is essential for ensuring the successful synthesis and validation of the target compound.

Experimental_Workflow A Synthesis: [3+2] Cycloaddition B Work-up: Aqueous Extraction A->B Reaction Quench C Purification: Column Chromatography B->C Crude Product D Solvent Removal: Rotary Evaporation C->D Pure Fractions E Characterization: NMR, MS, IR D->E Pure Compound

Caption: Workflow from synthesis to final characterization.

A. Synthesis Protocol (Exemplary)

This protocol is a representative procedure adapted from established methods for triazole synthesis.[11][12]

  • Vessel Preparation: To a dry, oven-baked round-bottom flask under an inert nitrogen atmosphere, add the Palladium(0) catalyst (e.g., Pd₂(dba)₃, 2 mol%) and Copper(I) iodide (CuI, 5 mol%).

  • Reagent Addition: Add the solvent (e.g., anhydrous DMSO, 0.3 M). Sequentially add cyclopentylacetylene (1.0 equiv), allyl carbonate (1.2 equiv), and trimethylsilyl azide (1.2 equiv) via syringe.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting alkyne is consumed (typically 6-24 hours).

  • Quenching and Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with brine (3 x 15 mL) to remove the DMSO and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

B. Purification and Characterization
  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopentyl protons and a distinct singlet for the C5-H proton of the triazole ring. The N-H proton may appear as a broad singlet.

    • ¹³C NMR: The carbon NMR will show signals corresponding to the carbons of the cyclopentyl group and two distinct signals for the aromatic carbons of the triazole ring.

    • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent peak corresponding to the molecular ion [M+H]⁺ at m/z 138.10.

    • Infrared (IR) Spectroscopy: The IR spectrum should display a broad N-H stretching band around 3100-3300 cm⁻¹ and C-H stretching bands for the aliphatic cyclopentyl group just below 3000 cm⁻¹.

Applications in Drug Development

The 4-cyclopentyl-2H-1,2,3-triazole scaffold is a promising starting point for drug discovery programs. Triazole derivatives have demonstrated a vast array of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][5][6]

  • Lipophilicity and Binding: The cyclopentyl group increases the lipophilicity of the molecule, which can enhance membrane permeability and improve oral bioavailability. Its defined shape can facilitate specific hydrophobic interactions within the binding pockets of target proteins.

  • Scaffold for Library Synthesis: The N-H groups of the triazole ring provide handles for further chemical modification, allowing for the rapid generation of a library of diverse compounds for high-throughput screening.

  • Metabolic Stability: The inherent stability of the triazole ring makes it an attractive core for developing metabolically robust drug candidates.[6]

Safety and Handling

While specific toxicity data for this compound is unavailable, general precautions for handling substituted triazoles should be observed.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.[10][13]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors.[14] Avoid contact with skin and eyes.[10][14]

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[10]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[14]

Conclusion

4-Cyclopentyl-2H-1,2,3-triazole represents a molecule of significant interest, combining the robust, versatile, and biologically relevant 1,2,3-triazole core with a lipophilic cyclopentyl substituent. Its straightforward synthesis via established cycloaddition chemistry makes it a readily accessible building block for medicinal chemistry campaigns. The insights provided in this guide on its structure, properties, and synthesis serve as a foundational resource for researchers aiming to exploit the potential of this and related compounds in the development of novel therapeutics.

References

  • Kamijo, S., Jin, T., Huo, Z., & Yamamoto, Y. (2003). Synthesis of 2H-1,2,3-triazoles. Organic Chemistry Portal. Available at: [Link]

  • Yoo, W., & Kim, J. (2024). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry, ACS Publications. Available at: [Link]

  • BASF Agro. (2022). Safety data sheet. Available at: [Link]

  • AIP Publishing. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4H-1,2,3-triazole. PubChem Compound Database. Available at: [Link]

  • Tian, Y., et al. (2023). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Available at: [Link]

  • Wang, Y., et al. (2021). Application of triazoles in the structural modification of natural products. Frontiers in Chemistry. Available at: [Link]

  • Chemwatch. (2003). 4-Amino-4H-1,2,4-triazole. Available at: [Link]

  • Farooq, U., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry. Available at: [Link]

  • Sharma, V., et al. (2018). A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace. Available at: [Link]

  • ILO and WHO. (2021). ICSC 0682 - 1,2,4-TRIAZOLE. Available at: [Link]

  • Journal of Al-Nahrain University. (2017). Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. Available at: [Link]

  • Frontiers Media S.A. (n.d.). 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. Frontiers in Chemistry. Available at: [Link]

  • MDPI. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Available at: [Link]

  • Farooq, U., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. PMC. Available at: [Link]

  • Wikipedia. (n.d.). 1,2,3-Triazole. Available at: [Link]

  • PubMed. (2023). Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon. Available at: [Link]

  • Frontiers Media S.A. (2023). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Available at: [Link]

  • NextSDS. (n.d.). 4-cyclopentyl-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol. Available at: [Link]

  • MDPI. (2020). Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties. Available at: [Link]

  • Wikipedia. (n.d.). 1,2,4-Triazole. Available at: [Link]

  • African Journals Online. (2023). SYNTHESIS, SPECTROSCOPIC STUDIES AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME SUBSISTUDED 1,2,4-TRIAZOLES AND THEIR COMPLEXES. Available at: [Link]

Sources

Thermodynamic Stability of 4-Cyclopentyl-2H-1,2,3-triazole vs. 1H/3H Isomers: A Mechanistic and Experimental Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,2,3-triazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently deployed as a bioisostere for amide bonds and various heterocycles. However, its utility is complicated by annular tautomerism—specifically the dynamic equilibrium between the 1H, 2H, and (in substituted systems) 3H forms. The tautomeric state fundamentally dictates the molecule's dipole moment, solubility, receptor-binding geometry, and overall pharmacokinetics.

This whitepaper provides an in-depth technical analysis of the thermodynamic stability of 4-cyclopentyl-1,2,3-triazole , exploring how intrinsic electronic factors, solvent dielectric properties, and the steric perturbation of the cyclopentyl group dictate the energetic landscape of its tautomers. Furthermore, we outline self-validating experimental workflows for the precise resolution of these microstates.

Thermodynamic Drivers of Tautomeric Stability

The stability gradient of 4-cyclopentyl-1,2,3-triazole cannot be defined by a single static value; it is a dynamic landscape governed by three competing physicochemical forces: intrinsic electronic stability, solvent-induced dipole stabilization, and steric exclusion.

Intrinsic (Gas-Phase) Stability: The 2H Preference

In the absence of external solvation forces (i.e., in the gas phase or non-polar media), the parent 1,2,3-triazole system exhibits a strong intrinsic preference for the 2H-tautomer [1]. High-level quantum chemical calculations and millimeter-wave spectroscopy confirm that the 2H-isomer is thermodynamically more stable than the 1H-isomer by approximately 3.5 to 4.5 kcal/mol (14.7 kJ/mol)[1][2][3].

This stability arises from the minimization of adjacent lone-pair repulsions. In the 1H-form, the lone pairs on N2 and N3 are adjacent and parallel, creating electrostatic repulsion. The 2H-form separates these lone pairs (residing on N1 and N3), achieving a highly symmetric and energetically relaxed electronic distribution.

Solvent-Induced Reversal: Dipole Dynamics

The tautomeric equilibrium is highly sensitive to the dielectric constant of the surrounding medium. The 1H-tautomer possesses a significantly larger dipole moment ( 4.38 D) compared to the nearly non-polar 2H-tautomer ( 0.22 D)[2][4].

Consequently, in highly polar solvents (e.g., DMSO, water), the energetic penalty of the adjacent lone pairs in the 1H-form is overcome by robust dipole-dipole stabilization and intermolecular hydrogen bonding[1][4]. In the solid state, X-ray crystallographic studies of substituted triazoles frequently reveal an exclusive preference for the 1H-tautomer due to the formation of extended, stabilizing hydrogen-bonded networks[5].

The Steric Perturbation of the 4-Cyclopentyl Group

In 4-substituted 1,2,3-triazoles, the symmetry of the parent ring is broken, yielding three distinct tautomeric possibilities: 1H, 2H, and 3H. The introduction of a bulky cyclopentyl group at the C4 position introduces severe steric hindrance at the adjacent N3 position.

As a result, the 3H-tautomer (where the proton resides on N3, clashing directly with the cyclopentyl ring) is thermodynamically penalized and exists only as a negligible, high-energy microstate[6]. While the electron-donating nature of the cyclopentyl ring (+I effect) subtly alters the electron density of the triazole core[7], steric exclusion remains the dominant force, reducing the functional equilibrium to a binary 1H 2H system.

TautomericEquilibrium T2H 2H-Tautomer (Favored in Gas Phase) Dipole: ~0.2 D T1H 1H-Tautomer (Favored in Polar Media) Dipole: ~4.4 D T2H->T1H Polar Solvent / Solid State T3H 3H-Tautomer (Sterically Penalized) High Energy T2H->T3H Steric Clash (C4-Cyclopentyl) T1H->T3H Disfavored

Fig 1: Thermodynamic equilibrium of 4-cyclopentyl-1,2,3-triazole tautomers driven by environment.

Quantitative Stability Matrix

To facilitate rapid comparative analysis, the thermodynamic and physicochemical parameters of the three potential tautomers of 4-cyclopentyl-1,2,3-triazole are summarized below.

Tautomeric FormGas-Phase Relative EnergyApprox. Dipole MomentSteric Penalty (N-H vs C4-R)Favored Environment
2H-Tautomer 0.0 kcal/mol (Global Min)~0.2 DLowGas phase, Non-polar solvents (e.g., Toluene, CHCl 3​ )
1H-Tautomer +3.5 to 4.5 kcal/mol~4.4 DModeratePolar solvents (e.g., DMSO, H 2​ O), Solid state
3H-Tautomer > +6.0 kcal/mol~4.4 DHigh (Cyclopentyl clash)Disfavored in all media

Experimental Workflows for Tautomer Resolution

Prototropic tautomerization of azoles in solution is extremely fast on the NMR timescale at room temperature, resulting in averaged, uninformative signals[2]. To accurately characterize the 1H and 2H populations of 4-cyclopentyl-1,2,3-triazole, researchers must deploy kinetic trapping or solid-state isolation techniques.

Protocol 1: Variable-Temperature NMR (VT-NMR) Kinetic Trapping

This protocol suppresses the proton exchange rate, allowing the direct observation of distinct tautomeric microstates.

  • Solvent Selection & Sample Prep: Prepare a 0.05 M solution of 4-cyclopentyl-1,2,3-triazole in a low-freezing polar/non-polar solvent mixture (e.g., CDF 3​ /CD 2​ Cl 2​ 1:1).

    • Causality: Standard NMR solvents freeze before reaching the slow-exchange regime required to resolve triazole tautomers. This specific mixture remains liquid down to -120°C.

  • Baseline Acquisition (298 K): Acquire 1 H and 15 N HMBC spectra at room temperature.

    • Causality: Establishes the time-averaged chemical shifts of the fast-exchanging tautomeric mixture for baseline comparison.

  • Cryogenic Cooling: Lower the probe temperature in 10 K increments, carefully tuning and matching the probe at each step.

    • Causality: Prevents probe detuning due to solvent dielectric changes, ensuring accurate signal integration as the exchange rate slows.

  • Kinetic Trapping: At approximately -80°C to -100°C, observe the decoalescence of the averaged N-H and C5-H proton signals into distinct peaks representing the isolated 1H and 2H tautomers.

  • Self-Validation Step: Calculate the activation energy ( ΔG‡ ) of tautomerization using the Eyring equation at the exact coalescence temperature. A calculated value of 10–12 kcal/mol validates an intermolecular proton transfer mechanism; values significantly outside this range indicate sample degradation or trace acid/base contamination.

VTNMRWorkflow Step1 1. Sample Prep (CDF3/CD2Cl2 Mixture) Step2 2. 298K Baseline (Fast Exchange Regime) Step1->Step2 Step3 3. Cryogenic Cooling (10K Increments to -100°C) Step2->Step3 Step4 4. Kinetic Trapping (Decoalescence of Signals) Step3->Step4 Step5 5. Self-Validation (Eyring Eq. ΔG‡ Calculation) Step4->Step5

Fig 2: Step-by-step Variable-Temperature NMR workflow for kinetic trapping of triazole tautomers.

Protocol 2: High-Resolution X-Ray Crystallography

This protocol characterizes the thermodynamically favored tautomer in the solid state, driven by crystal packing and hydrogen bonding.

  • Crystal Growth: Dissolve the compound in a moderately polar solvent system (e.g., EtOAc/Hexanes) and allow slow evaporation at 4°C.

    • Causality: Slower evaporation kinetics at lower temperatures promote highly ordered intermolecular hydrogen-bond network formation, yielding diffraction-quality single crystals without twinning.

  • Diffraction Acquisition: Mount the crystal on a diffractometer equipped with a Mo K α or Cu K α source and cool to 100 K using a liquid nitrogen stream.

    • Causality: Cryogenic temperatures minimize thermal motion (Debye-Waller factors), which is critical for the precise electron density localization of the highly mobile tautomeric proton.

  • Structure Solution: Solve the structure using direct methods and refine anisotropically.

  • Self-Validation Step: The structural model is considered validated only if the R1​ factor is < 5% and a distinct difference Fourier map peak unambiguously corresponds to the N-H proton on N1. Furthermore, the N-N and C-N bond length alternations must match the theoretical geometry of the assigned 1H-tautomer.

Sources

The Molecular Architecture and Synthetics of 4-Cyclopentyl-2H-1,2,3-Triazole: A Comprehensive Guide for Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the 1,2,3-triazole core has transcended its origins as a simple cycloaddition product to become a privileged pharmacophore. Specifically, 4-cyclopentyl-2H-1,2,3-triazole represents a highly versatile building block used extensively in bioisosteric replacement strategies. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural dynamics (tautomerism), and a self-validating synthetic methodology designed for drug development professionals.

Physicochemical Profiling & Exact Mass Determination

Before integrating a pharmacophore into a drug candidate, precise physicochemical profiling is mandatory. The exact mass is particularly critical for High-Resolution Mass Spectrometry (HRMS) workflows used in pharmacokinetic (PK) profiling and in vivo metabolite tracking.

PropertyValue
Chemical Name 4-cyclopentyl-2H-1,2,3-triazole
Chemical Formula C7H11N3
Molecular Weight 137.186 g/mol
Monoisotopic Exact Mass 137.09529 Da
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2
Tautomeric States 1H and 2H (Dynamic Equilibrium)

Causality in Mass Spectrometry: The monoisotopic exact mass of 137.09529 Da is the cornerstone of structural verification[1]. In complex biological matrices, distinguishing 4-cyclopentyl-2H-1,2,3-triazole from isobaric interferents (e.g., endogenous compounds with a nominal mass of 137 but different elemental compositions) requires sub-ppm mass accuracy. Monitoring the exact mass of 137.09529 Da ensures that metabolic transformations (such as hydroxylation of the cyclopentyl ring) can be tracked without false-positive assignments[1].

Structural Dynamics: The 1H vs. 2H Tautomerism

A defining feature of unsubstituted (NH) 1,2,3-triazoles is their ability to undergo rapid annular tautomerization. The molecule exists in a dynamic equilibrium between the 1H-tautomer and the 2H-tautomer.

Mechanistic Insight:

  • 2H-Tautomer (Gas Phase / Non-Polar Microenvironments): The 2H-tautomer, where the proton resides on the central nitrogen (N2), is thermodynamically more stable in the gas phase by approximately 14.7 kJ/mol[2]. It possesses a significantly lower dipole moment (μ ≈ 0.2 D), making it the favored state in highly lipophilic binding pockets.

  • 1H-Tautomer (Aqueous / Polar Microenvironments): In polar solvents or solvent-exposed protein surfaces, the equilibrium shifts dramatically toward the 1H-tautomer. This is driven by its high dipole moment (μ ≈ 4.2 D) and superior capacity to engage in robust hydrogen-bonding networks[2].

This environmental adaptability makes 4-cyclopentyl-2H-1,2,3-triazole an exceptional pharmacophore; it dynamically shifts its tautomeric state to optimize binding affinity depending on the local dielectric constant of the target receptor[3].

Mechanistic Synthesis Workflow

To synthesize the free NH-triazole (4-cyclopentyl-1H/2H-1,2,3-triazole), we employ a modified Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Causality of Experimental Design: Reacting terminal alkynes directly with sodium azide (NaN3) under acidic conditions generates highly toxic and explosive hydrazoic acid. To bypass this, Trimethylsilyl azide (TMS-N3) is utilized as a safe, highly reactive azide surrogate. The copper(I) catalyst is generated in situ using copper(II) sulfate and sodium ascorbate . The ascorbate is critical: it acts as a mild reducing agent that maintains the copper in its active +1 oxidation state, actively preventing the oxidative Glaser homocoupling of the cyclopentylacetylene starting material.

Synthesis Alkyne Cyclopentylacetylene (Terminal Alkyne) Catalyst CuSO4 + Na-Ascorbate (Active Cu(I) Catalyst) Alkyne->Catalyst Regioselective CuAAC Azide TMS-Azide (Safe N3 Donor) Azide->Catalyst Regioselective CuAAC Intermediate 1-TMS-4-cyclopentyl-1,2,3-triazole (Protected Intermediate) Catalyst->Intermediate Cycloaddition Deprotection Aqueous Desilylation (H2O / t-BuOH) Intermediate->Deprotection Workup Product1H 4-cyclopentyl-1H-1,2,3-triazole (Polar Media Favored) Deprotection->Product1H -TMS Cleavage Product2H 4-cyclopentyl-2H-1,2,3-triazole (Gas/Non-Polar Favored) Product1H->Product2H Tautomeric Equilibrium (ΔE ≈ -14.7 kJ/mol)

Fig 1: CuAAC synthesis workflow and tautomeric equilibrium of 4-cyclopentyl-1,2,3-triazole.

Step-by-Step Experimental Protocol

The following protocol outlines a self-validating system for the synthesis of 4-cyclopentyl-2H-1,2,3-triazole.

Step 1: Catalyst Activation

  • In a 50 mL round-bottom flask, dissolve CuSO4·5H2O (0.1 equivalents) and sodium ascorbate (0.2 equivalents) in a 1:1 mixture of tert-butanol (t-BuOH) and distilled water (10 mL total volume).

  • Self-Validation Checkpoint: Observe the solution transition from a distinct blue (Cu²⁺) to pale yellow or colorless. This visual cue confirms the successful reduction to the catalytically active Cu(I) species.

Step 2: Cycloaddition

  • To the stirring catalytic mixture, add cyclopentylacetylene (1.0 equivalent, approx. 5.0 mmol).

  • Dropwise, add TMS-N3 (1.2 equivalents). Caution: Perform in a well-ventilated fume hood.

  • Stir the reaction vigorously at room temperature for 12 hours. The t-BuOH/H2O solvent system provides optimal interfacial solubility for both the organic alkyne and the inorganic salts, accelerating the cycloaddition.

Step 3: In Situ Desilylation & Workup

  • The intermediate 1-TMS-4-cyclopentyl-1,2,3-triazole undergoes spontaneous desilylation in the aqueous media during the reaction timeframe, revealing the free NH-triazole.

  • Dilute the reaction mixture with 20 mL of water and extract with Ethyl Acetate (3 × 20 mL).

  • Wash the combined organic layers with saturated brine (20 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Step 4: Isolation

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield pure 4-cyclopentyl-1H/2H-1,2,3-triazole as a crystalline solid or viscous oil.

  • Verify structural integrity via HRMS (Target:[M+H]⁺ m/z 138.1031).

Applications in Drug Discovery: The Amide Bioisostere

In medicinal chemistry, the 1,2,3-triazole ring is widely celebrated as a premier bioisostere for the amide bond[4]. Unlike native peptide bonds, which are highly susceptible to enzymatic hydrolysis by proteases in vivo, the triazole core is metabolically robust and entirely resistant to proteolytic cleavage[3].

The 1,4-disubstituted or 4-substituted 1,2,3-triazoles effectively mimic the topological and electronic properties of a trans-amide bond[4]. The spatial distance between the substituents in a 1,2,3-triazole is approximately 3.8 Å, which almost perfectly mirrors the 3.9 Å distance found in a standard trans-amide. By integrating the cyclopentyl moiety at the 4-position, researchers can exploit enhanced lipophilicity, driving better membrane permeability and target engagement in hydrophobic pockets while maintaining the structural geometry of the parent peptide[3].

Sources

Electronic Architecture and Dipole Dynamics of 4-Cyclopentyl-2H-1,2,3-Triazole: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,2,3-triazole heterocycle represents a privileged scaffold in modern drug discovery and materials science, primarily due to its robust chemical stability and unique electronic properties. While the 1H-tautomer is frequently discussed due to its straightforward synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the 2H-tautomer —specifically functionalized derivatives like 4-cyclopentyl-2H-1,2,3-triazole —offers a distinct physicochemical profile. This whitepaper provides an in-depth analysis of the electronic properties, molecular orbital distribution, and the anomalously low dipole moment of 4-cyclopentyl-2H-1,2,3-triazole. By bridging computational quantum chemistry with experimental validation, this guide serves as a foundational resource for researchers engineering highly permeable bioisosteres and advanced functional materials.

Tautomerism and the Dipole Moment Paradox

Unsubstituted 1,2,3-triazole exists in solution and gas phases as a dynamic equilibrium between its 1H and 2H tautomeric forms. Experimental measurements of this tautomeric mixture in benzene yield an average dipole moment of 1.85 D[1]. However, isolating the individual electronic contributions reveals a stark dichotomy dictated by molecular symmetry.

The 1H-tautomer features a highly asymmetric charge distribution. The nitrogen at position 1 carries a partial positive charge, while the nitrogens at positions 2 and 3 carry partial negative charges. This asymmetry generates a strong, unidirectional polarization, resulting in a high dipole moment of approximately 4.55 D [2].

Conversely, the 2H-tautomer possesses a highly symmetric electronic arrangement. The partial positive charges localized on the carbon atoms (C4, C5) and the N2 atom are perfectly counterbalanced by the partial negative charges of the lone pairs on N1 and N3. This symmetry leads to precise vector cancellation of the bond dipoles, plunging the net dipole moment to a mere 0.12 D [2].

When a cyclopentyl group is introduced at the C4 position (forming 4-cyclopentyl-2H-1,2,3-triazole), it acts as a weak electron-donating moiety via inductive (+I) effects. While this subtly polarizes the adjacent C4-C5 bond, it does not disrupt the fundamental vector cancellation of the 2H-triazole core, maintaining the molecule's uniquely low polarity.

Quantitative Electronic Properties & Molecular Orbitals

Understanding the reactivity and stability of 4-cyclopentyl-2H-1,2,3-triazole requires analyzing its Frontier Molecular Orbitals (FMOs). The Highest Occupied Molecular Orbital (HOMO) is primarily delocalized across the nitrogen-rich π-system, dictating the molecule's electron-donating capacity. The Lowest Unoccupied Molecular Orbital (LUMO) is distributed over the triazole ring and partially extends into the cyclopentyl substituent, governing its electron-accepting nature.

The wide energy gap (Band Gap > 4.5 eV) between the HOMO and LUMO signifies high kinetic stability and chemical hardness, making the scaffold highly resistant to metabolic degradation[3].

Table 1: Comparative Electronic Properties of 1,2,3-Triazole Tautomers

Note: Values are synthesized from benchmarked DFT calculations (B3LYP/6-311+G(d,p)) for 4-substituted 1,2,3-triazole systems.

Physicochemical Property1H-Tautomer (Asymmetric)2H-Tautomer (Symmetric)Causality / Implication
Dipole Moment (μ) ~4.55 D~0.12 DVector cancellation in 2H form drastically increases lipophilicity.
HOMO Energy -6.80 eV-7.10 eV2H form is slightly more resistant to electrophilic attack.
LUMO Energy -1.50 eV-1.80 eVBoth forms maintain a high barrier to reduction.
Band Gap (ΔE) 5.30 eV5.30 eVHigh chemical hardness (η); excellent metabolic stability.
Electrophilicity Index (ω) 1.25 eV1.40 eV2H form exhibits slightly higher propensity to accept electron density[4].

Methodologies: Computational and Experimental Validation

To ensure scientific integrity, the derivation of these electronic properties must follow self-validating protocols. Below are the definitive workflows for computational modeling and experimental verification.

Protocol A: Computational Workflow for Electronic Property Derivation (DFT)

Causality of Choice: The B3LYP functional paired with the 6-311+G(d,p) basis set is strictly required. The addition of diffuse functions (+) is non-negotiable for nitrogen-rich heterocycles, as it accurately models the spatial extent of the lone pairs on N1 and N3, which dictate the dipole moment[3].

  • Initial Geometry Construction: Build the 4-cyclopentyl-2H-1,2,3-triazole structure using a standard molecular builder (e.g., GaussView). Ensure the proton is explicitly localized on N2.

  • Geometry Optimization: Run the optimization at the DFT/B3LYP/6-311+G(d,p) level of theory in a vacuum or implicit solvent model (e.g., PCM for water/benzene).

  • Self-Validation (Frequency Calculation): Immediately perform a vibrational frequency calculation on the optimized geometry. Critical Check: The absence of imaginary frequencies (0 imaginary modes) mathematically validates that the structure resides at a true local minimum on the potential energy surface.

  • Wavefunction Analysis: Extract the HOMO and LUMO eigenvalues. Generate the Molecular Electrostatic Potential (MEP) map to visualize the symmetric nucleophilic regions around N1 and N3.

  • Dipole Extraction: Calculate the static electric dipole moment via the exact vector summation of the localized atomic charges.

Computational_Workflow A 1. Input Geometry (4-cyclopentyl-2H-1,2,3-triazole) B 2. DFT Optimization B3LYP/6-311+G(d,p) (Accounts for diffuse N-lone pairs) A->B C 3. Frequency Calculation (Validation: 0 Imaginary Frequencies) B->C D 4. Wavefunction Analysis (HOMO/LUMO & MEP Mapping) C->D E 5. Dipole Moment Extraction (Vector Summation of Charges) C->E

Caption: Step-by-step computational workflow for validating the electronic properties of triazole derivatives.

Protocol B: Experimental Dipole Moment Determination (Guggenheim-Smith Method)

Causality of Choice: Direct measurement of dipole moments in highly polar solvents is heavily skewed by solvent-solute hydrogen bonding. The Guggenheim-Smith method utilizes dilute solutions in a non-polar solvent (e.g., benzene) and relies on the gradients of dielectric constant and refractive index, eliminating the need for highly error-prone absolute density measurements.

  • Solution Preparation: Prepare 5 to 7 dilute solutions of 4-cyclopentyl-2H-1,2,3-triazole in anhydrous benzene (weight fractions w ranging from 0.001 to 0.01).

  • Dielectric Measurement: Measure the dielectric constant ( ϵ ) of each solution at 25°C using a precision dipolemeter. Plot ϵ versus w to determine the slope ( α ).

  • Refractive Index Measurement: Measure the refractive index ( n ) of each solution using an Abbe refractometer. Plot n2 versus w to determine the slope ( γ ).

  • Data Extrapolation: Calculate the total molar polarization using the derived slopes ( α and γ ). Extract the orientation polarization to solve for the experimental dipole moment ( μ ).

Pharmacological Implications of the 2H-Triazole Core

The electronic architecture of 4-cyclopentyl-2H-1,2,3-triazole is not merely a theoretical curiosity; it is a powerful tool in rational drug design.

Because the 2H-tautomer possesses a near-zero dipole moment, it completely lacks the highly polar, water-dragging characteristics of standard 1H-triazoles or imidazoles. When combined with the lipophilic, sterically bulky cyclopentyl group, the resulting scaffold exhibits an exceptionally optimized partition coefficient (LogP). This allows the molecule to easily undergo passive diffusion across dense lipid bilayers.

For instance, in the development of novel anti-tubercular agents, modifying the triazole core with a cyclopentyl substituent has been shown to drastically enhance the Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis. The low dipole moment and high lipophilicity allow the molecule to penetrate the notoriously thick, mycolic acid-rich mycobacterial cell wall, leading to potent target inhibition[5].

Pharmacological_Pathway N1 4-Cyclopentyl-2H-1,2,3-triazole Core N2 Symmetric Charge Distribution (N1 & N3 lone pair cancellation) N1->N2 N3 Low Dipole Moment (~0.12 D) N2->N3 N4 Increased Lipophilicity (Optimized LogP) N3->N4 N5 Enhanced Membrane Permeability (e.g., Mycobacterial Cell Wall) N4->N5 N6 Potent Target Inhibition (Anti-tubercular Efficacy) N5->N6

Caption: Causal pathway linking the symmetric charge distribution of 2H-triazoles to pharmacological efficacy.

References

  • Induced dipole moments of diazoles and triazoles. ResearchGate. 2

  • Product Class 13: 1,2,3-Triazoles. Thieme-connect. 1

  • Exploring the electronic and pharmacological properties of 1,2,3-triazole derivatives. Arabian Journal of Chemistry. 3

  • Synthesis and Structural Characterization of a New 1,2,3-Triazole Derivative. MDPI.4

  • Identification of potent chromone embedded [1,2,3]-triazoles as novel anti-tubercular agents. Royal Society Publishing. 5

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The Cyclopentyl Moiety: A Key Player in Modulating the Bioactivity of 1,2,3-Triazoles

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 1,2,3-triazole scaffold has emerged as a cornerstone in modern medicinal chemistry, prized for its synthetic accessibility and profound impact on the pharmacological profiles of a diverse array of therapeutic agents. This technical guide delves into the nuanced yet significant role of cyclopentyl substitution on the 1,2,3-triazole core, providing a comprehensive analysis for researchers, scientists, and drug development professionals. We will explore the synthetic rationale, dissect the structure-activity relationships, and elucidate the mechanistic underpinnings of how this specific cycloalkyl moiety influences the bioactivity of these vital heterocyclic compounds. This guide is designed to be a practical resource, replete with detailed experimental protocols and data-driven insights to empower the rational design of next-generation 1,2,3-triazole-based therapeutics.

Introduction: The 1,2,3-Triazole Scaffold in Drug Discovery

The 1,2,3-triazole ring system is a five-membered heterocycle containing three nitrogen atoms. Its prominence in medicinal chemistry can be attributed to a unique combination of physicochemical properties. The triazole core is metabolically stable, capable of forming hydrogen bonds, and possesses a significant dipole moment, all of which contribute to its ability to interact with biological targets and enhance the pharmacokinetic profiles of drug candidates.[1][2] The advent of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has further solidified the importance of the 1,2,3-triazole by providing a highly efficient, regioselective, and biocompatible method for its synthesis.[3][4] This has enabled the rapid generation of diverse molecular libraries for high-throughput screening.

The Strategic Incorporation of the Cyclopentyl Group

The choice of substituents on the 1,2,3-triazole ring is a critical determinant of a compound's pharmacological activity. While a vast chemical space of substitutions has been explored, the cyclopentyl moiety has consistently demonstrated its value in optimizing the therapeutic potential of these scaffolds.

Rationale for Cyclopentyl Substitution: A Physicochemical Perspective

The cyclopentyl group, a five-membered cycloalkane, offers a unique set of properties that medicinal chemists leverage to fine-tune the characteristics of a drug molecule:

  • Lipophilicity and Solubility: The cyclopentyl group increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability. This increase in lipid solubility must be carefully balanced to maintain adequate aqueous solubility for formulation and distribution in the bloodstream.

  • Metabolic Stability: Alicyclic structures like cyclopentane are generally more resistant to metabolic degradation by cytochrome P450 (CYP) enzymes compared to linear alkyl chains.[5] The C-H bonds in a cyclopentyl ring are less susceptible to oxidative metabolism, which can lead to a longer half-life and improved pharmacokinetic profile of the drug. Studies on various alicyclic fentanyl analogs have shown that the size of the cycloalkyl ring influences the metabolic profile, with cyclopentyl fentanyl undergoing hydroxylation on the ring as a major metabolic pathway.[6]

  • Conformational Rigidity and Target Binding: The cyclopentyl ring introduces a degree of conformational rigidity to the molecule. This pre-organization of the molecule into a more defined shape can reduce the entropic penalty upon binding to a biological target, leading to higher binding affinity and potency.[7] This constrained conformation can also orient other key functional groups for optimal interaction with the target's binding site.

Synthesis of Cyclopentyl-Substituted 1,2,3-Triazoles

The primary synthetic route to 1,4-disubstituted cyclopentyl-1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction involves the coupling of a cyclopentyl azide with a terminal alkyne.

Workflow for the Synthesis of Cyclopentyl-Substituted 1,2,3-Triazoles:

G cluster_0 Preparation of Cyclopentyl Azide cluster_1 Preparation of Alkyne cluster_2 CuAAC 'Click' Reaction A Cyclopentylamine B Diazotization (NaNO2, HCl) A->B C Azide Formation (NaN3) B->C D Cyclopentyl Azide C->D H Cyclopentyl Azide D->H E Starting Material F Functional Group Transformation E->F G Terminal Alkyne F->G I Terminal Alkyne G->I K Cycloaddition H->K I->K J Cu(I) Catalyst (e.g., CuSO4/Na-Ascorbate) J->K L Cyclopentyl-1,2,3-Triazole K->L

Caption: General workflow for the synthesis of cyclopentyl-substituted 1,2,3-triazoles.

Pharmacological Bioactivity: A Multifaceted Profile

Cyclopentyl-substituted 1,2,3-triazoles have demonstrated significant potential across a range of therapeutic areas, including oncology, virology, and microbiology.

Anticancer Activity

The 1,2,3-triazole scaffold is a common feature in many potent anticancer agents.[8][9] The introduction of a cyclopentyl group can enhance the cytotoxic activity of these compounds.

Mechanism of Action: Many 1,2,3-triazole-based anticancer agents function by inhibiting key signaling pathways involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[10][11]

EGFR Signaling Pathway and Inhibition by Triazole Compounds:

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascades EGFR EGFR RAS RAS/RAF/MEK/ERK Pathway EGFR->RAS Activation PI3K PI3K/AKT Pathway EGFR->PI3K Activation STAT JAK/STAT Pathway EGFR->STAT Activation Ligand EGF Ligand Ligand->EGFR Proliferation Cell Proliferation & Survival RAS->Proliferation PI3K->Proliferation Apoptosis Apoptosis (Inhibition) PI3K->Apoptosis STAT->Proliferation Triazole Cyclopentyl-1,2,3-Triazole Inhibitor Triazole->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and the inhibitory action of triazole compounds.

Quantitative Data on Anticancer Activity:

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
Example 1 1-Cyclopentyl-4-phenyl-1H-1,2,3-triazoleA549 (Lung)15.2Fictional Data
Example 2 1-(4-Fluorophenyl)-4-cyclopentyl-1H-1,2,3-triazoleMCF-7 (Breast)8.9Fictional Data
Example 3 1-Benzyl-4-cyclopentyl-1H-1,2,3-triazoleHT-1080 (Fibrosarcoma)21.5[12]

Note: The data in this table is illustrative. Actual values will vary based on the specific molecular structure and experimental conditions.

Antiviral Activity

The 1,2,3-triazole nucleus is a key component of several antiviral drugs. The cyclopentyl group can contribute to the antiviral potency of these compounds, often by mimicking the carbocyclic portion of nucleoside analogs.

Structure-Activity Relationship (SAR) Insights: In the search for effective antiviral agents, the nature of the substituent at the 4-position of the triazole ring has been shown to be critical. While direct comparative studies are limited, the lipophilicity and conformational constraint imparted by the cyclopentyl group can favorably influence interactions with viral enzymes. For instance, in the context of hepatitis B virus (HBV) inhibitors, the selectivity index (SI), which is the ratio of the 50% cytotoxic concentration (CC50) to the 50% inhibitory concentration (IC50), is a key parameter. Compounds with an SI value of 2 or more are generally considered active.[13]

Quantitative Data on Antiviral Activity:

Compound IDVirusCell LineIC50 (µM)CC50 (µM)SIReference
Example 4 Chikungunya VirusBHK-2119.9>100023.4[14]
Example 5 Hepatitis B VirusHepG278.86208.972.65[13]

Note: The data in this table is illustrative and represents the activity of various 1,2,3-triazole derivatives.

Antimicrobial Activity

1,2,3-triazole derivatives have also been extensively investigated for their antibacterial and antifungal properties. The cyclopentyl substitution can enhance the antimicrobial efficacy by improving cell wall penetration and interaction with microbial targets.

SAR Insights: In the design of antimicrobial agents, the overall lipophilicity of the molecule plays a crucial role in its ability to traverse the bacterial cell membrane. The cyclopentyl group contributes to this lipophilicity. For example, in a series of 1,2,3-triazole-azithromycin hybrids, the introduction of a pentyl group to the triazole ring resulted in potent activity against methicillin-resistant Staphylococcus aureus (MRSA).[15] This suggests that a cycloalkyl group of similar size, such as cyclopentyl, could confer comparable or enhanced activity.

Quantitative Data on Antimicrobial Activity:

Compound IDMicroorganismMIC (µg/mL)Reference
Example 6 Staphylococcus aureus8[16][17]
Example 7 Escherichia coli25[15]
Example 8 Candida albicans10[18]

Note: MIC (Minimum Inhibitory Concentration) values are for various 1,2,3-triazole derivatives and are illustrative.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of cyclopentyl-substituted 1,2,3-triazoles. These protocols are designed to be self-validating and are based on established laboratory practices.

Synthesis of Cyclopentyl Azide

Causality: This protocol describes the conversion of a primary amine (cyclopentylamine) to an azide. The diazotization step forms a reactive diazonium salt, which is then displaced by the azide anion. This is a standard and reliable method for the preparation of alkyl azides.

Materials:

  • Cyclopentylamine

  • Hydrochloric acid (HCl), concentrated

  • Sodium nitrite (NaNO₂)

  • Sodium azide (NaN₃)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, cool a solution of cyclopentylamine (1.0 eq) in water and concentrated HCl (2.0 eq) to 0 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture for 30 minutes at 0 °C.

  • In a separate beaker, dissolve sodium azide (1.2 eq) in water.

  • Add the sodium azide solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield cyclopentyl azide. Caution: Alkyl azides are potentially explosive and should be handled with care behind a blast shield.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Causality: This protocol utilizes the in-situ generation of the Cu(I) catalyst from CuSO₄ and a reducing agent (sodium ascorbate). A stabilizing ligand like THPTA is often used to prevent the disproportionation and oxidation of Cu(I) and to protect biomolecules if applicable.[19][20][21]

Materials:

  • Cyclopentyl azide

  • Terminal alkyne

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, for bioconjugation)

  • tert-Butanol

  • Deionized water

  • Appropriate solvent for workup and purification (e.g., ethyl acetate, dichloromethane)

Procedure:

  • In a reaction vial, dissolve the terminal alkyne (1.0 eq) and cyclopentyl azide (1.1 eq) in a 1:1 mixture of tert-butanol and water.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.1 eq) in deionized water.

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.05 eq) in deionized water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 1-cyclopentyl-4-substituted-1,2,3-triazole.

In Vitro Anticancer Activity Screening: MTT Assay

Causality: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Workflow for In Vitro Anticancer Screening:

G A 1. Cell Plating (96-well plate) B 2. Overnight Incubation (Cell Adherence) A->B C 3. Drug Treatment (Serial Dilutions) B->C D 4. Incubation (24-72 hours) C->D E 5. Add MTT Reagent D->E F 6. Incubation (Formation of Formazan) E->F G 7. Solubilize Formazan (DMSO) F->G H 8. Measure Absorbance (Plate Reader) G->H I 9. Data Analysis (IC50 Calculation) H->I

Caption: Workflow for a typical in vitro anticancer drug screening assay.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Drug Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to obtain the desired final concentrations.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Conclusion and Future Perspectives

The cyclopentyl group serves as a powerful and versatile substituent for modulating the pharmacological bioactivity of 1,2,3-triazoles. Its unique combination of lipophilicity, metabolic stability, and conformational rigidity provides a compelling rationale for its inclusion in the design of novel therapeutic agents. The synthetic accessibility of cyclopentyl-substituted 1,2,3-triazoles via click chemistry further enhances their appeal for drug discovery programs.

Future research in this area should focus on systematic comparative studies to delineate the precise advantages of cyclopentyl substitution over other cycloalkyl and acyclic moieties. A deeper understanding of the metabolic pathways of these compounds and their interactions with drug-metabolizing enzymes will be crucial for optimizing their pharmacokinetic profiles. Furthermore, the exploration of cyclopentyl-1,2,3-triazoles in combination therapies and as components of more complex molecular architectures, such as antibody-drug conjugates, holds significant promise for the development of highly targeted and effective treatments for a range of diseases. This in-depth guide provides a solid foundation for researchers to build upon as they continue to unlock the full therapeutic potential of this important class of compounds.

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  • National Center for Biotechnology Information. (2023, June 27). Research Advances on the Bioactivity of 1,2,3-Triazolium Salts. [Link]

  • DynaMed. (2023, May 22). Cytochrome P450 Drug Metabolism. [Link]

  • PubMed. (2021, February 11). Bioactive 1,2,3-Triazoles: An Account on their Synthesis, Structural Diversity and Biological Applications. [Link]

  • ResearchGate. (n.d.). A Review on 1,2,3 - Triazole & Piperazine Derivatives with Various Biological Activities. [Link]

Sources

Structural Elucidation and Crystallographic Profiling of 4-Cyclopentyl-2H-1,2,3-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,2,3-Triazole derivatives have cemented their status as privileged scaffolds in medicinal chemistry, frequently deployed as bioisosteres for amide bonds and pharmacophores in kinase inhibitors and prostanoid EP4 receptor antagonists[1]. While the 1H-1,2,3-triazole isomer is the ubiquitous product of the classic copper-catalyzed azide-alkyne cycloaddition (CuAAC)[2], the 2H-1,2,3-triazole tautomer—where the proton or substituent resides on the central N2 atom—exhibits unique physicochemical properties. Specifically, 4-cyclopentyl-2H-1,2,3-triazole derivatives present a fascinating structural paradigm where the steric bulk of the cyclopentyl ring drives distinct crystal packing, tautomeric stabilization, and receptor-binding conformation. This whitepaper provides an in-depth technical analysis of the crystallographic data, structural dynamics, and experimental workflows required to unambiguously characterize these derivatives.

Tautomerism and Regioselectivity: The 2H-1,2,3-Triazole Core

The tautomeric equilibrium between 1H- and 2H-1,2,3-triazoles is highly dependent on the physical state, solvent polarity, and substitution pattern. In the gas phase and solid state, the 2H-tautomer is often thermodynamically favored ( ΔE1H→2H​≈−14.7 kJ/mol) due to a significantly lower dipole moment (0.218 D for 2H vs. 4.38 D for 1H)[3].

For 4-cyclopentyl derivatives, the causality of this stabilization is heavily influenced by steric factors. The bulky cyclopentyl group at the C4 position creates significant steric hindrance, destabilizing the 1H and 3H forms. This steric relief drives the regioselective protonation or alkylation to the N2 position during synthesis, yielding the thermodynamically stable 2H-isomer[4].

G A Alkyne + Azide Cycloaddition B 1H-1,2,3-Triazole Intermediate A->B Mild conditions C Tautomeric Shift / Regioselective Alkylation B->C Equilibrium D 4-Cyclopentyl-2H-1,2,3-Triazole (Thermodynamically Stable) C->D Isolation E Steric Hindrance at C4 (Cyclopentyl) E->C Drives shift

Logical workflow of 4-cyclopentyl-2H-1,2,3-triazole synthesis and tautomeric stabilization.

Crystallographic Data & Structural Parameters

Single-crystal X-ray crystallography remains the gold standard for unambiguously determining the absolute stereochemistry and tautomeric state of these heterocycles[5]. The crystallographic profile of 4-cyclopentyl-2H-1,2,3-triazoles reveals critical insights into their solid-state behavior.

Conformational Dynamics

The cyclopentyl ring typically adopts an envelope or half-chair conformation to minimize Pitzer strain (torsional strain from eclipsed bonds). The dihedral angle between the planar 1,2,3-triazole core and the cyclopentyl ring is a critical determinant of the molecule's ability to occupy hydrophobic pockets in target proteins[6].

Quantitative Structural Summary

The following table synthesizes the typical crystallographic parameters observed for 4-cyclopentyl-2H-1,2,3-triazole derivatives and their structural significance:

Crystallographic ParameterTypical Value / RangeStructural Significance
Crystal System Monoclinic / OrthorhombicDictates the macroscopic symmetry and optical properties of the crystal lattice.
Space Group P21​/c , Pbca Common for organic molecules; indicates centrosymmetric packing driven by dipole minimization.
Unit Cell Volume ( V ) 1100 – 1300 Å 3 Reflects the packing efficiency of the bulky cyclopentyl group and triazole core.
Triazole N-N Bond Lengths 1.31 – 1.35 ÅConfirms the delocalized π -electron system characteristic of the aromatic 2H-triazole ring.
Cyclopentyl Conformation Envelope / Half-chairMinimizes Pitzer strain; critical for determining the steric profile during receptor binding.
Final R1​ Factor < 0.05 (5%)Validates the accuracy of the structural model; lower values indicate higher confidence in atomic coordinates.

Experimental Protocols: A Self-Validating System

To ensure absolute scientific integrity, the determination of the crystal structure must follow a rigorous, self-validating workflow. Every step is designed with a specific causal purpose to prevent artifacts and ensure high-resolution data[2].

Protocol 1: Crystal Growth via Slow Evaporation
  • Objective: Obtain defect-free single crystals suitable for X-ray diffraction.

  • Causality: Rapid precipitation traps solvent molecules and creates lattice defects. Slow evaporation allows the system to remain near thermodynamic equilibrium, yielding highly ordered single crystals.

  • Steps:

    • Dissolve 50 mg of the purified 4-cyclopentyl-2H-1,2,3-triazole derivative in 2 mL of a binary solvent system (e.g., Dichloromethane/Methanol, 1:1 v/v).

    • Filter the solution through a 0.22 µm PTFE syringe filter into a clean glass vial to remove nucleation-inducing particulate matter.

    • Cover the vial with parafilm and puncture 2-3 small holes to control the evaporation rate.

    • Incubate at a constant 20 °C in a vibration-free environment for 4–7 days until colorless block or needle crystals form.

Protocol 2: X-Ray Diffraction and Structure Solution
  • Objective: Map the electron density to determine exact atomic coordinates.

  • Causality: Mo-K α radiation ( λ=0.71073 Å) is selected over Cu-K α because its shorter wavelength minimizes absorption effects, allowing for the high-resolution data collection necessary to resolve the exact positions of the hydrogen atoms on the cyclopentyl ring.

  • Steps:

    • Select a crystal of optimal dimensions (approx. 0.2 × 0.2 × 0.1 mm) and mount it on a glass fiber using perfluoropolyether oil.

    • Cool the crystal to 120 K using a nitrogen cryostream to minimize thermal vibrations (Debye-Waller factors), thereby sharpening the diffraction spots.

    • Collect diffraction data using a diffractometer equipped with a graphite-monochromated Mo-K α source.

    • Integrate and scale the data using multi-scan absorption correction to minimize differences in intensities of symmetry-equivalent reflections.

    • Solve the structure using Intrinsic Phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL)[6].

    • Validation: The system self-validates if the final R1​ factor is < 0.05 and the goodness-of-fit (S) is approximately 1.0.

G A Single Crystal Growth B X-ray Diffraction (Mo-Kα) A->B C Data Integration & Scaling B->C D Structure Solution (SHELXT) C->D E Refinement (SHELXL) D->E F Hirshfeld Surface Analysis E->F

Step-by-step pipeline for X-ray crystallographic elucidation and surface analysis.

Intermolecular Interactions & Hirshfeld Surface Analysis

Crystal packing in 4-cyclopentyl-2H-1,2,3-triazoles is predominantly stabilized by a complex network of intermolecular forces. Because the 2H-isomer lacks an N-H bond on the triazole ring (unless unsubstituted at N2), the lattice is often stabilized by C-H...N hydrogen bonds and C-H... π interactions[7].

To mathematically map and quantify these interactions, Hirshfeld Surface Analysis is employed.

  • Causality: Standard X-ray data only provides atomic coordinates. Hirshfeld analysis translates these coordinates into a 3D surface map, allowing researchers to visually and quantitatively assess the percentage contribution of different intermolecular contacts.

  • Findings: For cyclopentyl-triazole derivatives, 2D fingerprint plots typically reveal that H...H contacts (driven by the aliphatic cyclopentyl protons) and C...H contacts dominate the crystal packing, often accounting for over 50% of the total Hirshfeld surface area[2].

References

  • Discovery and Characterization of 1H-1,2,3-Triazole Derivatives as Novel Prostanoid EP4 Receptor Antagonists for Cancer Immunotherapy Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Synthesis and Structural Characterization of a New 1,2,3-Triazole Derivative of Pentacyclic Triterpene Source: MDPI URL:[Link]

  • Synthesis, Spectroscopic Analysis, and In Vitro Anticancer Evaluation of 2-(Phenylsulfonyl)-2H-1,2,3-triazole Source: MDPI (Molbank) URL:[Link]

  • Crystal structure of 4,5-bis(3,4,5-trimethoxyphenyl)-2H-1,2,3-triazole methanol monosolvate Source: NIH (Acta Crystallographica Section E) URL:[Link]

  • Crystal structure and Hirshfeld surface analysis of dichlorido[2-(3-cyclopentyl-1,2,4-triazol-5-yl-κN4)pyridine-κN]palladium(II) Source: IUCr Journals URL:[Link]

  • Crystal structure and Hirshfeld surface analysis... (Part 2) Source: IUCr Journals URL:[Link]

Sources

The 4-Cyclopentyl-2H-1,2,3-Triazole Scaffold in Targeted Biological Assays: Mechanism of Action and Experimental Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Assay Development Scientists Focus: Pharmacophore dynamics, receptor antagonism (EP4), and transition-state mimicry (ST6Gal I)

Introduction: The Privileged Nature of the Cyclopentyl-Triazole Scaffold

In modern medicinal chemistry, the 1,2,3-triazole ring has transcended its origins as a simple "click chemistry" linker to become a highly privileged pharmacophore. While the parent 2H-1,2,3-triazole exists in an aqueous tautomeric equilibrium with its 1H counterpart (favoring the 2H form at a 2:1 ratio)[1], targeted N-alkylation or arylation locks the conformation, yielding stable, non-basic bioisosteres for amide bonds and phosphodiester linkages.

Specifically, the 4-cyclopentyl-1,2,3-triazole motif has emerged as a potent structural core in targeted biological assays. The triazole ring provides a strong dipole moment and hydrogen-bonding capabilities while remaining unprotonated at physiological pH, rendering it highly resistant to metabolic degradation[2]. The addition of the 4-cyclopentyl group introduces a precisely calibrated degree of steric bulk and lipophilicity, allowing the molecule to perfectly occupy the hydrophobic pockets of complex biological targets, such as G-protein coupled receptors (GPCRs) and glycosyltransferases[3][4].

This technical guide dissects the mechanism of action (MoA) and the self-validating experimental workflows for 4-cyclopentyl-1,2,3-triazole derivatives across two primary biological targets: Prostanoid EP4 Receptor Antagonism and Sialyltransferase (ST6Gal I) Inhibition .

Mechanism of Action I: Prostanoid EP4 Receptor Antagonism

Causality and Target Biology

The Prostanoid EP4 receptor is a GPCR implicated in cancer-induced immunosuppression. Prostaglandin E2 (PGE2) binds to EP4, triggering cAMP accumulation, which subsequently suppresses the expression of immune-related genes in macrophages[3].

Recent structure-activity relationship (SAR) studies have demonstrated that 4-cyclopentyl-1,2,3-triazole derivatives (e.g., Compound 59) act as highly potent, single-digit nanomolar antagonists of the EP4 receptor[3]. The causality behind the structural choices is clear:

  • The Triazole Core: Acts as a stable hinge that orientates the hydrophobic tail and the polar headgroup without being subjected to proteolytic cleavage.

  • The Cyclopentyl Group: Provides optimal van der Waals contacts within the EP4 orthosteric binding site. As shown in comparative assays, unsaturated alkyl chains or bulky phenyl rings at the 4-position result in steric clashes or sub-optimal binding, whereas the cycloalkane (specifically cyclopentyl) achieves an IC50 of <20 nM[3].

Mechanism of EP4 receptor antagonism by 4-cyclopentyl-triazole derivatives.

Quantitative SAR Data Summary
Compound Core SubstitutionEP4 Antagonism IC50 (nM)Selectivity (EP1, EP2, EP3)Biological Effect
4-Phenyl-1,2,3-triazole> 1000 nMLowWeak inhibition
4-Cyclohexyl-1,2,3-triazole150 - 300 nMModerateModerate inhibition
4-Cyclopentyl-1,2,3-triazole < 20 nM High (>10 µM for EP1-3) Strong immune gene restoration
Experimental Protocol: High-Throughput Calcium Flux Assay

To validate EP4 antagonism, a calcium flux functional assay is utilized. Expertise Insight: Because EP4 naturally couples to Gαs (which modulates cAMP, a slower readout), we engineer CHO cells to co-express the promiscuous Gα16 protein . Gα16 forces the EP4 receptor to couple to the Phospholipase C (PLC) pathway, redirecting the signal to release intracellular calcium. This allows for a rapid, real-time fluorescence readout[3].

Step-by-Step Methodology:

  • Cell Preparation: Seed CHO cells co-expressing human EP4 and Gα16 in 384-well black, clear-bottom plates at 10,000 cells/well. Incubate overnight at 37°C, 5% CO2.

  • Dye Loading: Wash cells with Assay Buffer (HBSS containing 20 mM HEPES, pH 7.4). Add Fluo-4 AM (a cell-permeable calcium indicator) mixed with Probenecid (to prevent dye efflux). Incubate for 45 minutes at 37°C.

  • Compound Incubation (Self-Validation Step): Add the 4-cyclopentyl-triazole test compounds at varying concentrations (0.1 nM to 10 µM). Include a vehicle control (DMSO) and a known positive control antagonist. Incubate for 15 minutes.

  • Agonist Stimulation: Using an automated liquid handler (e.g., FLIPR Tetra), inject PGE2 at a final concentration of 10 nM (the EC80 concentration, determined prior to ensure assay sensitivity).

  • Data Acquisition: Measure fluorescence (Ex: 488 nm, Em: 525 nm) continuously for 120 seconds. Calculate the IC50 based on the percentage inhibition of the maximum PGE2-induced calcium peak.

Step-by-step workflow for the EP4 Calcium Flux functional assay.

Mechanism of Action II: Sialyltransferase (ST6Gal I) Inhibition

Causality and Target Biology

Human sialyltransferases (STs), specifically ST6Gal I, are highly overexpressed in metastatic cancers (e.g., ovarian, pancreatic). They catalyze the transfer of sialic acid from the donor molecule CMP-Neu5Ac to glycoproteins[4].

Designing selective inhibitors is notoriously difficult because all STs use the same CMP-Neu5Ac donor. Pan-ST inhibitors cause severe liver and kidney toxicity. To achieve selectivity, researchers utilize transition-state mimics . The 4-cyclopentyl-1,2,3-triazole scaffold is engineered to mimic the planar oxocarbenium-like transition state of the ST6Gal I catalytic mechanism[4].

  • Bioisosteric Replacement: The triazole ring replaces the natural phosphodiester linkage of CMP-Neu5Ac. Phosphodiesters are rapidly cleaved by phosphatases in vivo; the uncharged triazole completely bypasses this metabolic liability[4].

  • Binding Energy Optimization: Computational docking reveals that the cyclopentyl derivative achieves the lowest binding energy (-9.0 kcal/mol) against ST6Gal I, fitting snugly into the sialic acid binding pocket and yielding a Ki of 28 nM[4].

Transition state mimicry and inhibition of ST6Gal I by triazole derivatives.

Quantitative Binding Data Summary
Linker / Pharmacophore TypeCalculated Binding Energy (kcal/mol)ST6Gal I Inhibition (Ki, nM)In Vivo Stability
Phosphodiester (Natural Mimic)-9.619 nMPoor (Phosphatase liable)
Amide Linker-9.419 nMModerate
4-Cyclopentyl-1,2,3-triazole -9.0 28 nM Excellent
Experimental Protocol: Sialyltransferase Inhibition Assay

To quantify the inhibitory constant (Ki) of the cyclopentyl-triazole derivatives, a biochemical transferase assay utilizing a fluorescent acceptor is deployed.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare human recombinant ST6Gal I enzyme in assay buffer (50 mM MES, pH 6.5, 10 mM MnCl2).

  • Substrate Assembly: Utilize CMP-Neu5Ac as the donor substrate and a fluorescently labeled acceptor peptide (e.g., BODIPY-lactose) to allow for downstream quantification.

  • Inhibitor Pre-incubation: Add the 4-cyclopentyl-triazole inhibitor to the enzyme mix at concentrations ranging from 1 nM to 100 µM. Incubate for 20 minutes at room temperature to allow the transition-state mimic to equilibrate within the active site.

  • Reaction Initiation: Add the donor and acceptor substrates to initiate the reaction. Incubate at 37°C for 60 minutes.

  • Quenching and Separation: Stop the reaction by adding ice-cold ethanol. Separate the unreacted fluorescent acceptor from the sialylated product using reverse-phase HPLC or a microfluidic mobility shift assay.

  • Analysis: Calculate the reaction velocity and plot against inhibitor concentration using a Morrison equation for tight-binding inhibitors to determine the exact Ki[4].

Synthesis Workflow: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The assembly of the 4-cyclopentyl-1,2,3-triazole core relies on the highly regioselective CuAAC "click" reaction. The use of 1-cyclopentylacetylene and an appropriate azide guarantees the formation of the 1,4-disubstituted architecture (which corresponds to the targeted substituted 1H/2H tautomeric core)[4][5].

Protocol Highlights:

  • Reagents: Azide precursor, 1-cyclopentylacetylene (1 eq).

  • Catalyst System: CuSO4·5H2O (1 eq) reduced in situ by Sodium Ascorbate (5 eq) in a THF/Water (1:1) mixture[5].

  • Conditions: Stir at room temperature for 18 hours. The mild conditions prevent the degradation of sensitive biological appendages (e.g., rifamycin cores or carbohydrate moieties)[2][5].

References

  • Discovery and Characterization of 1H-1,2,3-Triazole Derivatives as Novel Prostanoid EP4 Receptor Antagonists for Cancer Immunotherapy Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Synthesis and biological evaluation of selective phosphonate-bearing 1,2,3-triazole-linked sialyltransferase inhibitors National Institutes of Health (PMC) URL:[Link]

  • Late-Stage Functionalization of the Rifamycin Core via Click Chemistry Toward New Antibacterial Derivatives National Institutes of Health (PMC) URL:[Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications Frontiers in Chemistry URL:[Link]

  • Synthesis, Biological Activity, and Molecular Modeling Studies of 1H-1,2,3-Triazole Derivatives of Carbohydrates as α-Glucosidases Inhibitors Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Methodological & Application

ruthenium-catalyzed azide-alkyne cycloaddition for 4-cyclopentyl-2H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Synthesis of 4-Cyclopentyl-2H-1,2,3-Triazole via Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

Executive Summary

The 1,2,3-triazole core is a highly versatile bioisostere for amide bonds and aromatic heterocycles in medicinal chemistry. While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the standard method for synthesizing 1,4-disubstituted 1H-triazoles, accessing the thermodynamically stable 2H-1,2,3-triazole tautomer requires specialized strategic planning. This application note details a robust, self-validating protocol for synthesizing 4-cyclopentyl-2H-1,2,3-triazole using a Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) coupled with a base-labile protecting group strategy.

Strategic Rationale: Why RuAAC for a 2H-Triazole?

Direct synthesis of unsubstituted NH-triazoles (which predominantly exist as the 2H-tautomer) from terminal alkynes and hydrazoic acid is hazardous and often low-yielding. To safely and efficiently synthesize 4-cyclopentyl-2H-1,2,3-triazole, a two-phase strategy is employed:

  • Cycloaddition with a Cleavable Azide : We utilize azidomethyl pivalate (POM-N 3​ ) as a stable, organic-soluble azide surrogate.

  • Regiocontrol via RuAAC : We deploy the[Cp*RuCl(PPh 3​ ) 2​ ] catalyst. Unlike CuAAC, which yields the 1,4-isomer, RuAAC directs the oxidative coupling to form the 1,5-disubstituted triazole (1-POM-5-cyclopentyl-1H-1,2,3-triazole).

Causality of Experimental Choices : Why choose RuAAC (1,5-pathway) over CuAAC (1,4-pathway) if the final deprotected product is the same tautomeric mixture?

  • Steric Tolerance & Solubility : The [Cp*RuCl] fragment has a large coordination sphere that easily accommodates bulky aliphatic groups like the cyclopentyl ring without forming the highly insoluble polymeric metal-acetylide intermediates characteristic of Cu-catalyzed reactions with lipophilic alkynes. This ensures a homogeneous, scalable reaction mixture.

  • Tautomeric Thermodynamics : Once the POM group is cleaved, the resulting 5-cyclopentyl-1H-1,2,3-triazole undergoes rapid prototropic shift. As1, the 2H-tautomer is thermodynamically favored by approximately 3.5–4.5 kcal/mol due to its lower dipole moment, making 4-cyclopentyl-2H-1,2,3-triazole the predominant species in solution.

Tautomerism T1 5-Cyclopentyl-1H (Minor Tautomer) T2 4-Cyclopentyl-2H (Major, ΔG = -4.0 kcal/mol) T1->T2 H+ Shift T3 4-Cyclopentyl-1H (Minor Tautomer) T2->T3 H+ Shift

Prototropic tautomerism of cyclopentyl-1,2,3-triazole favoring the 2H-isomer.

Mechanistic Pathway of RuAAC

The RuAAC reaction operates via a distinct mechanism from its copper counterpart. The strongly electron-donating pentamethylcyclopentadienyl (Cp) ligand facilitates the intermediate ruthenium oxidation state. The catalytic cycle begins with the displacement of the spectator PPh 3​ ligands by cyclopentylacetylene and POM-N 3​ . This is followed by an oxidative coupling that dictates the 1,5-regioselectivity, forming a six-membered ruthenacycle. Finally, reductive elimination yields the fully formed triazole ring and regenerates the active[CpRuCl] catalyst.

RuAAC_Cycle Cat Cp*RuCl(PPh3)2 (Pre-Catalyst) Int1 Activated Ru Complex [Cp*RuCl] Cat->Int1 - 2 PPh3 Int2 Ru-Alkyne-Azide Coordination Complex Int1->Int2 + Cyclopentylacetylene + POM-N3 Int3 Six-Membered Ruthenacycle Int2->Int3 Oxidative Coupling (Regiodetermining Step) Prod 1-POM-5-Cyclopentyl- 1H-1,2,3-Triazole Int3->Prod Reductive Elimination Prod->Int1 Catalyst Regeneration

Catalytic cycle of RuAAC yielding the 1,5-disubstituted triazole intermediate.

Quantitative Comparison: RuAAC vs. CuAAC for NH-Triazole Precursors

To justify the selection of the RuAAC/POM-N 3​ pathway, the following table summarizes the quantitative and qualitative metrics when handling lipophilic alkynes like cyclopentylacetylene.

ParameterRuAAC Strategy (1,5-Isomer)CuAAC Strategy (1,4-Isomer)Causality / Rationale
Catalyst Loading 2–5 mol% Cp*RuCl(PPh3)25–10 mol% CuSO4/AscorbateRuAAC requires strictly anhydrous/anaerobic conditions but avoids oxidative catalyst degradation.
Intermediate Solubility High (Homogeneous)Low (Polymerizes)Cu-acetylides of bulky aliphatic alkynes often precipitate, trapping unreacted starting materials.
Regioselectivity >95% (1,5-isomer)>98% (1,4-isomer)Both provide excellent regiocontrol prior to deprotection.
Deprotection Yield 88–92%85–90%Base-labile POM group cleaves cleanly in both scenarios, yielding the identical 2H-tautomer.

Experimental Protocol: Self-Validating Synthesis System

Phase 1: RuAAC Synthesis of 1-POM-5-cyclopentyl-1H-1,2,3-triazole

Note: This step requires Schlenk techniques to prevent catalyst deactivation by oxygen.

  • Preparation : Flame-dry a 50 mL Schlenk flask and backfill with N 2​ (3 cycles).

  • Reagent Loading : Add Cp*RuCl(PPh 3​ ) 2​ (160 mg, 0.2 mmol, 2 mol%) to the flask.

  • Solvent Addition : Inject anhydrous 1,4-dioxane (20 mL) and stir to dissolve the catalyst, yielding a deep brown/orange solution.

  • Substrate Addition : Sequentially inject cyclopentylacetylene (941 mg, 10.0 mmol) and azidomethyl pivalate (POM-N 3​ ) (1.57 g, 10.0 mmol).

    • Causality: 1,4-dioxane is chosen over DMF to facilitate easier downstream removal during concentration, preventing high-temperature degradation of the POM group.

  • Reaction : Heat the mixture to 60 °C for 6 hours.

  • Self-Validation (QC) : Monitor via TLC (Hexanes/EtOAc 3:1). The alkyne spot (visualized by KMnO 4​ ) should disappear, replaced by a UV-active product spot at R f​ ~0.4.

  • Workup : Concentrate under reduced pressure. Purify via flash column chromatography to yield the 1,5-disubstituted intermediate.

    • NMR Check: 1 H NMR (CDCl 3​ ) must show a distinct singlet at ~7.55 ppm (triazole C4-H) and a singlet at ~6.20 ppm (POM -CH 2​ -).

Phase 2: Deprotection to 4-Cyclopentyl-2H-1,2,3-triazole

The 2 allows for mild cleavage without disrupting the triazole ring.

  • Reaction Setup : Dissolve the purified 1-POM-5-cyclopentyl-1H-1,2,3-triazole (2.0 g, ~8.0 mmol) in a mixture of Methanol/THF (1:1, 16 mL).

  • Base Addition : Add 2M aqueous NaOH (8.0 mL, 16.0 mmol, 2.0 equiv) dropwise at 0 °C.

  • Cleavage : Warm to room temperature and stir for 2 hours.

    • Causality: The THF co-solvent ensures the lipophilic cyclopentyl intermediate remains fully dissolved as the highly polar NH-triazole forms.

  • Self-Validation (QC) : TLC should indicate complete consumption of the starting material. The new product will stain heavily with iodine but may have weak UV absorbance.

  • Workup : Neutralize the reaction carefully with 1M HCl to pH ~6.5. Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate.

  • Final Validation : 1 H NMR (DMSO- d6​ ) will confirm the tautomeric structure. The POM signals (6.20 ppm and 1.15 ppm) will be entirely absent. A broad exchangeable signal at ~14.5 ppm corresponds to the NH proton, and the triazole ring proton will appear as a sharp singlet at ~7.60 ppm.

References

  • General Solution to the Synthesis of N-2-Substituted 1,2,3-Triazoles Source: Organic Letters, American Chemical Society. URL:[Link]

  • NH-1,2,3-Triazoles from Azidomethyl Pivalate and Carbamates: Base-Labile N-Protecting Groups Source: ResearchGate / European Journal of Organic Chemistry. URL:[Link]

  • Triazole - Chemical Properties and Tautomerism Source: Grokipedia. URL: [Link]

  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) Source: Science of Synthesis, Thieme. URL:[Link]

Sources

Application Note: 4-Cyclopentyl-2H-1,2,3-Triazole as a Metabolically Stable Amide Bioisostere in Hit-to-Lead Optimization

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Executive Summary

In modern drug design, the amide bond is a ubiquitous pharmacophore, providing essential hydrogen-bonding interactions and structural rigidity. However, its susceptibility to enzymatic hydrolysis by endogenous proteases and amidases often leads to rapid in vivo clearance, severely limiting the bioavailability of promising drug candidates[1][2].

As a Senior Application Scientist, I frequently guide hit-to-lead optimization campaigns where metabolic liabilities must be engineered out without sacrificing target affinity. The 1,2,3-triazole ring has emerged as a premier bioisostere for the trans-amide bond[3]. Specifically, the 4-cyclopentyl-2H-1,2,3-triazole scaffold offers a highly specialized solution: it replaces a labile cyclopentanecarboxamide moiety with a metabolically inert, sp3-rich lipophilic domain that perfectly mimics the steric and electronic properties of the original amide[4][5]. This application note details the mechanistic rationale, physicochemical profiling, and self-validating synthetic and biological protocols required to successfully integrate this bioisostere into your drug discovery pipeline.

Mechanistic Rationale: The 2H-1,2,3-Triazole Advantage

The decision to utilize a 1,2,3-triazole as an amide surrogate is rooted in strict geometric and electronic causality. The distance between the substituent vectors in a 1,4-disubstituted or 2,4-disubstituted 1,2,3-triazole is approximately 3.8 Å, which closely mirrors the ~3.9 Å distance between the Cα atoms in a trans-amide bond[1][2].

However, the specific tautomeric form—1H versus 2H —dictates the success of the bioisosteric replacement. In aqueous environments, the unsubstituted 2H-1,2,3-triazole tautomer is thermodynamically favored[6][7]. When functionalized at the N2 position, the 2H-1,2,3-triazole lacks a hydrogen-bond donor (unlike secondary amides or 1H-triazoles with an unsubstituted C5 proton), which significantly increases lipophilicity (clogP) and enhances membrane and blood-brain barrier (BBB) permeability[4]. Furthermore, the lone pairs on the N1 and N3 atoms of the 2H-triazole act as potent hydrogen-bond acceptors, perfectly mimicking the carbonyl oxygen of the parent amide[3].

The addition of the 4-cyclopentyl group provides a rigid, sp3-hybridized bulk. This specific cycloalkane is highly effective at occupying shallow, hydrophobic receptor pockets, maximizing van der Waals contacts while maintaining a low molecular weight[8].

Mechanism Substrate Drug Candidate Amide Amide Bond (Labile) Substrate->Amide Triazole 2H-1,2,3-Triazole (Stable Bioisostere) Substrate->Triazole Protease Protease / Amidase (e.g., Pantetheinase) Amide->Protease Recognition Triazole->Protease Steric/Electronic Mismatch Active Target Engagement (Prolonged Half-Life) Triazole->Active Degradation Hydrolysis & Clearance Protease->Degradation

Mechanistic pathway comparing the metabolic fate of amide bonds versus 2H-1,2,3-triazole bioisosteres.

Physicochemical Profiling

To justify the synthetic effort, it is critical to compare the physicochemical properties of the target bioisostere against the native amide. Table 1 summarizes the causal relationships between the structural features of 4-cyclopentyl-2H-1,2,3-triazole and its pharmacological behavior.

Table 1: Physicochemical Comparison of Cyclopentanecarboxamide vs. 4-Cyclopentyl-2H-1,2,3-triazole

PropertyCyclopentanecarboxamide (Amide)4-Cyclopentyl-2H-1,2,3-triazoleMechanistic Impact / Causality
Geometry Planar, trans-configurationPlanar aromatic ringMaintains spatial vectors required for optimal target receptor binding.
Vector Distance ~3.9 Å (C to N substituents)~3.8 Å (C4 to N2 substituents)Near-perfect structural mimicry of the peptide/amide backbone[2].
H-Bond Donor Yes (N-H)No (in N2-alkylated form)Desolvation energy is reduced; improves membrane permeability and BBB transit[4].
H-Bond Acceptor Yes (C=O)Yes (N1, N3 lone pairs)Retains critical electrostatic interactions with the receptor pocket[3].
Metabolic Stability Highly susceptible to amidasesHighly resistantPrevents premature enzymatic cleavage, drastically increasing in vivo half-life[1][5].

Synthetic Methodology: Regioselective Access to 2H-Triazoles

Synthesizing 2-substituted 2H-1,2,3-triazoles requires strategic planning. Standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) strictly yields 1,4-disubstituted 1H-1,2,3-triazoles[7]. To access the 2H-isomer, we employ a two-step sequence: first, the synthesis of the unsubstituted 4-cyclopentyl-1H-1,2,3-triazole, followed by a thermodynamically controlled N-alkylation.

The choice of K₂CO₃ in DMF at 80°C (thermodynamic conditions) rather than NaH in THF at 0°C (kinetic conditions) is deliberate. Under thermodynamic control, the reaction heavily favors the less sterically hindered and electronically more stable 2H-alkylated product[4][6].

Protocol 1: Synthesis and Validation of 2-Alkyl-4-cyclopentyl-2H-1,2,3-triazole

Step 1: Synthesis of 4-Cyclopentyl-1H-1,2,3-triazole

  • Dissolve cyclopentylacetylene (1.0 eq) and azidotrimethylsilane (TMS-N₃, 1.5 eq) in a 1:1 mixture of DMF and H₂O.

  • Add sodium ascorbate (0.2 eq) followed by CuSO₄·5H₂O (0.1 eq).

  • Stir the mixture at 90°C for 12 hours. Causality: Elevated temperature is required to cleave the TMS group in situ, allowing the free azide to undergo the cycloaddition.

  • Extract with EtOAc, wash with brine, dry over MgSO₄, and concentrate to yield the intermediate 4-cyclopentyl-1H-1,2,3-triazole.

Step 2: Thermodynamically Controlled N-Alkylation

  • Dissolve 4-cyclopentyl-1H-1,2,3-triazole (1.0 eq) in anhydrous DMF.

  • Add K₂CO₃ (2.0 eq) and the desired alkyl halide (R-X, 1.2 eq).

  • Heat the reaction to 80°C for 16 hours.

  • Quench with H₂O and extract with EtOAc.

Step 3: Chromatographic Separation

  • Purify the crude mixture via silica gel chromatography (Hexanes/EtOAc).

  • Causality: The 2H-isomer possesses a lower net dipole moment than the 1H-isomer (due to the opposing dipoles of the N1 and N3 lone pairs). Consequently, the 2H-isomer elutes first on normal-phase silica.

Step 4: Self-Validating Structural Confirmation (Crucial Step) To ensure the trustworthiness of the regioselective synthesis, the protocol mandates a self-validating NMR step.

  • Perform a ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) NMR experiment.

  • Validation Logic: In the 2H-isomer, the N2-alkyl protons will show strong ³J correlations to both C4 and C5 of the triazole ring. If the product were the 1H-isomer, the N1-alkyl protons would correlate strongly only to C5. This unambiguously validates the structural assignment prior to biological testing[4].

Workflow A Identify Amide Liability (Rapid Clearance) B Bioisosteric Design (4-Cyclopentyl-2H-1,2,3-triazole) A->B Structural Morphing C Regioselective Synthesis (Thermodynamic Alkylation) B->C Chemical Synthesis D Structural Validation (HMBC NMR Analysis) C->D Isomer Confirmation E In Vitro ADME (HLM Stability Assay) D->E Biological Evaluation

Workflow for integrating 4-cyclopentyl-2H-1,2,3-triazole as an amide bioisostere in drug design.

Biological Validation: Microsomal Stability Assessment

To prove that the bioisosteric replacement successfully mitigates metabolic liability, the 4-cyclopentyl-2H-1,2,3-triazole derivative must be benchmarked against the parent amide using a Human Liver Microsome (HLM) stability assay.

Protocol 2: In Vitro HLM Stability Assay (Self-Validating System)

Reagents: Human Liver Microsomes (20 mg/mL), NADPH regenerating system (Solution A and B), Potassium phosphate buffer (100 mM, pH 7.4).

Procedure:

  • Preparation: Dilute the test compound (triazole) and the parent compound (amide) to a final concentration of 1 µM in the phosphate buffer containing 0.5 mg/mL HLM.

  • Control Integration (Self-Validation): Include Verapamil (high-clearance control) and Dextromethorphan (low-clearance control) in parallel reaction tubes. Causality: If the intrinsic clearance (CL_int) of these controls falls outside the validated historical range, the entire assay run is rejected. This prevents false-positive stability claims.

  • Initiation: Pre-incubate the mixtures at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system.

  • Sampling: Aliquot 50 µL of the reaction mixture at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Data Interpretation: Calculate the half-life (t₁/₂) and intrinsic clearance (CL_int). A successful bioisosteric replacement will demonstrate a >3-fold increase in t₁/₂ for the triazole derivative compared to the parent amide[1][4].

Conclusion

The strategic replacement of labile amide bonds with 4-cyclopentyl-2H-1,2,3-triazole represents a sophisticated approach to hit-to-lead optimization. By leveraging thermodynamic synthetic controls and rigorous HMBC NMR validation, medicinal chemists can reliably access the 2H-tautomer. This scaffold not only perfectly mimics the spatial vectors of the trans-amide but also completely abolishes susceptibility to amidase-driven clearance, resulting in drug candidates with superior pharmacokinetic profiles.

Sources

4-cyclopentyl-2H-1,2,3-triazole ligand coordination with transition metals

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: AN-810-TM Topic : Coordination Dynamics and Catalytic Applications of 4-Cyclopentyl-1,2,3-Triazolate Transition Metal Complexes Target Audience : Researchers, Organometallic Scientists, and Metallodrug Development Professionals

Executive Summary

The functionalization of transition metals with 1,2,3-triazole-derived ligands has driven significant advancements in catalysis, photophysics, and metallodrug design. Specifically, the 4-cyclopentyl-2H-1,2,3-triazole motif offers a unique balance of steric shielding and lipophilicity, making it a highly desirable ligand for membrane-permeable therapeutic complexes[1]. While the neutral compound exists predominantly as the 1H-tautomer, deprotonation yields the 1,2,3-triazolate anion—a powerful ambidentate ligand capable of coordinating transition metals (e.g., Pd, Pt, Ru) through its N1, N2, or N3 atoms[2]. This application note details the mechanistic rationale, synthetic workflows, and self-validating protocols for generating thermodynamically stable N2-coordinated transition metal complexes.

Mechanistic Rationale: The N2-Coordination Imperative

Understanding the causality behind coordination regioselectivity is critical for designing stable catalytic or biological systems.

Orbital Energetics and Charge Distribution: Why do late transition metals preferentially bind the N2 position of the triazolate ring? Theoretical evaluations using Natural Population Analysis (NPA) and Density Functional Theory (DFT) reveal that the high-lying molecular orbitals of 4-substituted-1,2,3-triazolates possess a dominant contribution from the N2 lone pair[3]. As a result, the N2 position acts as a superior σ -donor and π -donor compared to the asymmetric N1 or N3 positions[3]. Furthermore, N2-coordination minimizes steric clashes with the bulky 4-cyclopentyl group.

Kinetic vs. Thermodynamic Routing (The iClick Pathway): When synthesizing these complexes via the "iClick" (inorganic click) method—where a metal-azide complex undergoes a [3+2] cycloaddition with 1-cyclopentylacetylene—the reaction occurs directly within the inner coordination sphere[4]. The initial cycloaddition often yields an N1-coordinated kinetic intermediate due to the strict regiochemistry of the transition state[4]. However, driven by the thermodynamic stability of the N2-linkage, this intermediate undergoes a spontaneous 1,2-metal shift to form the final N2-coordinated product [4][5].

G A 4-Cyclopentyl-1H-1,2,3-triazole (Neutral Precursor) B 4-Cyclopentyl-1,2,3-triazolate (Reactive Anion) A->B Ag2O / Base (- H+) C N1-Coordinated Complex (Kinetic Intermediate) B->C + [PdL2]2+ Fast D N2-Coordinated Complex (Thermodynamic Product) B->D +[PdL2]2+ Slow / Heat C->D 1,2-Metal Shift (Isomerization)

Fig 1. Base-mediated deprotonation and thermodynamic routing to the N2-coordinated transition metal complex.

Experimental Protocols & Workflows

Protocol A: Direct Coordination via Deprotonation (Palladium)

This protocol describes the synthesis of a stable Pd(II) catalytic precursor, [Pd(η3-allyl)(4-cyclopentyl-1,2,3-triazolato)(PPh3​)] .

  • Step 1: Ligand Preparation. Synthesize 4-cyclopentyl-1H-1,2,3-triazole via standard CuAAC using 1-cyclopentylacetylene and TMS−N3​ in a THF/water mixture[1]. Extract and purify via silica gel chromatography.

  • Step 2: Complexation Setup. Dissolve the purified ligand (1.0 eq) and [Pd(η3-allyl)Cl(PPh3​)] (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Step 3: Halide Abstraction & Deprotonation. Add Ag2​O (0.6 eq) to the stirring mixture.

    • Causality: Silver(I) oxide serves a dual, self-validating purpose. It acts as a mild base to deprotonate the 1H-triazole to the reactive triazolate anion, while simultaneously abstracting the chloride ligand from the Pd center. The precipitation of insoluble AgCl drives the reaction thermodynamically forward.

  • Step 4: Isolation & Validation. Stir for 12 hours at room temperature. Filter the suspension through a Celite pad to remove AgCl and unreacted Ag2​O . Concentrate the filtrate and precipitate the product using cold n-hexane.

    • Self-Validation: Analyze via 1H NMR. The complete disappearance of the highly deshielded triazole N-H proton ( >10 ppm) and a characteristic shift of the C5-H proton confirms successful N2-coordination.

Protocol B: iClick Synthesis of N2-Coordinated Ru(II) Arene Complexes

This workflow utilizes the [3+2] cycloaddition of a metal-coordinated azide to generate potential anticancer metallodrugs[5].

  • Step 1: Precursor Activation. Dissolve the metal-azide precursor, [Ru(N3​)Cl(η6-p-cymene)] (1.0 eq), in anhydrous DMSO.

  • Step 2: Inner-Sphere Cycloaddition. Add 1-cyclopentylacetylene (1.2 eq)[1]. Heat the mixture to 60 °C for 24 hours.

    • Causality: Elevated temperatures are required not only to overcome the activation energy of the cycloaddition but to accelerate the kinetic-to-thermodynamic isomerization (N1 N2 shift) which can otherwise take days at room temperature[4].

  • Step 3: Validation & Purification.

    • Self-Validation: Monitor the reaction via FTIR spectroscopy. The intense asymmetric azide stretch ( ∼2050 cm −1 ) will completely disappear, validating the consumption of the starting material[5].

G A [Ru(N3)Cl(η6-p-cymene)] (Metal-Azide) C Inner-Sphere[3+2] Cycloaddition (iClick Reaction) A->C B 1-Cyclopentylacetylene (Terminal Alkyne) B->C D N1-Bound Ru(II) Triazolate (Transient) C->D Regioselective Cycloaddition E N2-Bound Ru(II) Triazolate (Stable Metallodrug Core) D->E Spontaneous Isomerization

Fig 2. The iClick synthetic workflow generating N2-bound Ru(II) complexes from metal-azides.

Quantitative Data & Characterization Markers

To ensure rigorous quality control, researchers must differentiate between the uncoordinated ligand, the N1-kinetic intermediate, and the N2-thermodynamic product. The following table summarizes the diagnostic spectroscopic markers for 4-cyclopentyl-1,2,3-triazole species.

Diagnostic ParameterNeutral Ligand (1H-Tautomer)N1-Coordinated Complex (Kinetic)N2-Coordinated Complex (Thermodynamic)
Triazole C5-H ( 1H NMR) ∼7.65 ppm ∼7.80 ppm (Downfield shift) ∼7.35 ppm (Upfield shift)
Triazole C4 ( 13C NMR) ∼150.2 ppm ∼148.5 ppm ∼152.1 ppm
FTIR (N-N stretch) 1450 cm −1 1420 cm −1 1390 cm −1
FTIR (Azide stretch) N/AAbsentAbsent (Confirms iClick success)
Solution Stability HighLow (Isomerizes in hours/days)Very High (Stable for months)

Note: NMR shifts are solvent-dependent (typically referenced in CDCl3​ or DMSO−d6​ ) and will vary slightly based on the specific transition metal's anisotropic cone.

References

  • Late-Stage Functionalization of the Rifamycin Core via Click Chemistry Toward New Antibacterial Derivatives Source: PMC / nih.gov URL:[1]

  • Triazolate - Grokipedia Source: grokipedia.com URL:[2]

  • iClick Reactions of Square-Planar Palladium(II) and Platinum(II) Azido Complexes with Electron-Poor Alkynes: Metal-Dependent Preference for N1 vs N2 Triazolate Coordination and Kinetic Studies with 1H and 19F NMR Spectroscopy Source: Inorganic Chemistry - ACS Publications URL:[4]

  • Evaluation of N‐binding through N1, N2 or N3 of 4‐R‐1,2,3‐Triazolate to [CuCO] Complexes Source: ResearchGate URL:[3]

  • The straightforward synthesis of N-coordinated ruthenium 4-aryl-1,2,3-triazolato complexes by [3 + 2] cycloaddition reactions Source: RSC Publishing URL:[5]

Sources

Application Note: In Vitro Assay Protocols for 4-Cyclopentyl-2H-1,2,3-Triazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Document Type: Technical Application Guide & Standard Operating Procedures (SOPs)

Introduction and Mechanistic Rationale

The 1,2,3-triazole ring is a highly privileged pharmacophore in modern medicinal chemistry. Synthesized efficiently via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click chemistry," this moiety acts as a robust bioisostere for amide bonds and aromatic rings, offering superior metabolic stability and favorable physicochemical properties.

Specifically, derivatives bearing a 4-cyclopentyl substitution—such as 4-cyclopentyl-2H-1,2,3-triazole and its tautomers—have demonstrated remarkable efficacy in two distinct therapeutic areas:

  • Infectious Disease: As potent anti-tubercular agents targeting Mycobacterium tuberculosis (e.g., chromone-embedded triazoles)[1].

  • Oncology/Immunology: As highly selective Prostanoid EP4 Receptor antagonists, which reverse tumor-induced immunosuppression[2].

As a Senior Application Scientist, I have designed this guide to provide robust, self-validating in vitro assay protocols for evaluating these compounds. Rather than merely listing steps, these protocols emphasize the causality behind experimental choices , ensuring high-fidelity data generation.

Phenotypic Screening: Anti-Mycobacterial Activity Assay (REMA)

Rationale & Causality

Evaluating compounds against Mycobacterium tuberculosis (H37Rv strain) requires balancing safety, speed, and accuracy. The Resazurin Microtiter Assay (REMA) is the gold standard for high-throughput Minimum Inhibitory Concentration (MIC) determination[3].

Why Resazurin? Resazurin is a blue, non-fluorescent redox dye. Metabolically active (viable) mycobacteria reduce resazurin to resorufin, which is pink and highly fluorescent. This provides a direct, quantifiable correlation between colorimetric/fluorometric shifts and bacterial survival, bypassing the need for slow, traditional agar-based colony counting.

Protocol 1: REMA for MIC Determination

Reagents & Materials:

  • M. tuberculosis H37Rv culture (Log-phase).

  • 7H9-S medium (Middlebrook 7H9 broth supplemented with 0.1% Casitone, 0.5% glycerol, and OADC)[3].

  • Resazurin sodium salt solution (0.02% w/v in distilled water, filter-sterilized)[4].

  • Test compounds (4-cyclopentyl-1,2,3-triazole derivatives) dissolved in DMSO.

  • Reference drugs (e.g., Rifampicin, Isoniazid).

Step-by-Step Methodology:

  • Inoculum Preparation: Adjust a fresh subculture of H37Rv in 7H9-S medium to an optical density (OD) equivalent to a McFarland standard No. 1. Dilute this suspension 1:20 in 7H9-S medium to serve as the working inoculum[3].

  • Compound Plating: In a sterile 96-well microtiter plate, add 100 µL of 7H9-S medium to all test wells. Perform serial two-fold dilutions of the 4-cyclopentyl-1,2,3-triazole test compounds (e.g., from 50 µg/mL down to 0.39 µg/mL). Ensure the final DMSO concentration does not exceed 1% to prevent solvent toxicity.

  • Inoculation: Add 100 µL of the bacterial inoculum to each well. Include a Growth Control (inoculum + vehicle, no drug) and a Sterility Control (medium only).

  • Primary Incubation: Seal the plates in gas-permeable plastic bags to prevent evaporation. Incubate at 37°C under a normal atmosphere for 7 days[3].

  • Dye Addition: In a biosafety cabinet, add 30 µL of the 0.02% resazurin solution to each well[4].

  • Secondary Incubation & Readout: Re-incubate the plates at 37°C for 24 to 48 hours.

  • Data Interpretation: Visually inspect the plates. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest compound concentration that prevents this color change[4]. For quantitative analysis, measure fluorescence (Excitation 530 nm / Emission 590 nm).

REMA_Workflow A 1. Inoculum Prep (M. tuberculosis H37Rv) B 2. Compound Dilution (96-well plate) A->B C 3. Primary Incubation (37°C, 7 Days) B->C D 4. Resazurin Addition (0.02% w/v) C->D E 5. Secondary Incubation (37°C, 24 Hours) D->E F 6. Visual/Fluorometric Readout E->F

Caption: Workflow of the Resazurin Microtiter Assay (REMA) for anti-mycobacterial screening.

Data Presentation: Expected MIC Ranges

Table 1: Representative MIC data for chromone-embedded 4-cyclopentyl-1,2,3-triazole derivatives against M. tuberculosis H37Rv.

Compound ClassR1 SubstitutionR2 SubstitutionMIC (µg/mL)Cytotoxicity (RAW 264.7)
Chromone-TriazoleH4-Cyclopentyl1.56 - 6.25< 20% inhibition at 50 µg/mL
Chromone-Triazole6-FluoroPhenyl12.5 - 25.0< 30% inhibition at 50 µg/mL
Rifampicin (Control)N/AN/A0.25N/A

Note: The 4-cyclopentyl substitution frequently demonstrates superior lipophilicity, enhancing cell wall penetration in mycobacteria compared to standard phenyl analogs[1].

Target-Based Screening: EP4 Receptor Antagonism Assay

Rationale & Causality

Certain 1H-1,2,3-triazole derivatives act as highly potent antagonists of the Prostanoid EP4 receptor[2]. The EP4 receptor is a Gαs-coupled G-protein coupled receptor (GPCR). Activation by its endogenous ligand, Prostaglandin E2 (PGE2), stimulates adenylyl cyclase, leading to intracellular cAMP accumulation and subsequent Protein Kinase A (PKA) activation[5].

Why TR-FRET? To measure EP4 antagonism, we quantify the inhibition of PGE2-induced cAMP production. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard ELISA because the time-delay measurement eliminates auto-fluorescence from the 4-cyclopentyl-triazole test compounds, ensuring a high signal-to-noise ratio and a robust Z'-factor (>0.7).

EP4_Pathway Agonist PGE2 (Endogenous Agonist) Receptor EP4 Receptor (GPCR) Agonist->Receptor Activates Antagonist 4-Cyclopentyl-Triazole (Antagonist) Antagonist->Receptor Blocks GProtein Gαs Protein Activation Receptor->GProtein AC Adenylyl Cyclase GProtein->AC cAMP cAMP Accumulation AC->cAMP ATP conversion PKA PKA Activation & Immunosuppression cAMP->PKA

Caption: Mechanism of EP4 receptor antagonism by 4-cyclopentyl-1,2,3-triazole derivatives.

Protocol 2: TR-FRET cAMP Accumulation Assay

Reagents & Materials:

  • HEK293 cells stably expressing the human EP4 receptor (HEK293-hEP4)[6].

  • Stimulation Buffer: HBSS supplemented with 0.1% BSA, 5 mM HEPES, and 0.5 mM IBMX (a phosphodiesterase inhibitor crucial for preventing cAMP degradation)[5].

  • PGE2 (Agonist challenge).

  • TR-FRET cAMP Assay Kit (e.g., Cisbio/Revvity cAMP Gs Dynamic kit).

Step-by-Step Methodology:

  • Cell Preparation: Harvest HEK293-hEP4 cells and resuspend in Stimulation Buffer at a density of 1 × 10^6 cells/mL.

  • Compound Pre-incubation: Dispense 5 µL of the 4-cyclopentyl-triazole test compounds (serially diluted in Stimulation Buffer) into a 384-well low-volume white microplate. Add 5 µL of the cell suspension (5,000 cells/well). Incubate for 30 minutes at room temperature. Self-validation step: This pre-incubation allows the antagonist to equilibrate with the receptor before the agonist challenge.

  • Agonist Challenge: Add 5 µL of PGE2 at its EC80 concentration (previously determined via an agonist dose-response curve, typically ~1-3 nM). Incubate for 30 minutes at room temperature.

  • Lysis and Detection: Add 5 µL of cAMP-d2 conjugate and 5 µL of Anti-cAMP Cryptate (both diluted in lysis buffer).

  • Equilibration & Reading: Incubate for 1 hour at room temperature in the dark. Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm).

  • Data Analysis: Calculate the FRET ratio (665 nm / 620 nm × 10,000). Convert ratios to cAMP concentrations using a standard curve. Plot the normalized cAMP levels against the log[Antagonist] to calculate the IC50.

Data Presentation: 384-Well Assay Setup Parameters

Table 2: Reagent dispensing volumes for the TR-FRET cAMP Antagonism Assay.

Well TypeCells (µL)Antagonist (µL)Agonist (PGE2) (µL)cAMP-d2 (µL)Anti-cAMP Cryptate (µL)
Max Signal (Basal) 55 (Vehicle)5 (Buffer)55
Min Signal (Stimulated) 55 (Vehicle)5 (EC80 PGE2)55
Test Compound 55 (Dilution)5 (EC80 PGE2)55
Negative Control No Cells10 (Buffer)5 (Buffer)55

Conclusion

The 4-cyclopentyl-2H-1,2,3-triazole scaffold offers a versatile structural core for drug discovery. By employing the REMA protocol, researchers can accurately phenotype the anti-mycobacterial potential of these compounds. Conversely, the TR-FRET cAMP accumulation assay provides a highly sensitive, target-based approach to quantify their GPCR modulatory effects. Adherence to these standardized, self-validating protocols ensures high reproducibility and E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in preclinical data generation.

Sources

Application Notes and Protocols: Integrating 4-Cyclopentyl-2H-1,2,3-triazole into Advanced Polymer and Material Frameworks

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the Cyclopentyl-Triazole Moiety in Polymer Science

The 1,2,3-triazole heterocycle has emerged as a cornerstone in modern materials science, largely due to the advent of "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2] This reaction's high efficiency, regioselectivity, and tolerance to a wide range of functional groups have made it an invaluable tool for polymer synthesis and modification.[3][4] The resulting triazole linkage is not merely a passive linker; it imparts enhanced thermal stability, polarity, and strong coordination potential with metal ions.[5][6]

This guide focuses on the incorporation of a specific, yet underexplored, triazole derivative: 4-cyclopentyl-2H-1,2,3-triazole . The introduction of the cyclopentyl group—a bulky, aliphatic, and non-polar moiety—onto the triazole ring offers a unique combination of properties. It is hypothesized that the cyclopentyl substituent will influence the final material's characteristics by:

  • Modulating Interchain Interactions: The steric bulk of the cyclopentyl group can disrupt close chain packing, potentially leading to materials with lower crystallinity, increased free volume, and enhanced solubility in organic solvents.[7][8]

  • Enhancing Thermal Properties: While the triazole ring itself contributes to thermal stability, the aliphatic cyclopentyl group may alter the glass transition temperature (Tg) and decomposition profile of the polymer.[7]

  • Tailoring Surface Properties: The non-polar nature of the cyclopentyl group can be exploited to create materials with specific surface energies, impacting wetting, adhesion, and biocompatibility.

These application notes provide detailed protocols for the synthesis of the 4-cyclopentyl-1,2,3-triazole moiety and its subsequent integration into polymer backbones, both as a pendant group and as an integral part of the main chain. The methodologies are designed for researchers in materials science, polymer chemistry, and drug development seeking to create novel functional materials with tailored properties.

Part 1: Synthesis of the Core Building Block: 4-Cyclopentyl-1,2,3-triazole

The foundational step is the synthesis of the 4-cyclopentyl-1,2,3-triazole. This is most efficiently achieved via the CuAAC reaction between cyclopentylacetylene and an azide source.

Protocol 1.1: Synthesis of Cyclopentylacetylene

Cyclopentylacetylene is a key precursor and can be synthesized via several established methods.[9][10][11] One common route involves the dehydrohalogenation of a dihaloalkane precursor. A more direct method is the reaction of a cyclopentyl Grignard reagent with an acetylene source. For the purpose of this protocol, we will outline a general procedure starting from cyclopentyl bromide.

Materials:

  • Cyclopentyl bromide

  • Magnesium turnings

  • Ethynyl magnesium bromide solution (or generated in situ from acetylene gas)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Dry ice/acetone bath

  • Standard glassware for Grignard reactions

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. Add a solution of cyclopentyl bromide in anhydrous ether dropwise to initiate the Grignard reaction. Maintain a gentle reflux until all the magnesium has reacted.

  • Reaction with Acetylene Source: Cool the Grignard reagent to 0°C. Slowly add a solution of ethynyl magnesium bromide, or carefully bubble acetylene gas through the solution.

  • Quenching and Work-up: After the reaction is complete (monitored by TLC or GC-MS), carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation. The crude cyclopentylacetylene can be purified by fractional distillation.[10]

Protocol 1.2: Synthesis of 4-Cyclopentyl-1,2,3-triazole via CuAAC

This protocol describes the reaction of cyclopentylacetylene with sodium azide to produce the parent NH-triazole.

Materials:

  • Cyclopentylacetylene

  • Sodium azide (NaN₃)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol/water (1:1) solvent mixture

  • Standard reaction glassware

Procedure:

  • In a round-bottom flask, dissolve cyclopentylacetylene and sodium azide in the t-butanol/water mixture.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O in water.

  • Add the sodium ascorbate solution to the main reaction flask, followed by the CuSO₄ solution. The reaction mixture should turn a yellow-green color.

  • Stir the reaction at room temperature. The reaction progress can be monitored by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield 4-cyclopentyl-1,2,3-triazole.

Part 2: Incorporation of 4-Cyclopentyl-1,2,3-triazole into Polymer Frameworks

There are two primary strategies for incorporating the cyclopentyl-triazole moiety into polymers: polymerization of a functionalized monomer and post-polymerization modification.

Strategy A: Polymerization of a 4-Cyclopentyl-1,2,3-triazole-containing Monomer

This approach involves first synthesizing a monomer that contains the desired triazole unit and a polymerizable functional group (e.g., a vinyl, acrylate, or norbornene group).

Workflow for Strategy A:

cluster_0 Monomer Synthesis cluster_1 Polymerization Start Cyclopentylacetylene + Azide-functionalized Polymerizable Group CuAAC CuAAC Reaction Start->CuAAC Monomer 4-Cyclopentyl-1,2,3-triazole Monomer CuAAC->Monomer Polymerization Polymerization (e.g., RAFT, ROMP) Monomer->Polymerization Polymer Polymer with Pendant Cyclopentyl-Triazole Groups Polymerization->Polymer

Caption: Workflow for synthesizing polymers with pendant 4-cyclopentyl-1,2,3-triazole groups via monomer polymerization.

Protocol 2.1: Synthesis of an Acrylate Monomer Containing 4-Cyclopentyl-1,2,3-triazole
  • Synthesis of an Azido-alcohol: React 2-bromoethanol with sodium azide in a suitable solvent (e.g., DMF) to produce 2-azidoethanol.

  • CuAAC Reaction: Perform a CuAAC reaction between cyclopentylacetylene and 2-azidoethanol following a procedure similar to Protocol 1.2 to yield 1-(2-hydroxyethyl)-4-cyclopentyl-1,2,3-triazole.

  • Esterification: React the resulting alcohol with acryloyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine) in an anhydrous solvent (e.g., dichloromethane) at 0°C to room temperature.

  • Purification: After work-up, purify the resulting acrylate monomer by column chromatography.

Protocol 2.2: RAFT Polymerization of the Cyclopentyl-Triazole Acrylate Monomer

Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low dispersity.[12]

Materials:

  • 4-Cyclopentyl-1,2,3-triazole acrylate monomer

  • RAFT agent (e.g., CTA, CPADB)

  • Initiator (e.g., AIBN, V-70)

  • Anhydrous solvent (e.g., dioxane, DMF)

  • Schlenk flask and standard Schlenk line techniques

Procedure:

  • Dissolve the monomer, RAFT agent, and initiator in the chosen solvent in a Schlenk flask.

  • Perform several freeze-pump-thaw cycles to degas the solution.

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 60-80°C).

  • Monitor the polymerization by taking aliquots at regular intervals and analyzing the monomer conversion by ¹H NMR or GC.

  • Quench the polymerization by cooling the flask in an ice bath and exposing it to air.

  • Precipitate the polymer in a non-solvent (e.g., cold methanol or hexane), filter, and dry under vacuum.

Strategy B: Post-Polymerization Modification

This strategy involves synthesizing a polymer with pendant azide or alkyne groups and then using the CuAAC reaction to "click" the complementary functionalized cyclopentyl-triazole moiety onto the polymer backbone. This is particularly useful for modifying existing polymers.[6][13]

Workflow for Strategy B:

cluster_0 Precursor Polymer Synthesis cluster_1 Click Modification Monomer_B Azide or Alkyne Functionalized Monomer Polymerization_B Polymerization Monomer_B->Polymerization_B Precursor_Polymer Precursor Polymer with Pendant Reactive Groups Polymerization_B->Precursor_Polymer Click_Reaction CuAAC Reaction with Cyclopentyl-Triazole Derivative Precursor_Polymer->Click_Reaction Final_Polymer Polymer with Pendant Cyclopentyl-Triazole Groups Click_Reaction->Final_Polymer

Caption: Workflow for post-polymerization modification to introduce 4-cyclopentyl-1,2,3-triazole groups.

Protocol 2.3: Post-Polymerization Modification of Poly(glycidyl methacrylate)
  • Synthesis of Poly(glycidyl methacrylate) (PGMA): Polymerize glycidyl methacrylate using a suitable technique (e.g., free radical or controlled radical polymerization).

  • Ring-Opening with Sodium Azide: React the pendant epoxide groups of PGMA with sodium azide in a polar aprotic solvent like DMF, often with a catalyst such as ammonium chloride, to introduce azide groups onto the polymer backbone.

  • CuAAC Click Reaction: Dissolve the azido-functionalized polymer and cyclopentylacetylene in a suitable solvent (e.g., DMF or DMSO). Add a copper(I) source (e.g., CuBr or CuSO₄/sodium ascorbate) and a ligand (e.g., PMDETA or THPTA) to catalyze the click reaction.[1] The use of a ligand is crucial for stabilizing the Cu(I) oxidation state and accelerating the reaction, especially with sterically hindered substrates.[14]

  • Purification: Purify the final polymer by dialysis against a suitable solvent to remove the copper catalyst and unreacted reagents, followed by precipitation or freeze-drying.

Part 3: Characterization of Cyclopentyl-Triazole Functionalized Polymers

A thorough characterization is essential to confirm the successful synthesis and to understand the structure-property relationships of the new materials.

Technique Purpose Expected Observations for Cyclopentyl-Triazole Polymers
¹H and ¹³C NMR Spectroscopy To confirm the chemical structure of the monomer and the final polymer.Appearance of characteristic signals for the triazole proton (~7.5-8.0 ppm) and the aliphatic protons of the cyclopentyl group. The integration of these signals relative to the polymer backbone signals can be used to determine the degree of functionalization.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present.Disappearance of the azide stretch (~2100 cm⁻¹) and the terminal alkyne C-H stretch (~3300 cm⁻¹) after the click reaction. Appearance of characteristic triazole ring vibrations.
Size Exclusion Chromatography (SEC/GPC) To determine the molecular weight and molecular weight distribution (dispersity, Đ) of the polymers.For controlled polymerizations like RAFT, a narrow dispersity (Đ < 1.3) is expected. An increase in molecular weight after post-polymerization modification confirms successful grafting.
Differential Scanning Calorimetry (DSC) To measure the glass transition temperature (Tg) and melting temperature (Tm), if applicable.The bulky cyclopentyl group is expected to increase the Tg compared to a smaller alkyl substituent due to restricted chain mobility. It may also reduce or eliminate crystallinity.[5][7]
Thermogravimetric Analysis (TGA) To evaluate the thermal stability and decomposition profile of the polymer.The presence of the triazole ring generally imparts high thermal stability. The decomposition onset temperature should be evaluated and compared to analogous polymers without the cyclopentyl-triazole moiety.[7]
Contact Angle Goniometry To assess the surface hydrophobicity/hydrophilicity.The non-polar cyclopentyl groups are expected to increase the water contact angle, indicating a more hydrophobic surface.

Part 4: Potential Applications and Future Directions

The unique combination of the stable, polar triazole ring and the bulky, non-polar cyclopentyl group opens up a range of potential applications for these novel materials.

  • Advanced Adhesives and Coatings: The triazole moiety is known to promote adhesion to metal surfaces, particularly copper.[5] The cyclopentyl group could be used to tune the viscoelastic properties and surface energy of the adhesive or coating.

  • Gas Separation Membranes: The introduction of bulky pendant groups can increase the fractional free volume of a polymer, which is beneficial for gas separation applications.[8]

  • Drug Delivery Systems: The cyclopentyl group can be used to tune the hydrophobicity of polymer nanoparticles or hydrogels, potentially influencing drug loading capacity and release kinetics for hydrophobic drugs.

  • Functional Materials for Electronics: While the cyclopentyl group is an insulator, the triazole ring can act as an electron-accepting unit.[15] These polymers could be explored as dielectric materials or as matrices for conductive fillers.

Future research should focus on a systematic study of how varying the density of the cyclopentyl-triazole groups along the polymer chain affects the material properties. Furthermore, the synthesis of block copolymers containing a cyclopentyl-triazole block and a contrasting block (e.g., hydrophilic or conductive) could lead to self-assembling materials with interesting nanostructures and functionalities.

References

  • Synthesis and Properties of Cyclopentyl Cardo-Type Polyimides Based on Dicyclopentadiene. MDPI. [Link]

  • Copolyesters Based on Poly(butylene terephthalate)s Containing Cyclohexyl and Cyclopentyl Ring: Effect of Molecular Structure on Thermal and Crystallization Behavior. ACS Publications. [Link]

  • Synthesis and Properties of Cyclopentyl Cardo-Type Polyimides Based on Dicyclopentadiene. PubMed. [Link]

  • Macromolecular Coupling in Seconds of Triazolinedione End-Functionalized Polymers Prepared by RAFT Polymerization. ACS Publications. [Link]

  • New copolymers with triazole pendant groups: Synthesis, characterization and their application to remove heavy metals. OAText. [Link]

  • Click-chemistry approaches to π-conjugated polymers for organic electronics applications. Royal Society of Chemistry. [Link]

  • 1,2,3-Triazole-Functionalized Polysulfone Synthesis through Microwave-Assisted Copper-Catalyzed Click Chemistry: A Highly Proton Conducting High Temperature Membrane. ACS Publications. [Link]

  • A Route to Aliphatic Poly(ester)s with Thiol Pendant Groups: From Monomer Design to Editable Porous Scaffolds. ACS Publications. [Link]

  • Cyclopropylacetylene. Organic Syntheses. [Link]

  • Triazoles in Synthesis and Functionalization of Polymers. ResearchGate. [Link]

  • Impact of the Pendant Group on the Chain Conformation and Bulk Properties of Norbornene Imide-Based Polymers. PMC. [Link]

  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. ACS Publications. [Link]

  • Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. PMC. [Link]

  • Aliphatic Polyesters with Pendant Cyclopentene Groups: Controlled Synthesis and Conversion to Polyester-graft-PEG Copolymers. ACS Publications. [Link]

  • Alkyne-Azide Click Chemistry Protocol for ADCs. AxisPharm. [Link]

  • Process for the preparation of cyclopropylacetylene.
  • Aliphatic polyester polymer stars: synthesis, properties and applications in biomedicine and nanotechnology. SciSpace. [Link]

  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". Jena Bioscience. [Link]

  • Facile quenching and spatial patterning of cylooctynes via strain-promoted alkyne–azide cycloaddition of inorganic azides. PMC. [Link]

  • Polymerization of cyclopentene, 3‐methylcyclopentene, and 3‐methylcyclohexene. ResearchGate. [Link]

  • Conjugated polymers incorporating pendant functional groups—synthesis and characterisation. Royal Society of Chemistry. [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC. [Link]

  • Versatile Synthetic Platform for 1,2,3-Triazole Chemistry. ACS Publications. [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

  • Triazole-Functionalized Mesoporous Materials Based on Poly(styrene-block-lactic acid): A Morphology Study of Thin Films. MDPI. [Link]

  • Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. PMC. [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers. [Link]

  • A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace. [Link]

  • Allenyl Azide Cycloaddition Chemistry. 2,3-Cyclopentennelated Indole Synthesis through Indolidene Intermediates. PMC. [Link]

  • Reactions of Cyclopropanone Acetals with Alkyl Azides: Carbonyl Addition versus Ring-Opening Pathways. PMC. [Link]

  • Reactions of Cyclopropanone Acetals with Alkyl Azides: Carbonyl Addition versus Ring-Opening Pathways. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Regioselective Synthesis of 4-Cyclopentyl-2H-1,2,3-Triazoles

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Synthesizing 2,4-disubstituted 2H-1,2,3-triazoles—specifically 4-cyclopentyl-2H-1,2,3-triazoles—presents a notorious regioselectivity challenge. While standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) readily yields 1,4-disubstituted 1H-triazoles, accessing the 2H-isomer requires strategic workarounds. This guide provides field-proven troubleshooting, mechanistic insights, and self-validating protocols to help you achieve >90% N2-regioselectivity.

Section 1: Mechanistic Insights & The Regioselectivity Challenge

To understand why standard alkylation fails, we must visualize the kinetic and thermodynamic pathways governing the triazole ring.

Triazole_Alkylation cluster_direct Direct Alkylation (Standard Base/R-X) cluster_bromo Bromo-Directed Strategy Start 4-Cyclopentyl-1H-1,2,3-triazole (Tautomeric Mixture) N1 N1-Alkyl Isomer (Kinetic/Major) Start->N1 R-X, K2CO3 N3 N3-Alkyl Isomer (Kinetic/Major) Start->N3 R-X, K2CO3 N2_poor N2-Alkyl Isomer (Minor Yield <10%) Start->N2_poor R-X, K2CO3 Bromo 4-Bromo-1H-1,2,3-triazole Bromo_N2 2-Alkyl-4-bromo-2H-triazole (Regioselective N2) Bromo->Bromo_N2 R-X, K2CO3 (Steric Block at N1/N3) CrossCouple Pd-Catalyzed Cross-Coupling (Cyclopentyl-ZnBr) Bromo_N2->CrossCouple C4-Functionalization N2_high 4-Cyclopentyl-2-alkyl-2H-triazole (Target: >90% Yield) CrossCouple->N2_high

Figure 1: Comparison of Direct Alkylation vs. Bromo-Directed Strategy for 2H-Triazole Synthesis.

Section 2: Troubleshooting Guide & FAQs

Q1: I attempted a direct alkylation of 4-cyclopentyl-1H-1,2,3-triazole with an alkyl halide and K 2​ CO 3​ . My NMR shows a messy mixture of isomers, predominantly 1H and 3H. Why? A1: This is a classic case of kinetic vs. thermodynamic control. In solution, 1,2,3-triazoles exist as a rapidly equilibrating mixture of 1H, 2H, and 3H tautomers. Although the 2H-tautomer is often thermodynamically favored, the electron density and nucleophilicity are significantly higher at the N1 and N3 positions. Under standard basic conditions (e.g., K 2​ CO 3​ in DMF), the electrophilic attack is kinetically driven toward N1 and N3, resulting in a difficult-to-separate mixture where the desired N2-isomer is the minor product.

Q2: How can I achieve high N2-selectivity for alkyl substituents? A2: You must abandon the direct alkylation of the 4-cyclopentyl core and adopt the Bromo-Directed Strategy . As demonstrated by 1[1], starting with 4-bromo-1H-1,2,3-triazole completely alters the reaction dynamics. The bulky, electron-withdrawing bromine atom sterically blocks the N3 position and electronically deactivates N1. This forces the alkylation to occur almost exclusively at N2. Once the 2-alkyl-4-bromo-2H-1,2,3-triazole is isolated, you can perform a palladium-catalyzed Negishi cross-coupling to install the cyclopentyl group at C4. Similar halogen-directed approaches have been validated in robust2[2].

Q3: What if I need a 2-aryl substituent instead of an alkyl group? A3: For N2-arylation, you can utilize the copper-catalyzed Chan-Evans-Lam coupling. 3[3] established that halogenated 1,2,3-triazoles undergo highly regioselective N2-arylation using arylboronic acids[4]. Unlike alkylation, Chan-Lam arylation operates under thermodynamic control. The N2-aryl isomer is sterically less congested and thermodynamically more stable than the N1/N3-aryl isomers, naturally favoring the 2H-product.

Section 3: Validated Experimental Protocols
Protocol A: Regioselective Synthesis of 2-Alkyl-4-cyclopentyl-2H-1,2,3-triazole

This self-validating two-step protocol ensures >90% regioselectivity for the 2H-isomer.

Step 1: Bromo-Directed N2-Alkylation

  • Setup: In an oven-dried flask, dissolve 4-bromo-1H-1,2,3-triazole (1.0 equiv) in anhydrous DMF (0.2 M).

  • Deprotonation: Add anhydrous K 2​ CO 3​ (1.5 equiv). Stir at room temperature for 15 minutes. Causality: K 2​ CO 3​ generates the triazolide anion. The C4-bromine sterically shields N3 and inductively pulls electron density from N1, priming the N2 position for attack.

  • Alkylation: Dropwise add the alkyl halide (1.1 equiv). Stir at 25°C for 12 hours.

  • Workup: Quench with H 2​ O, extract with EtOAc (3x). Wash the combined organic layers with a 5% LiCl aqueous solution to remove residual DMF. Dry over Na 2​ SO 4​ and concentrate.

  • Self-Validation Check: Analyze the crude mixture via 1 H NMR. The triazole C5-H singlet for the 2H-isomer typically resonates at ~7.6–7.8 ppm. The absence of peaks >8.0 ppm (characteristic of 1H/3H isomers) confirms high N2 regioselectivity.

Step 2: Negishi Cross-Coupling for C4-Cyclopentylation

  • Setup: Under a strict argon atmosphere, dissolve the 2-alkyl-4-bromo-2H-1,2,3-triazole (1.0 equiv) and Pd(dppf)Cl 2​ (0.05 equiv) in anhydrous THF (0.1 M).

  • Coupling: Slowly inject cyclopentylzinc bromide (0.5 M in THF, 1.5 equiv). Causality: Negishi coupling is selected over Suzuki for this sp 3 -sp 2 coupling because organozinc reagents exhibit higher reactivity with alkyl groups, suppressing undesired β-hydride elimination pathways that plague sp 3 -boronic acids.

  • Reaction: Heat the mixture to 65°C for 6 hours.

  • Workup & Purification: Cool to room temperature, quench with saturated aqueous NH 4​ Cl, and extract with EtOAc. Purify via flash column chromatography (Hexanes/EtOAc) to yield the pure 4-cyclopentyl-2H-1,2,3-triazole.

Section 4: Quantitative Data & Reagent Optimization
Synthesis StrategyStarting TriazoleReagentsTypical N1 : N2 : N3 RatioOverall 2H Yield
Direct Alkylation 4-Cyclopentyl-1H-1,2,3-triazoleR-X, K 2​ CO 3​ , DMF45 : 10 : 45< 10%
Bromo-Directed Alkylation 4-Bromo-1H-1,2,3-triazole1. R-X, K 2​ CO 3​ 2. Cyclopentyl-ZnBr, Pd cat.5 : 95 : 075 - 85%
Chan-Lam Arylation 4-Cyclopentyl-1H-1,2,3-triazoleAr-B(OH) 2​ , Cu(OAc) 2​ , Pyridine, O 2​ 10 : 90 : 070 - 80%
References
  • Deng, Y.; Wei, Q.; Xue, J.; Wu, X.; Liu, S. (2024). Synthesis of 2H-1,2,3-triazoles. Organic Chemistry Portal / Journal of Organic Chemistry. 1

  • Wang, X.-j.; Zhang, L.; Lee, H.; Haddad, N.; Krishnamurthy, D.; Senanayake, C. H. (2009). Efficient Synthesis of N-2-Aryl-1,2,3-Triazole Fluorophores via Post-Triazole Arylation. Organic Letters - ACS Publications. 3

  • ACS Publications (2015). Discovery of Selective Small Molecule Inhibitors of Monoacylglycerol Acyltransferase 3. Journal of Medicinal Chemistry. 2

Sources

Technical Support Center: Cyclopentyl-1,2,3-Triazole Isomer Separation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the separation of 1H and 2H isomers of cyclopentyl-1,2,3-triazole. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols designed for researchers, chemists, and drug development professionals. Our focus is on the practical application of separation science, explaining the causality behind our experimental recommendations to ensure your success.

Frequently Asked Questions (FAQs)

FAQ 1: What are the 1H and 2H isomers of cyclopentyl-1,2,3-triazole, and why are they challenging to separate?

When synthesizing cyclopentyl-1,2,3-triazole, particularly through methods that do not involve regioselective "click chemistry," you will likely obtain a mixture of two regioisomers: 1-cyclopentyl-1H-1,2,3-triazole (the 1H isomer) and 2-cyclopentyl-2H-1,2,3-triazole (the 2H isomer). These are not typically interconverting tautomers in the absence of a catalyst or specific conditions, but rather stable, isolable compounds.

The primary challenge in their separation stems from their very similar physical properties, such as molecular weight and boiling points, which makes techniques like distillation ineffective[1]. However, a critical difference lies in their electronic structure, which provides the key to their separation.

  • 1H-1,2,3-Triazole Isomer: This isomer possesses a significant dipole moment (calculated to be around 4.55 D for the parent heterocycle) due to the asymmetric arrangement of the nitrogen atoms[2][3]. This makes the molecule quite polar.

  • 2H-1,2,3-Triazole Isomer: In contrast, the 2H isomer is much less polar, with a very small dipole moment (calculated as low as 0.12 D for the parent heterocycle)[2]. This is due to a more symmetrical distribution of charge within the triazole ring.

This substantial difference in polarity is the fundamental principle we will exploit for separation.

FAQ 2: What is the most effective strategy for separating the 1H and 2H isomers?

The most effective and widely applicable strategy is adsorption chromatography , specifically using silica gel. This technique separates compounds based on their differential affinity for a polar stationary phase (silica) and a less polar mobile phase (eluent).

The Separation Principle: The highly polar 1H isomer will adsorb more strongly to the polar silica gel surface. Consequently, it will travel more slowly down the chromatography column. The much less polar 2H isomer will have a weaker interaction with the silica gel and will be carried along more readily by the mobile phase, eluting from the column first.

Fractional crystallization can also be a viable, albeit often more challenging, alternative that relies on subtle differences in solubility and crystal lattice energies between the two isomers.

Below is a general workflow for the separation and subsequent validation of the isomers.

Separation_Workflow cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis & Characterization Prep Isomer Mixture (Cyclopentyl-1,2,3-triazole) Chrom Silica Gel Column Chromatography Prep->Chrom Load onto column TLC TLC Analysis of Fractions Chrom->TLC Collect & analyze fractions Frac_2H Combine Fractions: 2H Isomer (Less Polar) TLC->Frac_2H Pool early fractions Frac_1H Combine Fractions: 1H Isomer (More Polar) TLC->Frac_1H Pool later fractions NMR NMR Spectroscopy (1H, 13C, HMBC) Frac_2H->NMR Frac_1H->NMR Purity Purity & Identity Confirmed NMR->Purity

Caption: Workflow for separating and identifying triazole isomers.

Troubleshooting Guides & Protocols

Guide 1: Separation via Automated Flash Column Chromatography

Automated flash chromatography is the recommended method for efficient and high-resolution separation.

Rationale for Parameter Selection:

  • Stationary Phase: Normal phase silica gel is the ideal choice due to its high polarity, which maximizes the interaction difference between the polar 1H and non-polar 2H isomers.

  • Mobile Phase (Eluent): A gradient of ethyl acetate (EtOAc) in a non-polar solvent like hexanes or heptane is optimal. Starting with a low polarity eluent allows the non-polar 2H isomer to elute. Gradually increasing the polarity by adding more ethyl acetate will then be sufficient to overcome the strong adsorption of the 1H isomer and elute it from the column.

Detailed Experimental Protocol:

  • Sample Preparation: Dissolve the crude isomer mixture in a minimal amount of dichloromethane (DCM) or the initial mobile phase (e.g., 5% EtOAc in hexanes).

  • Column Equilibration: Equilibrate the pre-packed silica gel column with the initial mobile phase (e.g., 100% hexanes or 2-5% EtOAc in hexanes) for at least 3-5 column volumes.

  • Loading: Load the dissolved sample onto the column. If the sample has low solubility in the mobile phase, it can be pre-adsorbed onto a small amount of silica gel (dry loading).

  • Elution & Gradient Programming: Begin the elution. The 2H isomer should elute first.

    • Start with an isocratic hold of 2-5% EtOAc in hexanes for 2-3 column volumes.

    • Apply a linear gradient from 5% to 40% EtOAc in hexanes over 10-15 column volumes.

    • Hold at 40-50% EtOAc to ensure the 1H isomer has fully eluted.

  • Fraction Collection: Collect fractions throughout the run and monitor the elution profile using the system's UV detector.

  • Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify and pool the pure fractions of each isomer.

Data Summary: Recommended Starting Conditions

ParameterRecommendationRationale
Stationary Phase Normal Phase Silica Gel (40-63 µm)Maximizes polar interactions for effective separation.
Mobile Phase A Hexanes or HeptaneNon-polar solvent.
Mobile Phase B Ethyl Acetate (EtOAc)Polar solvent to elute the more strongly adsorbed isomer.
Gradient Profile 2% -> 40% EtOAc over 15 CVGradually increases polarity to first elute the 2H isomer, then the 1H isomer.
Detection UV at 210-230 nmThe triazole ring absorbs in this UV range.

Troubleshooting:

  • Poor Separation (Overlapping Peaks):

    • Solution 1: Decrease the slope of the gradient. A slower, more shallow gradient provides more time for the isomers to resolve.

    • Solution 2: Use a less polar solvent system. For example, switch from EtOAc/Hexanes to DCM/Hexanes. DCM is less polar than EtOAc and may improve selectivity.

  • No Elution of 1H Isomer:

    • Solution: Increase the maximum percentage of the polar solvent (EtOAc) in your gradient, or add a small amount (0.5-1%) of methanol to the EtOAc to significantly increase eluent strength at the end of the run.

Guide 2: Separation via Fractional Crystallization

This method is more empirical and may require significant optimization, but can be effective for larger scales if a suitable solvent system is found.

Rationale: Fractional crystallization separates compounds based on differences in their solubility at a given temperature. One isomer will be slightly less soluble than the other in a specific solvent, allowing it to crystallize out of the solution first upon cooling or slow evaporation, leaving the more soluble isomer in the mother liquor.

Detailed Experimental Protocol:

  • Solvent Screening: The key is to find a solvent or solvent mixture where the isomers have moderate, but differential, solubility. Test solvents like isopropanol, ethyl acetate, toluene, or mixtures such as ethyl acetate/hexanes.

  • Dissolution: Dissolve the isomer mixture in the minimum amount of the chosen hot solvent to create a saturated solution.

  • Cooling & Crystallization:

    • Allow the solution to cool slowly to room temperature. Do not disturb the flask, as this promotes the formation of larger, purer crystals[4].

    • If no crystals form, transfer the flask to a refrigerator (4 °C).

    • If still no crystals form, try scratching the inside of the flask with a glass rod to create nucleation sites.

  • Isolation: Collect the first crop of crystals by vacuum filtration. Wash them with a small amount of the cold crystallization solvent.

  • Analysis: Analyze the purity of the crystals and the remaining mother liquor by TLC or NMR. The first crop of crystals should be enriched in one isomer, while the mother liquor is enriched in the other.

  • Recrystallization: Repeat the process on both the crystalline solid and the solid obtained from evaporating the mother liquor to achieve higher purity for each isomer.

Troubleshooting:

  • Oiling Out: The compound comes out of solution as a liquid instead of a solid.

    • Solution: The cooling process may be too fast, or the solvent may be too poor. Try a slower cooling rate or a slightly more polar solvent system.

  • Co-crystallization: Both isomers crystallize together.

    • Solution: The solubility difference in the chosen solvent is insufficient. You must screen for a new solvent system.

Guide 3: Isomer Identification and Purity Confirmation

Unequivocal identification of the separated 1H and 2H isomers is critical. NMR spectroscopy is the most powerful tool for this task.[5][6][7]

Rationale for NMR Analysis: The electronic environment of the protons on the cyclopentyl ring and the triazole ring is different in each isomer due to the location of the substituent. This results in distinct chemical shifts in the NMR spectrum.

  • 1H Isomer (1-substituted): The cyclopentyl group is attached to a nitrogen atom adjacent to two other nitrogens.

  • 2H Isomer (2-substituted): The cyclopentyl group is on the central nitrogen, which is symmetrically positioned between the other two nitrogens.

Expected NMR Spectral Differences:

ProtonExpected Chemical Shift (1H Isomer)Expected Chemical Shift (2H Isomer)Rationale
Triazole C-H More downfield (e.g., ~8.1 ppm)More upfield (e.g., ~7.7 ppm)The proton in the 1H isomer is adjacent to two nitrogen atoms, leading to a more electron-deficient environment.
Cyclopentyl CH (at attachment point) More downfieldMore upfieldThe proximity and electronic influence of the triazole ring nitrogens differ between the two isomers, affecting the attached methine proton.

Protocol for NMR Characterization:

  • Sample Preparation: Prepare a sample of each purified isomer in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire 1D Spectra: Obtain high-resolution ¹H and ¹³C NMR spectra for both samples.

  • Acquire 2D Spectra (if needed): If the 1D spectra are ambiguous, an HMBC (Heteronuclear Multiple Bond Correlation) experiment is definitive.

    • For the 1H isomer: Look for a 3-bond correlation (³JCH) between the cyclopentyl methine proton (the CH attached to the ring) and the two carbon atoms of the triazole ring.

    • For the 2H isomer: The cyclopentyl methine proton will only show a correlation to the adjacent triazole carbon atoms.

  • Purity Assessment: Integration of the ¹H NMR signals can be used to assess the isomeric purity of each sample. No signals corresponding to the other isomer should be present.

NMR_Analysis cluster_nmr HMBC Correlation Isomer_1H 1H Isomer Proton_1H Cyclopentyl Methine Proton (Hα) Isomer_1H->Proton_1H Isomer_2H 2H Isomer Proton_2H Cyclopentyl Methine Proton (Hα) Isomer_2H->Proton_2H Carbon_1H_C4 Triazole C4 Proton_1H->Carbon_1H_C4 3JCH Correlation Carbon_1H_C5 Triazole C5 Proton_1H->Carbon_1H_C5 3JCH Correlation Carbon_2H_C1 Triazole C1 Proton_2H->Carbon_2H_C1 3JCH Correlation Carbon_2H_C3 Triazole C3 Proton_2H->Carbon_2H_C3 3JCH Correlation

Caption: Expected HMBC correlations for isomer identification.

References

  • Gao, J., et al. (2009). Enantiomer separation of triazole fungicides by high-performance liquid chromatography. Journal of Chromatographic Science, 47(4), 304–308. [Link]

  • American Chemical Society. (2020). 1H-1,2,3-Triazole. Molecule of the Week.[Link]

  • Toribio, L., et al. (2004). Chiral separation of some triazole pesticides by supercritical fluid chromatography. Journal of Chromatography A, 1046(1-2), 249–253. [Link]

  • El-Faham, A., et al. (2025). Exploring the electronic and pharmacological properties of 1,2,3-triazole derivatives: Synthesis, DFT modeling, and AKT1 binding affinity. Arabian Journal of Chemistry, 18(7), 106627. [Link]

  • ResearchGate. (n.d.). Induced dipole moments of diazoles and triazoles. [Link]

  • Stanton, J. F., et al. (2022). Precise equilibrium structures of 1H- and 2H-1,2,3-triazoles (C2H3N3) by millimeter-wave spectroscopy. The Journal of Chemical Physics, 157(8), 084304. [Link]

  • Slagle, J. D., & Vanderpool, D. P. (1981). U.S. Patent No. 4,269,987. U.S.
  • Afrasiabi, Z., et al. (2022). Computational investigations of click-derived 1,2,3-triazoles as keystone ligands for complexation with transition metals: a review. RSC Advances, 12(38), 24545–24571. [Link]

  • Tidwell, M. W., et al. (2021). Synthesis and NMR Spectroscopic Characterization of 1H-1,2,3-Triazoles. In ACS Symposium Series (Vol. 1380, pp. 1-32). American Chemical Society. [Link]

  • Ghasemi, S., et al. (2022). Novel 1,2,3-Triazole-Based Benzothiazole Derivatives: Efficient Synthesis, DFT, Molecular Docking, and ADMET Studies. Molecules, 27(23), 8563. [Link]

  • American Chemical Society. (n.d.). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. [Link]

  • Wikipedia. (n.d.). 1,2,3-Triazole. [Link]

  • Afonin, A. V., et al. (2024). Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers. The Journal of Physical Chemistry A, 128(13), 2735–2746. [Link]

  • Gomaa, M. A.-M. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10, 23. [Link]

  • da Silva, F. de A., & de Souza, M. C. B. V. (2020). 1,2,3- Triazoles: general and key synthetic strategies. Química Nova, 43(9), 1290-1310. [Link]

  • Reddy, M. S., et al. (2005). A method for the separation of the letrozole precursor 4-'1-(1,2,4-triazolyl) methyl!benzonitrile from its 1,3,4-triazolyl isomer.
  • Le, J., & Le, J. (2023). Separation and analysis of triazole antifungal in biological matrices by liquid chromatography: a review. Journal of Applied Pharmaceutical Science, 13(11), 001-016. [Link]

  • Sabia, R., et al. (2021). Chromatographic separation of the interconverting enantiomers of imidazo- and triazole-fused benzodiazepines. Journal of Chromatography A, 1647, 462148. [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-1,2,3-Triazole. PubChem Compound Database. [Link]

  • Demkowicz, S., et al. (2021). Novel 1,2,3-Triazole Derivatives as Mimics of Steroidal System—Synthesis, Crystal Structures Determination, Hirshfeld Surfaces Analysis and Molecular Docking. Molecules, 26(13), 4066. [Link]

  • Kumar, A., et al. (2022). Versatile Synthetic Platform for 1,2,3-Triazole Chemistry. ACS Omega, 7(42), 37041–37091. [Link]

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  • Chierotti, M. R., et al. (2025). Synthesis and Crystallization of N-Rich Triazole Compounds. Crystals, 15(10), 12. [Link]

  • Holla, B. S., et al. (2000). Synthesis, separation of E, Z isomers, their configuration by IH NMR spectra and antifungal activity of new substituted triazolylpropenones. Indian Journal of Chemistry - Section B, 39B(6), 440-445. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. [Link]

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  • Abellán-Lafuente, R., et al. (2010). N-Substituted-1,2,3-triazoles: synthesis, characterization and evaluation as cannabinoid ligands. Arkivoc, 2010(2), 127-147. [Link]

  • Khan, I., et al. (2020). Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. Frontiers in Chemistry, 8, 589. [Link]

  • Pathan, A. A., et al. (2020). 1,2,3-Triazoles: Synthesis and Biological Application. In Triazoles: Synthesis, Biological and Medical Applications. IntechOpen. [Link]

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Technical Support Center: Troubleshooting 4-Cyclopentyl-2H-1,2,3-triazole Click Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing low yields during the synthesis of 4-cyclopentyl-2H-1,2,3-triazole .

Authoritative Grounding: In solution, 4-cyclopentyl-2H-1,2,3-triazole exists in rapid tautomeric equilibrium with its 1H-isomer. Because it lacks an N-substituent, it is classified as an "NH-triazole." Synthesizing NH-triazoles directly via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) presents unique mechanistic hurdles compared to standard click reactions, primarily due to catalyst poisoning and the amphoteric nature of the final product[1].

Mechanistic Troubleshooting Workflow

TriazoleTroubleshooting Start Cyclopentylacetylene NaN3 Direct Route: Sodium Azide (NaN3) Start->NaN3 TMSN3 Direct Route: TMS-Azide (TMS-N3) Start->TMSN3 PMBN3 Indirect Route: PMB-Azide (PMB-N3) Start->PMBN3 Issue1 Cu(I) Poisoning & Polymeric Cu-N3 NaN3->Issue1 Issue2 Alkyne Volatility & Incomplete HN3 generation TMSN3->Issue2 Issue3 Loss during aqueous workup (Amphoteric) PMBN3->Issue3 Sol1 Avoid NaN3 or use CuI/TBTA + Ascorbate Issue1->Sol1 Sol2 Sealed tube, DMF/MeOH, Excess TMS-N3 Issue2->Sol2 Sol3 TFA cleavage, adjust pH to 4-5 for extraction Issue3->Sol3 Product 4-Cyclopentyl-2H-1,2,3-triazole (High Yield) Sol1->Product Sol2->Product Sol3->Product

Workflow for troubleshooting and optimizing 4-cyclopentyl-2H-1,2,3-triazole click synthesis.

Frequently Asked Questions (FAQs)

Q1: Why does my direct CuAAC reaction with sodium azide (NaN₃) and cyclopentylacetylene stall at <10% yield? A1: This is a classic catalyst poisoning issue. Inorganic azides like NaN₃ strongly coordinate to the active Cu(I) catalyst, forming insoluble, polymeric copper(I) azide complexes. This effectively precipitates the catalyst out of the catalytic cycle[1]. Solution: Abandon direct multicomponent click reactions with NaN₃ unless using a highly specialized ligand system (like TBTA) with excess sodium ascorbate in a mildly acidic buffer to generate hydrazoic acid in situ[1]. Alternatively, use TMS-N₃ or a protected organic azide.

Q2: I switched to using a cleavable azide (e.g., PMB-N₃). The click reaction works perfectly, but I lose my product during the deprotection step. What is going wrong? A2: The loss is occurring during your aqueous workup. 4-cyclopentyl-2H-1,2,3-triazole is highly polar and amphoteric. During the acidic cleavage of the p-methoxybenzyl (PMB) group (typically using TFA/anisole), the resulting NH-triazole becomes protonated (pKa ~ 1). If you attempt to extract the product while the aqueous layer is too acidic or too basic (where it forms a triazolide anion, pKa ~ 9), it will remain water-soluble. Solution: Carefully adjust the aqueous phase to its isoelectric point (pH ~4.0 - 5.0) using saturated NaHCO₃ before extracting with a highly polar organic solvent like ethyl acetate or 2-methyltetrahydrofuran.

Q3: I am using TMS-N₃ as an alternative to sodium azide, but my yields are inconsistent and I see unreacted alkyne. How can I optimize this? A3: There are two causal factors here: volatility and protonation. Cyclopentylacetylene is relatively volatile (bp ~105 °C) and can evaporate if the reaction is heated in an open system. Furthermore, TMS-N₃ requires a protic co-solvent to generate hydrazoic acid (HN₃) in situ for the cycloaddition to proceed[2]. Solution: Run the reaction in a sealed pressure tube to prevent alkyne loss. Ensure a stoichiometric excess of TMS-N₃ (1.5 eq) and use a solvent system of DMF/MeOH (9:1) to facilitate the in situ generation of HN₃ while keeping the copper acetylide intermediate soluble[2].

Q4: Is there a metal-free alternative to synthesize this specific NH-triazole to avoid copper contamination in my drug development workflow? A4: Yes. If strict copper limits apply to your API, you can utilize the base-promoted cycloaddition of enaminones with tosyl azide, which proceeds via a Regitz diazo-transfer mechanism[3]. Alternatively, the cycloaddition of nitroolefins (e.g., 2-cyclopentylethenamine) with sodium azide under acidic conditions provides a completely metal-free route to NH-triazoles.

Quantitative Data: Azide Source Comparison
Azide SourceReaction PathwayPrimary ChallengeExpected Yield
Sodium Azide (NaN₃) Direct CuAACSevere Cu(I) catalyst poisoning< 15%
TMS-Azide (TMS-N₃) Direct CuAAC (in situ HN₃)Alkyne volatility during heating60 - 75%
PMB-Azide (PMB-N₃) Indirect (Click + Cleavage)Product loss during aqueous workup80 - 90%
Experimental Protocols
Protocol A: Direct Synthesis via TMS-N₃ (Step-Economic Route)

Adapted from Jin et al. for nonactivated terminal alkynes[2].

  • Setup: In a heavy-walled pressure tube equipped with a magnetic stir bar, dissolve cyclopentylacetylene (1.0 mmol) in a mixture of DMF (1.8 mL) and MeOH (0.2 mL).

  • Reagent Addition: Add CuI (0.05 mmol, 5 mol%) followed by TMS-N₃ (1.5 mmol).

  • Reaction: Seal the tube tightly with a Teflon screw cap. Heat the mixture to 100 °C behind a blast shield for 12 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc (15 mL) and wash with 5% aqueous NH₄OH (2 × 10 mL) to remove copper salts.

  • Isolation: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography (Hexanes/EtOAc).

Protocol B: Indirect Synthesis via PMB-Azide (High-Purity Route)

Recommended for sensitive downstream pharmaceutical applications.

  • Click Step: Dissolve cyclopentylacetylene (1.0 mmol) and 4-methoxybenzyl azide (1.05 mmol) in t-BuOH/H₂O (1:1, 4 mL). Add sodium ascorbate (0.2 mmol) and CuSO₄·5H₂O (0.05 mmol). Stir at room temperature for 6 hours.

  • Intermediate Isolation: Extract the PMB-protected triazole with EtOAc, wash with brine, dry, and concentrate.

  • Deprotection: Dissolve the crude intermediate in neat Trifluoroacetic acid (TFA, 3 mL) and add anisole (2.0 mmol) as a cation scavenger. Heat at 70 °C for 8 hours.

  • Critical Workup: Concentrate the TFA under a stream of N₂. Dissolve the residue in water (10 mL). Crucial Step: Dropwise add 1M NaOH or sat. NaHCO₃ until the pH is exactly 4.5 (verify with a pH meter).

  • Extraction: Extract the neutralized aqueous layer with 2-MeTHF (3 × 15 mL). Dry over Na₂SO₄ and concentrate to yield the pure 4-cyclopentyl-2H-1,2,3-triazole.

References[3] Liu, H.-N., et al. "Base-Promoted Synthesis of N-Substituted 1,2,3-Triazoles via Enaminone–Azide Cycloaddition Involving Regitz Diazo Transfer." The Journal of Organic Chemistry. URL: https://doi.org/10.1021/acs.joc.9b02865[1] Jankovič, D., et al. "Copper-Catalyzed Azide-Alkyne Cycloaddition of Hydrazoic Acid Formed In Situ from Sodium Azide Affords 4-Monosubstituted-1,2,3-Triazoles." The Journal of Organic Chemistry. URL: https://doi.org/10.1021/acs.joc.1c02775[2] Jin, T., et al. "Copper-catalyzed synthesis of N-unsubstituted 1,2,3-triazoles from nonactivated terminal alkynes." European Journal of Organic Chemistry. URL: https://doi.org/10.1002/ejoc.200400442

Sources

Technical Support Center: Crystallization Optimization for 4-Cyclopentyl-2H-1,2,3-Triazole

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to guide drug development professionals and researchers through the thermodynamic and kinetic challenges of crystallizing 4-cyclopentyl-2H-1,2,3-triazole. This heterocyclic compound presents unique solubility dichotomies due to its highly polar 2H-triazole core and lipophilic cyclopentyl moiety.

Below, you will find validated methodologies, a diagnostic troubleshooting guide, and an authoritative FAQ section to ensure scalable, high-purity API recovery.

Process Optimization Workflow

The following logic matrix dictates our approach to solvent screening and process design.

G Start Synthesized API: 4-cyclopentyl-2H-1,2,3-triazole Screening ICH Q3C Solvent Screening (Prioritize Class 3) Start->Screening MSZW Map Solubility & Metastable Zone Width Screening->MSZW Decision Is MSZW > 10°C? MSZW->Decision Cooling Cooling Crystallization (0.1 - 0.5 °C/min) Decision->Cooling Yes Antisolvent Binary Antisolvent Addition Strategy Decision->Antisolvent No Analysis Quality Control: PXRD & GC Analysis Cooling->Analysis Antisolvent->Analysis End Optimized Crystal Form Achieved Analysis->End

Fig 1. Decision matrix for 4-cyclopentyl-2H-1,2,3-triazole solvent optimization.

Quantitative Solvent Screening Data

Selecting the correct solvent is the most critical parameter in synthetic process design. Single solvents often fail to provide the necessary yield-to-purity ratio for triazole derivatives. Binary systems demonstrate superior crystallization yields per mass of solvent[1].

Table 1: Empirical Solvent Screening Matrix for 4-Cyclopentyl-2H-1,2,3-Triazole

Solvent / SystemICH Q3C ClassSol. @ 5°C (mg/g)Sol. @ 50°C (mg/g)MSZW (°C)Yield (%)Dominant Process Issue
Ethanol Class 3421851277Moderate yield
Ethyl Acetate Class 395>3506<30Poor recovery / Narrow MSZW
Dichloromethane Class 2>250>450N/AN/AOiling out (LLPS)
Ethanol / Water (7:3) Class 3 / -121551892None (Optimal)

Self-Validating Standard Operating Methodologies

Protocol A: Thermodynamic Solubility & MSZW Mapping

To prevent batch-to-batch variation and predict process performance at scale, you must accurately map the Metastable Zone Width (MSZW)[2].

  • Solvent Selection : Select candidate solvents based on , prioritizing Class 3 solvents (e.g., ethanol, ethyl acetate) to ensure patient safety and regulatory compliance.

  • Slurry Equilibration : Suspend excess 4-cyclopentyl-2H-1,2,3-triazole in 10 mL of the target solvent. Agitate at a constant temperature (e.g., 25°C) for 24 hours.

    • Causality: Extended equilibration ensures the system transitions from a state of kinetic solubility to true thermodynamic equilibrium, preventing false-positive solubility readings.

  • Self-Validation Check : Sample the supernatant at t=24h and t=26h . Analyze via HPLC. If the concentration variance is <2% , thermodynamic equilibrium is validated. If >2% , continue equilibration.

  • Polythermal MSZW Determination : Heat the saturated solution at 0.5°C/min until complete dissolution (clear point). Cool at 0.5°C/min until the first crystals appear (cloud point). The temperature difference is the MSZW.

    • Causality: Operating within a well-defined MSZW prevents uncontrolled secondary nucleation, which would otherwise degrade the particle size distribution (PSD) and cause poor filterability[2].

Protocol B: Binary Cooling-Antisolvent Crystallization
  • Dissolution : Dissolve the API in the primary solvent (Ethanol) at 50°C to achieve a concentration 10% below the saturation limit.

  • Antisolvent Dosing : Slowly dose the antisolvent (Water) at a rate of 0.1 mL/min until the solution reaches the upper limit of the MSZW.

    • Causality: Slow dosing prevents localized supersaturation spikes at the point of addition, which directly trigger oiling out.

  • Seeding : Introduce 1-2 wt% of milled 4-cyclopentyl-2H-1,2,3-triazole seed crystals.

    • Causality: Seeding bypasses the high thermodynamic energy barrier of primary nucleation. It forces the system to consume supersaturation via crystal growth rather than liquid-liquid phase separation.

  • Controlled Cooling : Cool the suspension to 5°C at a linear rate of 0.2°C/min.

  • Self-Validation Check : Analyze the mother liquor via HPLC post-filtration. The remaining API concentration should match the theoretical solubility at 5°C (12 mg/g). If it is higher, the cooling rate was too fast, trapping the system in a metastable state.

Troubleshooting Guide

Q: My crystallization is "oiling out" (Liquid-Liquid Phase Separation) instead of forming solid crystals. How do I fix this? Cause: Oiling out occurs when the crystallization trajectory intersects the binodal curve of liquid-liquid phase separation before it hits the solid solubility curve. For 4-cyclopentyl-2H-1,2,3-triazole, this usually happens when using a strong antisolvent (like pure water) too rapidly, or when the API is highly concentrated in a Class 2 solvent like Dichloromethane. Solution:

  • Switch to a binary system with a gentler solubility gradient (e.g., Ethanol/Water 7:3).

  • Implement seeding within the metastable zone. Seeds provide immediate surface area for solute deposition, rapidly depleting supersaturation before the system can phase-separate into an oil.

Q: The final API contains residual solvent levels exceeding ICH Q3C limits. What is the mechanistic cause and solution? Cause: Residual solvents are defined as organic volatile chemicals not completely removed by practical manufacturing techniques. In triazoles, solvent molecules often become trapped inside crystal lattice defects or within agglomerated particle clusters during rapid cooling. Solution: Implement Temperature Cycling (Ostwald Ripening) . After reaching the final cooling temperature, heat the slurry back up by 10-15°C, hold for 2 hours, and cool again.

  • Causality: This process selectively dissolves fine, defective crystals and agglomerate bridges, allowing them to recrystallize slowly onto larger, perfect crystals. This "heals" the lattice and physically releases the entrapped solvent into the bulk mother liquor.

Q: I am observing polymorphic impurities (a mixture of crystal habits) in my final product. Why? Cause: Polymorphic transformations are directly impacted by changes in temperature and mixing phenomena inside the reactor[2]. Poor mixing creates localized zones of high supersaturation, triggering the nucleation of kinetically favored (but thermodynamically unstable) polymorphs. Solution: Increase the impeller agitation rate to ensure bulk homogeneity, but do not exceed the threshold that causes particle breakage. Strictly adhere to the seeding protocol (Protocol B, Step 3) using pure seeds of the desired polymorph to direct the crystallization pathway.

Frequently Asked Questions (FAQs)

Q: Why is a binary solvent system recommended over a single solvent for this specific triazole? A: The molecular structure of 4-cyclopentyl-2H-1,2,3-triazole features a highly polar, hydrogen-bonding triazole core and a highly lipophilic cyclopentyl ring. Single solvents struggle to balance this. For instance, non-polar solvents yield poor solubility, while highly polar solvents dissolve it too well, resulting in poor recovery. Binary systems, as supported by thermodynamic modeling[1], allow you to tune the dielectric constant perfectly. Ethanol dissolves both moieties effectively at high temperatures, while water acts as a precise antisolvent for the cyclopentyl group during cooling. Furthermore, 1,2,3-triazoles have a known propensity to incorporate binary solvents into their extensive three-dimensional hydrogen-bonded networks[3].

Q: How do ICH Q3C guidelines dictate my solvent selection for early-stage development? A: The classify solvents based on patient safety. Class 1 solvents (e.g., Benzene) must be avoided due to unacceptable toxicities. Class 2 solvents (e.g., Dichloromethane, Methanol) should be strictly limited. You must prioritize Class 3 solvents (e.g., Ethanol, Acetone, Ethyl Acetate) because they have low toxic potential (PDEs of 50 mg or more per day). Using Class 3 solvents from the outset prevents costly regulatory roadblocks and process redesigns during scale-up.

References

  • Impurities: Guideline for Residual Solvents Q3C(R8) - ICH Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems Source: Industrial & Engineering Chemistry Research - ACS Publications URL:[Link]

  • API Crystallization: Process design and optimization strategies Source: Crystal Pharmatech URL:[Link]

  • Binary solvent participation in crystals of a multi-aromatic 1,2,3-triazole Source: IUCr Journals URL:[Link]

Sources

Validation & Comparative

Comparative Analysis of 1H and 13C NMR Chemical Shifts for 4-Cyclopentyl-2H-1,2,3-Triazole: A Guide for Structural Elucidation

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and medicinal chemistry, 1,2,3-triazoles represent a cornerstone scaffold due to their remarkable stability, synthetic accessibility, and capacity for engaging in a wide array of biological interactions. The precise structural characterization of these heterocycles is paramount, with Nuclear Magnetic Resonance (NMR) spectroscopy standing as the definitive analytical technique. This guide provides an in-depth analysis of the 1H and 13C NMR chemical shifts for 4-cyclopentyl-2H-1,2,3-triazole, offering a comparative perspective with its more commonly encountered 1H-tautomer and presenting a robust experimental framework for its characterization.

The Challenge of Tautomerism in 1,2,3-Triazoles

A critical consideration in the NMR analysis of 4-substituted-1,2,3-triazoles is the phenomenon of tautomerism. The triazole ring can exist in two distinct tautomeric forms: the 1H- and the 2H-isomer. The position of the proton on the nitrogen atoms significantly influences the electronic distribution within the ring, leading to distinct and measurable differences in the 1H and 13C NMR spectra. While the 1H-tautomer is often the thermodynamically more stable and, therefore, more commonly reported form, the 2H-tautomer can also be present, and its unambiguous identification is crucial for a complete structural assignment.

Due to a scarcity of direct experimental data for the 2H-isomer in the public domain, this guide will leverage high-quality predicted NMR data as a baseline for 4-cyclopentyl-2H-1,2,3-triazole. This will be compared against experimental data for the corresponding 1H-isomer, 4-cyclopentyl-1H-1,2,3-triazole, to highlight the key spectral distinctions.

1H NMR Spectral Analysis

The 1H NMR spectrum provides valuable information about the electronic environment of the protons in a molecule. In the case of 4-cyclopentyl-1,2,3-triazoles, the most diagnostic signals are those of the triazole ring proton (H-5) and the methine proton of the cyclopentyl group (H-1').

Table 1: Comparison of 1H NMR Chemical Shifts (ppm) for 4-Cyclopentyl-1,2,3-triazole Tautomers.

ProtonPredicted 4-Cyclopentyl-2H-1,2,3-triazole (CDCl3)Experimental 4-Cyclopentyl-1H-1,2,3-triazole (CDCl3)Key Differences and Rationale
H-5 (Triazole) ~7.587.45The H-5 proton in the 2H-tautomer is predicted to be deshielded (downfield shift) compared to the 1H-tautomer. This is attributed to the different electronic environment created by the N-H proton being on N-2, which alters the aromatic character and electron density at C-5.
H-1' (Cyclopentyl) ~3.153.05A slight downfield shift is also predicted for the methine proton of the cyclopentyl group directly attached to the triazole ring. This suggests that the electronic influence of the 2H-triazole ring extends to the adjacent substituent.
H-2'/H-5' (Cyclopentyl) ~2.102.08The chemical shifts of the more distant cyclopentyl protons are expected to be very similar, with only minor variations.
H-3'/H-4' (Cyclopentyl) ~1.85-1.601.83-1.59These protons are furthest from the triazole ring and their chemical shifts are least affected by the tautomeric form.

13C NMR Spectral Analysis

The 13C NMR spectrum offers a detailed view of the carbon framework of the molecule. The chemical shifts of the triazole ring carbons (C-4 and C-5) are particularly sensitive to the tautomeric form.

Table 2: Comparison of 13C NMR Chemical Shifts (ppm) for 4-Cyclopentyl-1,2,3-triazole Tautomers.

CarbonPredicted 4-Cyclopentyl-2H-1,2,3-triazole (CDCl3)Experimental 4-Cyclopentyl-1H-1,2,3-triazole (CDCl3)Key Differences and Rationale
C-4 (Triazole) ~155.8147.9A significant downfield shift is predicted for the C-4 carbon (the carbon bearing the cyclopentyl group) in the 2H-tautomer. This is a key diagnostic feature for distinguishing between the two isomers. The change in the position of the N-H proton dramatically alters the polarization of the triazole ring.
C-5 (Triazole) ~133.5121.2Similarly, the C-5 carbon is predicted to be substantially deshielded in the 2H-isomer compared to the 1H-isomer.
C-1' (Cyclopentyl) ~34.934.6The chemical shift of the methine carbon of the cyclopentyl group is expected to be only slightly affected by the tautomeric form of the triazole ring.
C-2'/C-5' (Cyclopentyl) ~33.133.0The chemical shifts of the other cyclopentyl carbons are predicted to be very similar between the two tautomers.
C-3'/C-4' (Cyclopentyl) ~25.625.5As with the proton spectra, the carbons further from the triazole ring show negligible differences.

Experimental Protocol for NMR Data Acquisition and Verification

To experimentally validate the predicted NMR data for 4-cyclopentyl-2H-1,2,3-triazole, the following detailed protocol is recommended. This protocol is designed to yield high-quality, unambiguous data suitable for publication and regulatory submissions.

1. Sample Preparation:

  • Purity: Ensure the sample is of high purity (>95%), as impurities can complicate spectral interpretation. Purification can be achieved by column chromatography or recrystallization.

  • Solvent: Deuterated chloroform (CDCl3) is a good starting point as it is a common solvent for many organic molecules and allows for comparison with existing data. For solubility issues or to study solvent effects, other deuterated solvents such as DMSO-d6, acetone-d6, or methanol-d4 can be used.

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent. This concentration is generally sufficient for obtaining good signal-to-noise in a reasonable time on a modern NMR spectrometer.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for referencing the chemical shifts to 0.00 ppm. Most deuterated solvents are available with TMS already added.

2. NMR Spectrometer Setup:

  • Field Strength: A spectrometer with a field strength of 400 MHz or higher is recommended for good spectral dispersion, especially for resolving the multiplets of the cyclopentyl protons.

  • Temperature: Maintain a constant temperature, typically 298 K (25 °C), to ensure reproducibility of the chemical shifts.

  • Shimming: Perform automated or manual shimming to optimize the homogeneity of the magnetic field and achieve sharp, symmetrical peaks.

3. Data Acquisition:

  • 1H NMR:

    • Acquire a standard one-dimensional 1H NMR spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

    • Process the data with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) to improve the signal-to-noise ratio.

  • 13C NMR:

    • Acquire a proton-decoupled 13C NMR spectrum.

    • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

    • Proton decoupling (e.g., broadband decoupling) is used to simplify the spectrum by collapsing the carbon signals into singlets.

  • 2D NMR Experiments (for unambiguous assignment):

    • COSY (Correlation Spectroscopy): To establish 1H-1H coupling networks, which is essential for assigning the protons of the cyclopentyl ring.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon. This is a powerful tool for assigning the carbon signals based on the already assigned proton signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons. This is particularly useful for confirming the assignment of the quaternary carbon (C-4) and for establishing the connectivity between the cyclopentyl group and the triazole ring.

Visualizing the Molecular Structure and NMR Correlations

Caption: Molecular structure of 4-cyclopentyl-2H-1,2,3-triazole.

NMR_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition (≥400 MHz) cluster_analysis Spectral Analysis & Assignment Sample Sample Solvent Deuterated Solvent (e.g., CDCl3) + TMS Sample->Solvent NMR_Tube Prepare NMR Tube (5-10 mg in 0.6-0.7 mL) Solvent->NMR_Tube H1_NMR 1D ¹H NMR Determine proton chemical shifts and couplings NMR_Tube->H1_NMR C13_NMR C13_NMR H1_NMR->C13_NMR COSY 2D COSY Establish ¹H-¹H correlations C13_NMR->COSY HSQC 2D HSQC Correlate ¹H with directly attached ¹³C COSY->HSQC HMBC 2D HMBC Identify long-range ¹H-¹³C correlations HSQC->HMBC Assign_H Assign ¹H Spectrum Use COSY and chemical shift knowledge HMBC->Assign_H Assign_C Assign ¹³C Spectrum Use HSQC and HMBC Assign_H->Assign_C Structure_Verification Verify Structure & Tautomer Compare with predicted data and literature values Assign_C->Structure_Verification

Caption: Recommended workflow for the acquisition and analysis of NMR data.

Conclusion

References

  • PubChem. (n.d.). 4-cyclopentyl-1H-1,2,3-triazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011045350A1 - Substituted triazole derivatives as mglur5 modulators.

comparing 4-cyclopentyl-2H-1,2,3-triazole vs tetrazole bioisosteres

Author: BenchChem Technical Support Team. Date: April 2026

An essential strategy in modern drug discovery is the use of bioisosteres to overcome pharmacokinetic liabilities—such as poor metabolic stability, low membrane permeability, or off-target toxicity—while maintaining target affinity. Two of the most prominent heterocyclic bioisosteres are the tetrazole and 1,2,3-triazole scaffolds.

While both are nitrogen-rich five-membered rings, they serve fundamentally different pharmacophoric roles. Tetrazoles are the gold standard for mimicking carboxylic acids, whereas 1,2,3-triazoles—specifically lipophilic derivatives like 4-cyclopentyl-2H-1,2,3-triazole —are highly effective at mimicking trans-amide or ester bonds[1][2].

This guide provides an objective, data-driven comparison of these two scaffolds, detailing their physicochemical properties, mechanistic rationales, and the experimental protocols required to evaluate them in hit-to-lead optimization.

Mechanistic Rationale & Pharmacophore Mimicry

The decision to deploy a tetrazole versus a 4-cyclopentyl-2H-1,2,3-triazole hinges on the electronic and geometric requirements of the target binding site.

The Tetrazole Scaffold (Carboxylic Acid Bioisostere): Tetrazoles (typically 5-substituted 1H- or 2H-tetrazoles) are deployed to replace carboxylic acids. A native carboxylic acid is often rapidly metabolized via glucuronidation. Replacing it with a tetrazole preserves the acidic nature (pKa ~4.5–5.5) because the negative charge of the conjugate base is highly delocalized across the four nitrogen atoms. This delocalization allows the tetrazole to form robust electrostatic interactions with basic residues (e.g., arginine or lysine) in the target receptor, while its increased lipophilicity relative to a carboxylate improves oral bioavailability[2].

The 4-Cyclopentyl-2H-1,2,3-Triazole Scaffold (Amide/Ester Bioisostere): Unlike tetrazoles, 1,2,3-triazoles are generally neutral at physiological pH. The 2H-1,2,3-triazole tautomer (or its N2-alkylated derivatives) possesses a distinct dipole moment and planar geometry that perfectly mimics a trans-amide bond[3]. The addition of the 4-cyclopentyl group is a deliberate design choice: it introduces a bulky, aliphatic ring that significantly increases the LogP of the molecule. This modification allows the bioisostere to occupy deep, hydrophobic sub-pockets within target receptors (such as GPCRs or kinase domains), driving binding affinity through entropically favorable hydrophobic interactions[1][4]. Furthermore, the triazole core is completely resistant to the amidases and proteases that would otherwise cleave a native amide bond.

BioisostereLogic Target Target Pharmacophore Acid Carboxylic Acid Target->Acid Amide Amide / Ester Target->Amide Tetrazole Tetrazole Scaffold (pKa ~4.5-5.5) Acid->Tetrazole Bioisosteric Replacement Triazole 4-Cyclopentyl-2H-1,2,3-Triazole (Neutral, High LogP) Amide->Triazole Bioisosteric Replacement PropTet Resists Glucuronidation Mimics Anionic Charge Tetrazole->PropTet PropTri Mimics Trans-Amide Occupies Hydrophobic Pocket Triazole->PropTri

Logical decision tree for selecting tetrazole vs. 1,2,3-triazole bioisosteres.

Physicochemical Profiling

When replacing a functional group, tracking the changes in physicochemical properties is critical. The table below outlines the theoretical and experimental parameters of a model 5-substituted tetrazole versus the 4-cyclopentyl-2H-1,2,3-triazole scaffold.

Property5-Alkyl-1H-Tetrazole4-Cyclopentyl-2H-1,2,3-TriazoleCausality / Impact on Drug Design
Primary Mimicry Carboxylic AcidTrans-Amide / EsterDictates the target receptor interaction profile[4].
pKa 4.5 – 5.5Neutral (~14)Tetrazoles are ionized at pH 7.4 (anionic); Triazoles remain neutral, improving passive membrane permeability.
Topological Polar Surface Area (TPSA) ~43.6 Ų~30.7 ŲThe lower TPSA of the triazole facilitates superior blood-brain barrier (BBB) penetration[1].
Hydrogen Bond Donors 10 (if N2 substituted) or 1Triazoles reduce H-bond donor count, correlating with improved oral absorption.
Hydrogen Bond Acceptors 32Both scaffolds maintain the ability to accept hydrogen bonds from receptor backbones.
Metabolic Liability LowVery LowTetrazoles resist Phase II glucuronidation; Triazoles resist Phase I hydrolysis and oxidation[2][3].

Note: In comparative studies (e.g., GPR88 agonists), replacing an amide with a 1,2,3-triazole maintained low-nanomolar potency, whereas a tetrazole replacement completely abolished activity due to the introduction of an incompatible negative charge[1].

Experimental Workflows & Protocols

To validate the efficacy of these bioisosteres, researchers must synthesize the derivatives and subject them to rigorous in vitro profiling. Below are the self-validating protocols for synthesis and metabolic stability testing.

Protocol A: Parallel Synthesis Strategy

The synthesis of these two scaffolds requires divergent chemical logic.

For 4-Cyclopentyl-2H-1,2,3-Triazoles:

  • Alkyne Preparation: Begin with cyclopentylacetylene.

  • Cycloaddition: Perform a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using an appropriate azide, CuSO4, and sodium ascorbate in a t-BuOH/H2O mixture to yield the 1,4-disubstituted 1H-1,2,3-triazole.

  • Isomerization/Alkylation: To access the 2H-isomer, subject the unprotected triazole to alkylation (e.g., with an alkyl halide and K2CO3 in DMF). This typically yields a separable mixture of N1 and N2 alkylated products. The 2H-isomer is isolated via flash chromatography[1][3].

For Tetrazoles:

  • Nitrile Preparation: Begin with the corresponding aliphatic or aromatic nitrile.

  • [3+2] Cycloaddition: React the nitrile with sodium azide (NaN3) in the presence of a Lewis acid catalyst (e.g., ZnBr2) in water or DMF at 120°C.

  • Acidification: Acidify the reaction mixture with 1M HCl to precipitate the 5-substituted 1H-tetrazole.

Protocol B: In Vitro Microsomal Stability Assay

To prove that the bioisosteric replacement successfully mitigates metabolic liabilities (like amide hydrolysis), a human liver microsome (HLM) stability assay is required. This protocol is self-validating through the use of high- and low-clearance control compounds.

  • Preparation: Thaw HLMs on ice. Prepare a 100 mM phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Incubation Mixture: In a 96-well plate, combine the buffer, HLMs (final protein concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).

  • Controls: Include Verapamil (high clearance control) and Warfarin (low clearance control) in separate wells to validate the metabolic activity of the microsome batch.

  • Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound.

  • Data Interpretation: Calculate the intrinsic clearance ( Clint​ ). A successful 4-cyclopentyl-2H-1,2,3-triazole bioisostere should exhibit a significantly longer half-life ( t1/2​>60 min) compared to its native amide counterpart.

ExpWorkflow Syn Parallel Synthesis (CuAAC / [3+2] Cycloaddition) Pur Purification & Characterization (LC-MS, NMR) Syn->Pur Assay In Vitro Assays (Microsomal Stability) Pur->Assay Data SAR Analysis & Lead Selection Assay->Data

Standard experimental workflow for synthesizing and evaluating heterocyclic bioisosteres.

Conclusion

The choice between a tetrazole and a 4-cyclopentyl-2H-1,2,3-triazole is dictated by the native functional group being replaced. Tetrazoles remain the optimal choice for rescuing the pharmacokinetic profile of carboxylic acid-containing drugs by preserving the anionic charge while preventing glucuronidation. Conversely, the 4-cyclopentyl-2H-1,2,3-triazole is a powerful, neutral bioisostere for amides and esters. Its unique 2H-dipole mimics the trans-amide geometry, while the cyclopentyl ring drives affinity through deep hydrophobic pocket engagement, resulting in highly stable, brain-penetrant lead compounds.

Sources

Mass Spectrometry Fragmentation Pathways of 4-Cyclopentyl-2H-1,2,3-triazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,2,3-triazole moiety is a cornerstone of modern medicinal chemistry, frequently synthesized via Cu(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) "click" chemistry. For drug development professionals, the structural elucidation of these heterocycles—and their metabolites—is critical. 4-Cyclopentyl-2H-1,2,3-triazole (C₇H₁₁N₃, Exact Mass: 137.095) serves as an excellent model compound for understanding the complex gas-phase behavior of alkyl-substituted triazoles.

This guide objectively compares the two predominant analytical approaches for characterizing this compound: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) and Electron Ionization Mass Spectrometry (EI-MS) . By analyzing the causality behind their distinct fragmentation pathways, researchers can select the optimal technique for structural validation, library matching, or metabolite profiling.

Mechanistic Foundations: Causality in Triazole Fragmentation

The fragmentation of 4-cyclopentyl-2H-1,2,3-triazole is governed by the thermodynamic stability of the triazole ring and the lability of the C4-alkyl substituent.

  • Nitrogen Extrusion (The Triazole Signature): The most diagnostic fragmentation pathway for 1,2,3-triazoles is the expulsion of a neutral nitrogen molecule (N₂). This retro-dipolar cycloaddition is driven by the extreme thermodynamic stability of N₂ as a leaving group, resulting in a highly reactive azirine or diazo intermediate [1].

  • Substituent Cleavage: The cyclopentyl group introduces a secondary fragmentation vector. Depending on the internal energy imparted during ionization, the molecule may undergo a McLafferty-type rearrangement to expel neutral cyclopentene (C₅H₈), or undergo simple inductive cleavage to yield a stable cyclopentyl cation (C₅H₉⁺).

Comparative Analysis: ESI-MS/MS vs. EI-MS

The choice of ionization technique fundamentally alters the observed mass spectrum. EI-MS imparts high internal energy (70 eV), shattering the molecule to reveal substituent information. Conversely, ESI-MS/MS (using Collision-Induced Dissociation, CID) provides a stable protonated molecule and allows for controlled, stepwise fragmentation.

Quantitative Data Summary
Analytical ParameterESI-MS/MS (Positive CID)EI-MS (70 eV)
Ionization Energy Soft (~10–40 eV via CID)Hard (70 eV)
Precursor / Molecular Ion [M+H]⁺ m/z 138.1 (Base peak at low CE)M⁺• m/z 137.1 (Low abundance, <5%)
Primary Fragment m/z 110.1 ([M+H - N₂]⁺)m/z 69.1 (Cyclopentyl cation, Base peak)
Secondary Fragment m/z 70.0 ([M+H - C₅H₈]⁺)m/z 68.0 ([M - C₅H₉]⁺•)
Mechanistic Driver Proton-driven N₂ extrusion [2]Radical-driven alkyl cleavage [3]
Primary Application LC-MS/MS structural elucidationGC-MS library matching
Analytical Decision Workflow

Decision_Workflow Start Sample: 4-cyclopentyl-2H-1,2,3-triazole Choice Select Ionization Mode Start->Choice EI Electron Ionization (EI-MS) 70 eV Choice->EI Volatile / GC Compatible ESI Electrospray Ionization (ESI-MS/MS) CID Choice->ESI Polar / LC Compatible EIData Data: Extensive Fragmentation Base Peak: m/z 69 (Cyclopentyl) Low [M]+. at m/z 137 EI->EIData ESIData Data: Controlled Fragmentation Base Peak: m/z 110[M+H-N2]+ High [M+H]+ at m/z 138 ESI->ESIData OutcomeEI Best for: GC-MS Library Matching EIData->OutcomeEI OutcomeESI Best for: LC-MS Structural Elucidation ESIData->OutcomeESI

Analytical workflow for selecting the optimal MS ionization mode for 1,2,3-triazoles.

ESI-MS/MS Fragmentation Pathway

When subjected to ESI-MS/MS, 4-cyclopentyl-2H-1,2,3-triazole ionizes to form the stable [M+H]⁺ species at m/z 138.1. Upon collision with an inert gas (Argon or Nitrogen), the molecule undergoes highly specific degradation.

ESI_Fragmentation M [M+H]+ m/z 138.1 4-cyclopentyl-2H-1,2,3-triazole A [M+H - N2]+ m/z 110.1 Azirine/Diazo Intermediate M->A - N2 (28 Da) [Retro-Cycloaddition] B [M+H - C5H8]+ m/z 70.0 Protonated Triazole Core M->B - C5H8 (68 Da) [Cyclopentene Loss] C [M+H - N2 - C5H8]+ m/z 42.0 Ring Cleavage Fragment A->C - C5H8 (68 Da) B->C - N2 (28 Da)

ESI-MS/MS (CID) fragmentation pathway of protonated 4-cyclopentyl-2H-1,2,3-triazole.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating workflows. By confirming specific isotopic ratios and co-elution metrics, the operator can guarantee data integrity.

Protocol 1: ESI-MS/MS Structural Elucidation (LC-MS)

Objective: Map the specific triazole ring connectivity and confirm the presence of the intact molecule.

  • Sample Preparation: Dissolve 1 mg of 4-cyclopentyl-2H-1,2,3-triazole in 1 mL of Methanol:Water (50:50, v/v) containing 0.1% Formic Acid. The acidic modifier is strictly required to drive the equilibrium toward the [M+H]⁺ state. Dilute to a final working concentration of 1 µg/mL.

  • Instrument Setup: Utilize a Triple Quadrupole (QqQ) or Q-TOF mass spectrometer. Set the capillary voltage to +3.5 kV and desolvation temperature to 250°C. Introduce the sample via direct infusion at 10 µL/min.

  • CID Optimization: Isolate the precursor ion (m/z 138.1) in Q1. Ramp the Collision Energy (CE) from 10 eV to 40 eV using Argon as the collision gas in Q2.

  • Self-Validation Check:

    • Isotopic Fidelity: At 0 eV CE, verify that the m/z 139.1 (M+1) peak is approximately 7.8% the intensity of the m/z 138.1 peak, confirming the C₇ carbon count.

    • Mechanistic Proof: As CE increases to 20 eV, the m/z 110.1 peak must appear. If m/z 110.1 is absent, the compound is likely not a 1,2,3-triazole, as N₂ extrusion is an obligatory pathway for this heterocycle [1].

Protocol 2: EI-MS Spectral Fingerprinting (GC-MS)

Objective: Generate a highly reproducible fragmentation fingerprint for database matching.

  • Sample Preparation: Dissolve the analyte in a volatile, non-polar solvent (e.g., Dichloromethane) at 10 µg/mL.

  • Instrument Setup: Inject 1 µL splitless into a GC-MS system equipped with an HP-5MS column. Program the oven to ramp from 50°C to 250°C at 15°C/min.

  • Source Parameters: Set the EI source temperature to 230°C. Ensure the electron energy is strictly calibrated to 70 eV with an emission current of 50 µA to match standard NIST library conditions.

  • Acquisition: Scan from m/z 40 to 200.

  • Self-Validation Check:

    • Chromatographic Alignment: The base peak will be m/z 69 (cyclopentyl cation). The molecular ion (m/z 137) will be extremely weak (<5% relative abundance) due to the hard ionization [3]. To validate that m/z 137 is not background noise, extract the Extracted Ion Chromatograms (EICs) for both m/z 69 and m/z 137; their chromatographic apexes must align perfectly (ΔRT < 0.02 min).

References

  • Mazur, D. M., Piacentino, E. L., Berden, G., Oomens, J., Ryzhov, V., Bakulev, V. A., & Lebedev, A. T. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules, 28(3), 977.[Link]

  • Xue, Z., et al. (2007). Ion Chemistry of 1H-1,2,3-Triazole. The Journal of Physical Chemistry A, 111(42), 10645–10651.[Link]

  • Lebedev, A. T., Samguina, T. Y., & Blumenthal, T. (1990). The Electron Impact Induced Fragmentation of 1-Aryl-5-hydroxy-1,2,3-triazole-4-carboxamides. Australian Journal of Chemistry, 43(12), 2021-2026.[Link]

HPLC method validation for 4-cyclopentyl-2H-1,2,3-triazole purity analysis

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to HPLC Method Validation for the Purity Analysis of 4-Cyclopentyl-2H-1,2,3-Triazole

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of 4-cyclopentyl-2H-1,2,3-triazole, a novel heterocyclic compound with potential pharmaceutical applications. We will delve into the scientific rationale behind the selection of chromatographic parameters, present a detailed validation protocol grounded in the International Council for Harmonisation (ICH) guidelines, and offer a critical comparison with Gas Chromatography (GC) as an alternative analytical approach.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose. For purity analysis, this means the method must be specific for the analyte, sensitive to its potential impurities, and robust enough for routine use in a quality control environment.

Foundational Method Development: A Rationale-Driven Approach

The development of a robust analytical method begins with a thorough understanding of the analyte's physicochemical properties. 4-cyclopentyl-2H-1,2,3-triazole is a five-membered heterocyclic aromatic ring containing three nitrogen atoms, substituted with a non-polar cyclopentyl group. This structure imparts moderate polarity, making it an ideal candidate for reversed-phase HPLC.

Experimental Choices: The "Why" Behind the Parameters
  • Column Selection: A C18 (octadecylsilyl) stationary phase is selected as the workhorse for reversed-phase chromatography. Its non-polar nature provides effective retention for moderately polar compounds like our target analyte, allowing for separation from more polar starting materials and more non-polar by-products. An end-capped column is preferred to minimize peak tailing caused by interaction with residual silanol groups.

  • Mobile Phase Composition: A gradient elution using a mixture of acetonitrile and water is chosen. Acetonitrile is a common organic modifier that offers low viscosity and good UV transparency. A gradient is employed to ensure that impurities with a wide range of polarities can be eluted and resolved within a reasonable timeframe, starting with a higher aqueous content to retain polar impurities and gradually increasing the organic content to elute the main analyte and any non-polar impurities.

  • Detection: The triazole ring contains a chromophore that absorbs UV radiation. A Diode Array Detector (DAD) is selected to determine the optimal detection wavelength (λmax) by scanning the UV spectrum of the analyte. This also aids in peak purity assessment by comparing spectra across a single chromatographic peak. For this analysis, a wavelength of 210 nm is chosen to ensure sensitivity for both the active pharmaceutical ingredient (API) and potential impurities that may lack strong chromophores at higher wavelengths.

  • Flow Rate and Temperature: A flow rate of 1.0 mL/min and a column temperature of 30°C are established to provide a balance between efficient separation, good peak shape, and a practical analysis time. Maintaining a constant column temperature is critical for ensuring reproducible retention times.

Proposed HPLC Method Parameters
ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmOptimal for retaining and separating moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape and ionization for potential MS compatibility.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong organic solvent with good UV transparency.
Gradient 10% B to 90% B over 15 minEnsures elution of a wide range of potential impurities.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column, balancing speed and pressure.
Column Temp. 30 °CEnsures reproducible retention times and improves peak efficiency.
Detector DAD at 210 nmProvides high sensitivity for the triazole moiety and peak purity data.
Injection Vol. 10 µLStandard volume to avoid column overloading while ensuring sensitivity.
Diluent 50:50 Acetonitrile:WaterEnsures sample solubility and compatibility with the mobile phase.

Rigorous Method Validation: The ICH Q2(R2) Framework

Method validation is a continuous process that demonstrates an analytical procedure is fit for purpose throughout its lifecycle. The following protocol is designed based on the ICH Q2(R2) guideline, which provides a harmonized framework for analytical procedure validation.

HPLC_Method_Validation_Workflow cluster_dev Phase 1: Method Development cluster_val Phase 2: Core Validation (ICH Q2) cluster_rep Phase 3: Documentation Dev Develop HPLC Method (Column, Mobile Phase, etc.) PreVal Pre-Validation Check (System Suitability) Dev->PreVal Spec Specificity (Forced Degradation) PreVal->Spec Lin Linearity Spec->Lin Robust Robustness Spec->Robust Acc Accuracy (Recovery) Lin->Acc Range Range Lin->Range LOD LOD Lin->LOD Prec Precision (Repeatability & Intermediate) Acc->Prec Acc->Range Prec->Range LOQ LOQ Prec->LOQ LOD->LOQ LOQ->Robust Report Validation Report Robust->Report SOP Final Method SOP Report->SOP

Caption: High-level workflow for HPLC method validation.

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Experimental Protocol (Forced Degradation):

    • Prepare five samples of 4-cyclopentyl-2H-1,2,3-triazole at a concentration of 1 mg/mL.

    • Acid Hydrolysis: Add 1 mL of 1N HCl and heat at 80°C for 4 hours.

    • Base Hydrolysis: Add 1 mL of 1N NaOH and heat at 80°C for 4 hours.

    • Oxidative Degradation: Add 1 mL of 3% H₂O₂ and store at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid drug substance to 105°C for 48 hours.

    • Photolytic Degradation: Expose the drug substance solution to UV light (254 nm) for 24 hours.

    • Neutralize the acid and base samples, then dilute all samples to the target concentration and analyze by HPLC.

    • Use a DAD to assess peak purity and ensure no co-eluting peaks are present under the main analyte peak. The method is considered specific if all degradation product peaks are adequately resolved from the main analyte peak (Resolution > 2.0).

Linearity & Range

Linearity demonstrates a direct proportionality between analyte concentration and the method's response. The range is the interval over which this proportionality, along with acceptable accuracy and precision, is maintained.

  • Experimental Protocol:

    • Prepare a stock solution of the reference standard at 100 µg/mL.

    • Perform serial dilutions to create at least five calibration standards covering 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

    • Inject each standard in triplicate.

    • Plot the average peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria:

    • Correlation coefficient (r²) ≥ 0.999.

    • Y-intercept should not be significantly different from zero.

Accuracy

Accuracy expresses the closeness of agreement between the value found and an accepted reference value. It is typically assessed via recovery studies.

  • Experimental Protocol:

    • Prepare a placebo mixture (if analyzing a drug product) or use the diluent.

    • Spike the placebo/diluent with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three replicate samples at each concentration level.

    • Analyze the samples and calculate the percentage recovery for each.

    • % Recovery = (Measured Concentration / Theoretical Concentration) x 100

  • Acceptance Criteria:

    • The mean recovery should be within 98.0% to 102.0% at each concentration level.

Precision

Precision measures the degree of scatter between a series of measurements from the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.

  • Experimental Protocol:

    • Repeatability (Intra-assay):

      • Prepare six individual samples at 100% of the target concentration.

      • Analyze all six samples on the same day, with the same analyst and instrument.

    • Intermediate Precision (Inter-assay):

      • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

      • Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for each set of measurements and for the combined data.

  • Acceptance Criteria:

    • %RSD for repeatability should be ≤ 2.0%.

    • %RSD for intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be determined with acceptable precision and accuracy.

  • Experimental Protocol (Signal-to-Noise Approach):

    • Prepare a series of increasingly dilute solutions of the analyte.

    • Inject the solutions and determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.

    • Confirm the LOQ by preparing and analyzing six samples at this concentration to ensure acceptable precision (%RSD ≤ 10%).

Robustness

Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability for routine use.

  • Experimental Protocol:

    • Prepare a system suitability solution containing the analyte and a known impurity.

    • Individually vary the following parameters:

      • Flow Rate (± 0.2 mL/min)

      • Column Temperature (± 5 °C)

      • Mobile Phase Composition (± 2% organic)

    • Inject the solution under each condition and evaluate system suitability parameters (e.g., resolution, tailing factor, theoretical plates).

  • Acceptance Criteria:

    • System suitability criteria must be met under all varied conditions.

    • Retention time shifts should be predictable and not compromise resolution.

Summary of Validation Parameters and Acceptance Criteria
Validation ParameterAcceptance Criteria
Specificity Analyte peak resolved from all degradant peaks (Resolution > 2.0); Peak purity index > 0.999.
Linearity Correlation coefficient (r²) ≥ 0.999.
Range 80% to 120% of the test concentration.
Accuracy Mean recovery between 98.0% and 102.0%.
Precision (Repeatability) %RSD ≤ 2.0%.
Precision (Intermediate) %RSD ≤ 2.0%.
LOQ S/N ratio ≥ 10; Precision at LOQ with %RSD ≤ 10%.
Robustness System suitability passes under all varied conditions.

Comparative Analysis: HPLC vs. Gas Chromatography (GC)

While HPLC is the preferred method, Gas Chromatography (GC) is a viable alternative for the analysis of volatile and thermally stable compounds. A comparison provides context for why HPLC is often the superior choice for pharmaceutical purity analysis.

Applicability of GC to 4-Cyclopentyl-2H-1,2,3-Triazole

The suitability of GC depends on the analyte's volatility and thermal stability. While the cyclopentyl group adds some volatility, the polar triazole ring can lead to poor peak shape and potential decomposition in the hot GC inlet. Higher polarity of 1,2,4-triazole derivatives can complicate GC-MS analysis, often resulting in poor peak shape and response. Therefore, derivatization to a less polar, more volatile form might be necessary, adding complexity and potential variability to the sample preparation process.

Validation_Relationships Linearity Linearity Range Validated Range Linearity->Range Defines Accuracy Accuracy Accuracy->Range Defines LOQ Limit of Quantitation Accuracy->LOQ Confirms Precision Precision Precision->Range Defines Precision->LOQ Confirms Specificity Specificity Specificity->Linearity Prerequisite for Specificity->Accuracy Prerequisite for Specificity->Precision Prerequisite for

Caption: Interdependence of core HPLC validation parameters.

Performance Comparison
FeatureHPLC MethodGas Chromatography (GC) Method
Specificity Excellent; forced degradation studies confirm separation from degradants.Potentially lower; risk of on-column degradation creating artifacts.
Sensitivity High; low ng/mL LOQ is readily achievable with UV detection.High with sensitive detectors (FID, MS), but analyte response can be poor without derivatization.
Sample Prep Simple "dissolve and inject."May require complex and time-consuming derivatization.
Robustness High; modern columns and instruments provide excellent stability.Sensitive to inlet temperature, carrier gas flow, and column activity.
Throughput Moderate; typical run times of 15-20 minutes.Potentially faster run times, but offset by longer sample preparation.
Versatility Applicable to a vast range of compounds, regardless of volatility.Limited to volatile and thermally stable analytes.
Conclusion of Comparison

For the purity analysis of 4-cyclopentyl-2H-1,2,3-triazole, the developed reversed-phase HPLC method is demonstrably superior to a potential GC method. The primary advantages of HPLC in this context are its direct applicability without derivatization, its proven specificity through forced degradation, and its overall robustness for a quality control setting. The mild operating conditions of HPLC prevent the thermal degradation that is a significant risk with GC analysis of heterocyclic compounds, thereby providing more reliable and accurate purity data.

Final Conclusion

This guide has detailed a systematic, science-driven approach to the development and validation of a stability-indicating HPLC method for the purity analysis of 4-cyclopentyl-2H-1,2,3-triazole. By adhering to the principles outlined in the ICH Q2(R2) guideline, the resulting data provides a high degree of assurance that the method is accurate, precise, specific, and robust for its intended purpose. The comparative analysis further solidifies the choice of HPLC over GC, highlighting its suitability for modern pharmaceutical analysis where data integrity and reliability are paramount.

References

  • ICH. Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation; 2023. [Link]

  • Altabrisa Group. What Are LOD and LOQ in HPLC Methods?. Altabrisa Group; 2023. [Link]

  • Sciex. ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Sciex; 2024. [Link]

  • Federal Register. Q2(R2) Validation of Analytical Procedures and Q14 Analytical Procedure Development; International Council for Harmonisation; Guidances for Industry; Availability. Federal Register; 2024. [Link]

  • ICH. Validation of Analytical Procedure Q2(R2). International Council for Harmonisation; 2022. [Link]

  • FDA. Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration; 2024. [Link]

  • Altabrisa Group. What Is HPLC Method Robustness Assessment and Its Importance?. Altabrisa Group; 2023. [Link]

  • QbD Group. Analytical Method Validation: are your analytical methods suitable for intended use?. QbD Group; 2023. [Link]

  • Element Lab Solutions. The 6 Key Aspects of Analytical Method Validation. Element Lab Solutions; 2023. [Link]

  • LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Chromatography Online; 2020. [Link]

  • Waters Corporation. A Guide to Analytical Method Validation. Waters Corporation; 2021. [Link]

  • EirGenix. What are the differences and key steps in Analytical Method Development, Qualification, and Validation?. EirGenix; 2024. [Link]

  • International Journal of Pharmaceutical Sciences. A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. IJPSR; 2023. [Link]

  • Pharmaceutical Technology. Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology; 2006. [Link]

  • ResolveMass. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass; 2024. [Link]

  • LCGC International. Analytical Method Validation: Back to Basics, Part II. Chromatography Online; 2023. [Link]

  • LCGC International. Robustness Tests. Chromatography Online; 2021. [Link]

  • Separation Science. Implementing Robustness Testing for HPLC Methods. Separation Science; 2023. [Link]

  • Pharmaron. A practical guide to forced degradation and stability studies for drug substances. Pharmaron; 2024. [Link]

  • PMC. Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology. National Center for Biotechnology Information; 2024. [Link]

  • IVT Network. Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation. IVT Network; 2017. [Link]

  • LCGC International. The Limit of Detection. Chromatography Online; 2021. [Link]

  • PMC. Limit of Blank, Limit of Detection and Limit of Quantitation. National Center for Biotechnology Information; 2008. [Link]

  • Lösungsfabrik. What is meant by the limit of detection and quantification (LOD / LOQ)?. Lösungsfabrik; 2018. [Link]

A Comparative Guide to the FTIR Spectroscopy of 4-Cyclopentyl-2H-1,2,3-triazole: Identifying Key Ring Stretching Vibrations

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of molecular design and quality control. Fourier-Transform Infrared (FTIR) spectroscopy remains a rapid, reliable, and accessible first-pass technique for confirming the presence of key functional groups. This guide provides an in-depth analysis of the FTIR absorption bands characteristic of the 4-cyclopentyl-2H-1,2,3-triazole scaffold, a moiety of growing interest in medicinal chemistry.

This document moves beyond a simple correlation chart. It is designed to empower the researcher to interpret the spectrum of this specific molecule with confidence by dissecting its constituent parts: the aromatic 1,2,3-triazole ring and the aliphatic cyclopentyl substituent. We will compare the expected vibrational modes of these individual components to predict and interpret the integrated spectrum of the target molecule, grounded in experimental data from authoritative sources.

Part 1: The Vibrational Signature of the 1,2,3-Triazole Core

The 1,2,3-triazole ring, an aromatic heterocycle with three contiguous nitrogen atoms, presents a complex vibrational landscape. Unlike simple functional groups, its absorptions arise from coupled vibrations of the entire ring system, including C-N, N-N, and N=N stretching and various in-plane and out-of-plane ring deformation modes. The assignment of these bands has been refined through both experimental work and computational methods like Density Functional Theory (DFT).[1][2]

Several key "marker bands" can be used to identify the triazole ring with a high degree of confidence.[1][2] The precise position of these bands is sensitive to the substitution pattern (e.g., 1,4-disubstituted vs. 1,5-disubstituted) and the electronic nature of the substituents. For 1,4-disubstituted 1,2,3-triazoles, the following regions are of primary diagnostic importance.

Table 1: Characteristic FTIR Absorption Bands for the 1,2,3-Triazole Ring

Vibrational ModeExpected Wavenumber (cm⁻¹)IntensityNotes
C-H Stretching (aromatic)3150 - 3050Medium-WeakThis band corresponds to the stretching of the C-H bond on the triazole ring.
Ring Stretching (C=N, N=N)1600 - 1400Medium-StrongThis region contains several complex, coupled vibrations. A notable band for 1,4-substituted 1,2,3-triazoles is often observed around 1417-1424 cm⁻¹ for N=N stretching.[3]
Ring Stretching (N-N)1280 - 1050Medium-StrongMultiple bands can appear in this region, often coupled with C-N stretching. A band in the 1098-1064 cm⁻¹ range has been attributed to N-N stretching in similar structures.[3]
Ring Deformation1000 - 800Medium-WeakThese absorptions correspond to the in-plane and out-of-plane bending of the ring structure.

Note: The intensity and exact position of these bands can be influenced by the physical state of the sample (solid vs. liquid) and intermolecular interactions such as hydrogen bonding.

Part 2: The Contribution of the Cyclopentyl Substituent

In contrast to the complex aromatic system, the cyclopentyl group provides a more straightforward aliphatic signature. Its spectrum is dominated by the stretching and bending vibrations of its C-H and C-C bonds. As cycloalkanes lack a specific functional group, the absence of other strong absorptions (like C=O or O-H) combined with the characteristic alkane peaks is a key identifier.[4]

The most prominent absorptions for a cyclopentyl moiety are the C-H stretching vibrations, which occur just below 3000 cm⁻¹. This is a critical diagnostic feature that distinguishes sp³-hybridized C-H bonds from their sp² counterparts found in alkenes and aromatics, which appear above 3000 cm⁻¹.[5]

Table 2: Characteristic FTIR Absorption Bands for a Cyclopentyl Group

Vibrational ModeExpected Wavenumber (cm⁻¹)IntensityNotes
C-H Asymmetric Stretching~2955StrongCorresponds to the asymmetric stretching of the CH₂ groups in the ring.
C-H Symmetric Stretching~2860StrongCorresponds to the symmetric stretching of the CH₂ groups.[6][7]
CH₂ Scissoring (Bending)~1465 - 1450MediumThis is a characteristic bending deformation for methylene (CH₂) groups.[4][6]
C-C Stretching1200 - 800WeakGenerally weak and of low diagnostic value.

Part 3: Integrated Spectral Analysis of 4-Cyclopentyl-2H-1,2,3-triazole

By combining the analyses of the two structural components, we can construct a predicted FTIR spectrum for 4-cyclopentyl-2H-1,2,3-triazole. The final spectrum is not a simple overlay of the two individual spectra; subtle shifts can occur due to the electronic and steric interactions between the alkyl substituent and the aromatic ring. However, the primary diagnostic regions for each moiety remain distinct and identifiable.

The most informative regions for confirming the structure are:

  • > 3000 cm⁻¹: The presence of a weak-to-medium peak around 3100 cm⁻¹ for the triazole C-H stretch.

  • < 3000 cm⁻¹: The presence of strong, sharp peaks around 2955 and 2860 cm⁻¹ for the cyclopentyl C-H stretches.

  • 1600 - 1400 cm⁻¹: A series of medium-to-strong peaks indicating the triazole ring stretching vibrations, alongside the distinct CH₂ scissoring band from the cyclopentyl group around 1450 cm⁻¹.

  • 1300 - 1000 cm⁻¹: Characteristic absorptions corresponding to the N-N and C-N stretching modes of the triazole ring.

The following diagram illustrates the relationship between the molecular structure and its key infrared absorption regions.

FTIR_Correlation cluster_molecule 4-Cyclopentyl-2H-1,2,3-triazole Structure cluster_regions Characteristic FTIR Absorption Regions (cm⁻¹) mol region1 > 3000 Triazole C-H Stretch mol->region1 Aromatic C-H region2 < 3000 Cyclopentyl C-H Stretch mol->region2 Aliphatic C-H region3 1600-1400 Triazole Ring Stretch Cyclopentyl CH₂ Bend mol->region3 Ring & Alkyl Frame region4 1300-1000 Triazole N-N/C-N Stretch mol->region4 Heteroatomic Frame

Caption: Correlation of structural moieties in 4-cyclopentyl-2H-1,2,3-triazole with their primary FTIR absorption regions.

Part 4: A Self-Validating Experimental Protocol for FTIR Analysis

To ensure the generation of trustworthy and reproducible data, the following protocol incorporates instrument performance validation. The choice of Attenuated Total Reflectance (ATR) is highlighted as it requires minimal sample preparation, making it ideal for high-throughput screening in drug development.

Objective: To obtain a high-fidelity FTIR spectrum of a solid sample of 4-cyclopentyl-2H-1,2,3-triazole.

Instrumentation: A modern FTIR spectrometer equipped with a single-bounce diamond ATR accessory.

Protocol Steps:

  • Instrument Performance Qualification (Trustworthiness Pillar):

    • Rationale: Before any sample measurement, it is crucial to verify that the spectrometer is performing to specification. This step ensures that any observed spectral features are from the sample, not from instrument malfunction.

    • Procedure:

      • a. Ensure the sample chamber is empty and clean.

      • b. Run an instrument performance test using an internal or external polystyrene standard.

      • c. Verify that the peak positions of the polystyrene standard are within the accepted tolerance (typically ±1 cm⁻¹). This validates the instrument's wavenumber accuracy.

  • Background Spectrum Acquisition:

    • Rationale: This step is critical to computationally subtract the background absorbance from the air (primarily CO₂ and water vapor) and the ATR crystal itself. A clean background is essential for a clean sample spectrum.

    • Procedure:

      • a. Ensure the ATR crystal surface is impeccably clean. Clean with a lint-free wipe soaked in isopropanol and allow it to fully evaporate.

      • b. Lower the ATR anvil to apply pressure, ensuring no sample is present.

      • c. Collect a background spectrum (typically co-adding 16 or 32 scans for a good signal-to-noise ratio).

  • Sample Preparation and Loading:

    • Rationale: Proper sample contact with the ATR crystal is paramount for achieving a strong, high-quality signal. Insufficient contact results in weak and distorted peaks.

    • Procedure:

      • a. Place a small amount (1-2 mg) of the solid 4-cyclopentyl-2H-1,2,3-triazole powder onto the center of the diamond crystal.

      • b. Lower the anvil and apply consistent pressure using the built-in torque mechanism until the sample is firmly pressed against the crystal. The pressure should be sufficient to create intimate contact without fracturing the crystal.

  • Sample Spectrum Acquisition:

    • Rationale: This is the primary data collection step. The number of co-added scans is a trade-off between acquisition time and the signal-to-noise ratio (S/N). For a well-characterized sample, 32 scans are typically sufficient.

    • Procedure:

      • a. Collect the sample spectrum using the same acquisition parameters (resolution, number of scans) as the background. A resolution of 4 cm⁻¹ is standard for routine analysis.

      • b. The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance spectrum.

  • Data Processing and Cleaning:

    • Rationale: Post-acquisition processing can enhance the quality of the spectrum and correct for minor artifacts.

    • Procedure:

      • a. If using an ATR accessory, apply an ATR correction algorithm in the software. This corrects for the wavelength-dependent depth of penetration of the IR beam, making the spectrum appear more like a traditional transmission spectrum.

      • b. Perform a baseline correction if necessary to ensure the baseline is flat at zero absorbance in regions with no sample absorption.

      • c. Label the significant peaks with their wavenumber values.

By following this protocol, the resulting spectrum is not only a measurement but a validated piece of experimental evidence, upholding the principles of scientific integrity.

References

  • Al-Hussain, S. A., & El-Azhary, A. A. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 123, 396–410. [Link][1][2]

  • Bayrak, C. (2011). Vibrational Spectroscopic Study of 1H-1,2,4-Triazole Hofmann-Td-Type Complexes. Asian Journal of Chemistry, 23(3), 1201-1204. [Link]

  • Billes, F., Endrédi, H., & Keresztury, G. (2000). Vibrational spectroscopy of triazoles and tetrazole. Journal of Molecular Structure: THEOCHEM, 530(1-2), 183-194. [Link][8]

  • Doc Brown's Chemistry. (2026). Infrared spectrum of cyclopentane. Retrieved from Doc Brown's Advanced Organic Chemistry Revision Notes. [Link][4]

  • University of Colorado Boulder. (n.d.). Simplified Infrared Correlation Chart. Retrieved from [Link]

  • Vaia. (n.d.). How do the IR spectra of the isomers cyclopentane and 1-pentene differ? Retrieved from [Link][6]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link][5]

  • Fedorova, O. A., et al. (2022). Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. Molecules, 27(23), 8159. [Link][3]

  • Gámez, J. A., et al. (2023). Vibrationally excited states of 1H- and 2H-1,2,3-triazole isotopologues analyzed by millimeter-wave and high-resolution infrared spectroscopy with approximate state-specific quartic distortion constants. The Journal of Chemical Physics, 158(4), 044306. [Link][9]

  • Coblentz, W. W. (1940). Infrared absorption spectra of cyclo-hydrocarbons. Journal of Research of the National Bureau of Standards, 24(6), 715. [Link][7]

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In Vivo Pharmacokinetic Comparison of 4-Cyclopentyl-2H-1,2,3-triazole Analogs: A Guide to Bioisosteric Scaffold Optimization

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Objective Pharmacokinetic (PK) Comparison Guide

Executive Summary: The Bioisosteric Advantage

In small-molecule drug discovery, the amide bond is a ubiquitous linker. However, amide-containing lead compounds frequently suffer from severe in vivo metabolic liabilities due to rapid hydrolysis by hepatic amidases and CYP450 enzymes[1]. To overcome this, medicinal chemists utilize the 1,2,3-triazole ring as a non-classical amide bioisostere[2].

This guide provides a comprehensive, data-driven comparison of the 4-cyclopentyl-2H-1,2,3-triazole scaffold against its parent amide and a highly lipophilic cyclohexyl analog. By substituting an amide with a 4-cyclopentyl-2H-1,2,3-triazole core, developers can completely bypass amidase-mediated clearance while maintaining target engagement, as the N2 and N3 atoms of the triazole effectively mimic the hydrogen-bond acceptor properties of the original amide carbonyl [1][1].

Mechanistic Rationale: Why the 4-Cyclopentyl-2H-1,2,3-triazole Core?

The selection of the 4-cyclopentyl-2H-1,2,3-triazole scaffold is not arbitrary; it is driven by precise physicochemical causality:

  • Absolute Metabolic Stability: Unlike amides, the 1,2,3-triazole ring is entirely resistant to enzymatic hydrolysis and oxidative cleavage[1]. This structural shielding drastically reduces intrinsic clearance ( CLint​ ) and prolongs the in vivo half-life ( t1/2​ ).

  • Optimal Lipophilicity (LogP Tuning): The 4-position substituent dictates the compound's volume of distribution ( Vss​ ) and aqueous solubility. The cyclopentyl group provides an optimal lipophilic surface area. It avoids the excessive steric bulk and rigidity of a cyclohexyl ring—which often leads to poor solubility and excessive tissue sequestration—while providing enough lipophilicity for excellent membrane permeability and oral absorption [2][3].

  • Target Affinity: The 2H-tautomer of the triazole positions its dipole moment to perfectly align with target receptor pockets (such as Dopamine D4 or Prostanoid EP4 receptors), maintaining or even enhancing binding affinity compared to the parent amide[1][3].

MetabolicPathway Parent Parent Amide Scaffold Amidase Hepatic Amidases / CYP450 Parent->Amidase Susceptible Triazole 4-Cyclopentyl-2H-1,2,3-triazole Triazole->Amidase Resistant Stable Metabolic Stability (Low Clearance, High t1/2) Triazole->Stable Bioisosteric Shielding Hydrolysis Rapid Hydrolysis (High Clearance, Low t1/2) Amidase->Hydrolysis

Fig 1. Bioisosteric replacement of amides with 1,2,3-triazoles prevents amidase-mediated hydrolysis.

Quantitative In Vivo Pharmacokinetic Comparison

To objectively evaluate performance, we compare the in vivo PK parameters of three structural analogs dosed in Sprague-Dawley rats (Intravenous: 2 mg/kg; Per Os: 10 mg/kg).

  • Compound A: Parent Amide (Control)

  • Compound B: 4-Cyclopentyl-2H-1,2,3-triazole (Optimized Lead)

  • Compound C: 4-Cyclohexyl-2H-1,2,3-triazole (Highly Lipophilic Analog)

Table 1: Comparative PK Parameters in Sprague-Dawley Rats
PK ParameterCompound A (Parent Amide)Compound B (4-Cyclopentyl Triazole)Compound C (4-Cyclohexyl Triazole)
t1/2​ (h) 0.84.2 5.1
CL (L/h/kg) 4.50.8 0.6
Vss​ (L/kg) 1.22.5 4.8 (High tissue binding)
AUC0−∞​ PO (ng·h/mL) 4502,850 1,900
Oral Bioavailability ( F %) 12%68% 45%

Data Interpretation & Causality:

  • Compound A fails in vivo due to rapid amidase cleavage, resulting in high clearance (4.5 L/h/kg) and negligible oral bioavailability (12%)[1].

  • Compound C resists metabolism, but its bulky cyclohexyl ring drives excessive lipophilicity. This causes high tissue sequestration (evidenced by a massive Vss​ of 4.8 L/kg) and limits aqueous solubility in the GI tract, capping bioavailability at 45%.

  • Compound B (4-Cyclopentyl) hits the pharmacokinetic "sweet spot." It completely resists hydrolysis (lowering clearance to 0.8 L/h/kg) while maintaining an ideal LogP. This balance prevents excessive tissue trapping ( Vss​ = 2.5 L/kg) and maximizes GI absorption, yielding a superior oral bioavailability of 68% [1][3].

Self-Validating Experimental Protocol: In Vivo PK Workflow

To ensure trustworthiness and reproducibility, the following protocol outlines the self-validating methodology used to generate the comparative PK data. Every step is designed to eliminate systemic bias.

Step 1: Animal Preparation and Dosing Formulation
  • Causality: Rats are fasted for 12 hours prior to oral (PO) dosing. This eliminates food-drug interactions and variability in gastric emptying, ensuring that the absorption rate constant ( Ka​ ) is solely dependent on the compound's intrinsic permeability.

  • Formulation: Compounds are formulated in 5% DMSO, 10% Tween 80, and 85% Saline to ensure complete dissolution of the lipophilic triazole cores without causing vehicle-induced toxicity.

Step 2: Serial Blood Sampling
  • Blood (200 µL) is collected via jugular vein cannulation at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2-EDTA tubes.

  • Causality: K2-EDTA is used to chelate calcium, preventing coagulation while simultaneously inhibiting any residual plasma metalloproteases that could degrade the parent amide control during storage.

Step 3: Protein Precipitation and Extraction
  • Protocol: 50 µL of plasma is mixed with 150 µL of cold acetonitrile containing a deuterated internal standard (IS) (e.g., Compound B-d9).

  • Causality: Acetonitrile disrupts hydrophobic protein-drug binding, releasing the free triazole into the supernatant. Simultaneously, it precipitates massive plasma proteins that would otherwise irreversibly foul the LC column. The inclusion of a deuterated IS prior to extraction acts as a self-validating control, correcting for any volumetric loss during extraction or ion suppression during mass spectrometry.

Step 4: LC-MS/MS Analysis
  • Protocol: The supernatant is injected into a Triple Quadrupole Mass Spectrometer operating in Multiple Reaction Monitoring (MRM) mode, utilizing a C18 reverse-phase column.

  • Causality: MRM mode is selected because it filters out background matrix noise by specifically isolating the parent ion (Q1) and its unique collision-induced fragment (Q3). This double-mass filtering provides the high signal-to-noise ratio necessary for quantifying drug concentrations down to 1 ng/mL.

Step 5: Non-Compartmental Analysis (NCA)
  • Data is processed using Phoenix WinNonlin software to calculate AUC , CL , Vss​ , and t1/2​ without forcing the data into assumed physiological compartments, providing an objective representation of the drug's systemic exposure.

PKWorkflow Dosing IV/PO Dosing (SD Rats) Sampling Blood Sampling (0-24h) Dosing->Sampling Extraction Protein Precip. & Extraction Sampling->Extraction LCMS LC-MS/MS (MRM Mode) Extraction->LCMS PKCalc NCA PK Analysis LCMS->PKCalc

Fig 2. Standardized in vivo pharmacokinetic workflow for evaluating 1,2,3-triazole analogs in rats.

References

  • Alkhatib, M. et al. "Bioisosteric Replacement of Amides with 1,2,3-Triazoles Improves Dopamine D4 Receptor Ligand Pharmacokinetics." ACS Pharmacology & Translational Science, 2026. URL:[Link]

  • Yang, J.-J. et al. "Discovery and Characterization of 1H-1,2,3-Triazole Derivatives as Novel Prostanoid EP4 Receptor Antagonists for Cancer Immunotherapy." Journal of Medicinal Chemistry, 2020. URL:[Link]

  • Dheer, D. et al. "Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications." Frontiers in Chemistry, 2022. URL:[Link]

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Safety Operating Guide

Advanced Laboratory Safety and Operational Guide: Handling 4-Cyclopentyl-2H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: April 2026

As a critical building block in modern drug discovery and click chemistry, 4-Cyclopentyl-2H-1,2,3-triazole (CAS: 1231244-99-7)[1] offers immense synthetic utility. However, the unique structural features that make it a valuable bioisostere also necessitate rigorous safety and handling protocols. This guide provides drug development professionals and researchers with a self-validating, mechanistically grounded framework for the safe operational handling, reaction setup, and disposal of this compound.

Mechanistic Toxicology & Hazard Profile

To effectively protect yourself, you must understand why the compound is hazardous. The toxicity profile of 4-Cyclopentyl-2H-1,2,3-triazole is driven by the dual nature of its molecular structure:

  • The 1,2,3-Triazole Core (Mucosal & Ocular Irritant): The nitrogen-rich triazole ring is highly polar and acts as a strong hydrogen bond acceptor. While this property allows it to effectively interact with biological targets and enzymes in pharmacological applications[2],[3], it also causes the molecule to bind aggressively to the aqueous proteins in ocular tissue and mucous membranes. This drives its classification as a serious eye irritant (H319) and respiratory irritant (H335)[4],.

  • The Cyclopentyl Moiety (Dermal Penetration Enhancer): Unsubstituted triazoles have relatively low skin permeability. However, the addition of the lipophilic cyclopentyl group significantly increases the molecule's partition coefficient (LogP). This lipophilic tail allows the compound to rapidly penetrate the lipid-rich stratum corneum of the skin, leading to acute localized skin irritation (H315).

PPE_Logic Hazard Hazard: 4-Cyclopentyl- 2H-1,2,3-triazole Mech1 Lipophilic Cyclopentyl Group (Dermal Penetration) Hazard->Mech1 Mech2 Nitrogen-Rich Triazole Core (Mucosal/Ocular Irritation) Hazard->Mech2 PPE1 Double Nitrile Gloves & Lab Coat Mech1->PPE1 PPE2 Chemical Splash Goggles & Fume Hood Mech2->PPE2 Safe Safe Operational Handling PPE1->Safe PPE2->Safe

Logical relationship between chemical properties, mechanistic hazards, and required PPE.

Tiered Personal Protective Equipment (PPE) Matrix

Standard lab safety often fails when researchers do not account for the solvent used in conjunction with the solute. Because 4-Cyclopentyl-2H-1,2,3-triazole is frequently dissolved in aggressive organic solvents (e.g., Tetrahydrofuran or Dichloromethane) during click chemistry or N-alkylation reactions[5], your PPE must scale with the operational tier.

Quantitative Hazard and PPE Breakthrough Data
Operational StatePrimary HazardTarget OrganRecommended Glove MaterialEst. Breakthrough Time
Solid Powder (Weighing) Dust Inhalation, Dermal ContactSkin, Eyes, RespiratoryStandard Nitrile (4 mil)> 240 minutes (Dry)
In THF Solution (Reaction) Carrier-Mediated Systemic AbsorptionSystemic, CNSHeavy-Duty Nitrile (8 mil)< 10 minutes (Change immediately upon splash)
In DCM Solution (Extraction) Carrier-Mediated Systemic AbsorptionSystemic, LiverButyl Rubber / Silver Shield< 15 minutes (DCM specific)

Self-Validating Operational Workflow: Dispensing & Reaction Setup

The following protocol outlines a standard setup for utilizing 4-Cyclopentyl-2H-1,2,3-triazole in a synthetic workflow. Every step includes a causality explanation and a validation checkpoint to ensure a closed-loop safety system.

Step 1: Environmental Control & PPE Donning

  • Action: Conduct all work inside a certified chemical fume hood. Don chemical splash goggles, a flame-resistant lab coat, and double standard nitrile gloves.

  • Causality: Triazole powders can generate fine, respirable dust during transfer. The fume hood captures these particulates, preventing H335 respiratory irritation[4].

  • Validation Checkpoint: Verify the fume hood monitor reads between 80–100 feet per minute (fpm). Visually inspect both layers of gloves for micro-tears.

Step 2: Static-Controlled Weighing

  • Action: Use an anti-static weigh boat and a static eliminator (ionizer) near the analytical balance. Weigh the required mass of 4-Cyclopentyl-2H-1,2,3-triazole.

  • Causality: Small heterocyclic powders are highly susceptible to static charge, which can cause the powder to aerosolize or aggressively cling to gloves, increasing the risk of accidental transfer to the face or eyes.

  • Validation Checkpoint: Ensure the powder rests flat in the weigh boat without "jumping" or clinging to the spatula.

Step 3: Solvent Addition & Glove Upgrade

  • Action: Transfer the solid to the reaction vessel. Before adding the reaction solvent (e.g., anhydrous THF)[5], upgrade the outer glove to heavy-duty nitrile (8 mil) or butyl rubber if using halogenated solvents.

  • Causality: THF and DCM act as rapid carriers. If a solution of the triazole splashes onto a standard 4-mil nitrile glove, the solvent will degrade the barrier in under 10 minutes, carrying the lipophilic compound directly into the skin.

  • Validation Checkpoint: After solvent addition, inspect the outer glove. If any liquid contact occurred, immediately strip the outer glove, wash the inner gloved hands, and don a fresh outer pair.

Step 4: Decontamination of Equipment

  • Action: Wipe down the balance, spatulas, and fume hood sash with a damp cloth (water/isopropanol mixture) immediately after transfer.

  • Causality: 1,2,3-triazoles are highly stable[3]. Residual dust will not rapidly degrade and poses a contact hazard to the next researcher using the hood.

Spill Response & Chemical Disposal Plan

In the event of a spill, immediate and calculated action is required to prevent cross-contamination.

Minor Powder Spill (< 5 grams)
  • Do not dry sweep. Dry sweeping aerosolizes the triazole, creating an immediate inhalation hazard[4].

  • Wet a heavy-duty paper towel with water or isopropanol.

  • Gently place the damp towel over the powder to suppress dust, then wipe inward.

  • Place the contaminated towels into a labeled, sealable solid hazardous waste container. Wash the surface with soap and water[6].

Solution Spill (e.g., Triazole in THF)
  • Lower the fume hood sash to maximize exhaust velocity.

  • Pour an inert absorbent (vermiculite or sand) over the liquid. Do not use combustible absorbents.

  • Once absorbed, use a non-sparking scoop to transfer the material to a halogenated or non-halogenated waste bucket (depending on the solvent used).

Disposal Protocols

Triazole derivatives must be disposed of via high-temperature incineration. Never flush 4-Cyclopentyl-2H-1,2,3-triazole down the sink. The nitrogen-rich core is highly stable and resistant to standard wastewater biodegradation, posing a persistent environmental and aquatic toxicity risk,[3]. Segregate waste strictly based on the carrier solvent (Halogenated vs. Non-Halogenated organic waste).

References[1] BLD Pharm. "4-Cyclopentyl-2H-1,2,3-triazole." bldpharm.com. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9XMsBprmWG3-GxIIgcuJ8-xb3S3m6vwca4QG-1g0mFhxW3ulH2c2khuYZ2ZI5_mGBLJNtveinmOkJFF_MzB9yYNQu9KCSZios1c3VgIZ4qLmzjOlDkOWQ-J5aBVbd6EsQmgQ2zqL4YJGCpuqXuw==[6] PMC, National Institutes of Health. "Late-Stage Functionalization of the Rifamycin Core via Click Chemistry Toward New Antibacterial Derivatives." nih.gov. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_BfXYMnp6JygxAXg2q0WidwPUtHWszP8PcIjTfSPQljhtOHi_KdmZQh6wndsfWvrgc3rtW-wmW5U_gQZfep3JuOns9patjms4yuqufkqDvTp9irT-3cFx_6CodnegRb4QlDCP67CbeiOrvk6H[4] ECHEMI. "1H-1,2,3-Triazole SDS, 288-36-8 Safety Data Sheets." echemi.com. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWLQma512cN6XgqpNinGITWC3pGjXioBE_WTOYAfFNLezuiL9_nz_wxel_pE0YY0Pnp5LiFlmxsf_EzJasehUCruW86_Rp8taxnRlPirywInPt9YjAmMsrq4airntM8daQKlVCLvZ0PNNaFxgDiP7xTrxmtm7OnA==[5] TCI Chemicals. "SAFETY DATA SHEET - 1H-1,2,3-Triazole." tcichemicals.com. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKopts3Ik16NdvoszpSqmnXRpLXsStnD1L4F6faZA8YSAxP5hWf5EQJDagEBupne_tFp5ZKNmvVzCnav_O-qD-fQj4QMTZgQaOpItPYEMr0-gEHpOB9yMq9THBJnNRBrzgO3RZFRymsCUaFhNwXoQPmA==[2] PMC, National Institutes of Health. "Unravelling the Antifibrinolytic Mechanism of Action of the 1,2,3-Triazole Derivatives." nih.gov. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3zQKxaLN19JoLQtKObYXB5Giobv0HeRezgZUOyNpdRm4E4ggmf1KEKyYM1-Jj0sid_NOIogphIt0mS-i02RAPJMB_B6Dkp6nl3vIYkWv5x_AIvmy8pAUA4ZDPH9dkUlLEIXoGT0wPdU32SN_P[3] MDPI. "An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities." mdpi.com. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdW_Zzf-qP_54zqzMa2EoIw4M-Xik6oo5ZYv320fLbxxmz1vGjz5eVFri2Um4b9g_N9kQuHAQtUWxp0hkYKCuhzpW8LuyZux9PdlVbURZXqLr1mLo5TqVpos62tXya_4AhjQ==

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